Product packaging for Bryostatin 1(Cat. No.:CAS No. 83314-01-6)

Bryostatin 1

Cat. No.: B1667955
CAS No.: 83314-01-6
M. Wt: 905.0 g/mol
InChI Key: MJQUEDHRCUIRLF-TVIXENOKSA-N
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Description

Bryostatin 1 is a member of the class of bryostatins that is (17E)-2-oxooxacyclohexacos-17-ene which is substituted by hydroxy groups at positions 4, 10, and 20;  an acetoxy group at position 8;  methyl groups at positions 9, 9, 18, and 19;  2-methoxy-2-oxoethylidene groups at positions 14 and 24;  an (E,E)-octa-2,4-dienoyloxy group at position 21;  and with oxygen bridges linking positions 6 to 10, 12 to 16, and 20 to 24. It is one of the most abundant member of the class of bryostatins. It has a role as a marine metabolite, a protein kinase C agonist, an alpha-secretase activator, an antineoplastic agent and an anti-HIV-1 agent. It is a member of bryostatins, an acetate ester, a methyl ester, an enoate ester, a cyclic hemiketal, an organic heterotetracyclic compound and a secondary alcohol.
This compound has been investigated for the treatment of HIV Infection and Alzheimer's Disease.
This compound has been reported in Bugula neritina with data available.
This compound is a macrocyclic lactone isolated from the bryozoan Bugula neritina with antineoplastic activity. this compound binds to and inhibits the cell-signaling enzyme protein kinase C, resulting in the inhibition of tumor cell proliferation, the promotion of tumor cell differentiation, and the induction of tumor cell apoptosis. This agent may act synergistically with other chemotherapeutic agents. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 25 investigational indications.
a protein kinase C activator;  macrocyclic lactone from marine Bryozoan Bugula neritina;  RN given refers to (1S*-(1R*,3R*,5Z,7S*,8E,11R*,12R*(2E,4E),13E,15R*,17S*(S*),21S*,23S*,25R*))-isomer;  structure given in first source;  activates protein kinase c

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H68O17 B1667955 Bryostatin 1 CAS No. 83314-01-6

Properties

IUPAC Name

[(1S,3S,5Z,7R,8E,11S,12S,13E,15S,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H68O17/c1-10-11-12-13-14-15-39(51)62-43-31(22-41(53)58-9)21-34-25-37(28(2)48)61-42(54)24-32(50)23-35-26-38(59-29(3)49)45(6,7)46(55,63-35)27-36-19-30(20-40(52)57-8)18-33(60-36)16-17-44(4,5)47(43,56)64-34/h12-17,20,22,28,32-38,43,48,50,55-56H,10-11,18-19,21,23-27H2,1-9H3/b13-12+,15-14+,17-16+,30-20+,31-22+/t28-,32-,33+,34+,35-,36+,37-,38+,43+,46+,47-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQUEDHRCUIRLF-TVIXENOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC=CC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C=C/C(=O)O[C@H]1/C(=C/C(=O)OC)/C[C@H]2C[C@@H](OC(=O)C[C@@H](C[C@@H]3C[C@@H](C([C@@](O3)(C[C@@H]4C/C(=C/C(=O)OC)/C[C@@H](O4)/C=C/C([C@@]1(O2)O)(C)C)O)(C)C)OC(=O)C)O)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H68O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046876
Record name Bryostatin 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

905.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

t-Butanol > 9.2 (mg/mL), 50% Butanol/water > 3.0 (mg/mL), PET solvent* > 2.8 (mg/mL), Soybean oil 1.5 - 3.0 (mg/mL), *PEG 400 (60mL)/EtOH (30mL)/Tween 80 (10 mL) (mg/mL)
Record name BRYOSTATIN
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/339555%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS No.

83314-01-6
Record name Bryostatin 1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83314-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bryostatin 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083314016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bryostatin 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BRYOSTATIN 1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37O2X55Y9E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Bryostatin 1: A Deep Dive into its Mechanism of Action on Protein Kinase C Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryostatin 1 is a complex macrolide lactone originally isolated from the marine bryozoan Bugula neritina.[1] It has garnered significant scientific interest due to its potent modulation of Protein Kinase C (PKC), a family of serine/threonine kinases crucial for regulating a vast array of cellular processes, including cell growth, differentiation, apoptosis, and immune response.[2][3][4] Unlike typical PKC activators such as phorbol esters, this compound exhibits a unique pharmacological profile, capable of both activating and, paradoxically, antagonizing phorbol ester-induced responses.[3][5][6] This distinct behavior, rooted in its differential effects on various PKC isoforms, has positioned this compound as a promising therapeutic agent for conditions ranging from cancer to neurodegenerative diseases like Alzheimer's.[7][8][9] This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound's interaction with PKC isoforms, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism: A Biphasic Modulation of PKC

The primary mechanism of this compound involves its direct binding to the C1 domain of conventional (cPKC) and novel (nPKC) PKC isoforms.[10][11] This is the same regulatory domain that binds the endogenous second messenger, 1,2-diacylglycerol (DAG).[10] The interaction of this compound with the C1 domain mimics the effect of DAG, initiating a conformational change that leads to the kinase's activation.

However, the action of this compound is not a simple, sustained activation. It is characterized by a time- and dose-dependent biphasic effect:[10][12]

  • Initial Activation & Translocation: Upon binding, this compound rapidly induces the translocation of PKC from the cytosol to cellular membranes (including the plasma membrane and internal membranes).[2][12] This recruitment to the membrane is a critical step for the kinase to access its substrates and become fully active.

  • Long-Term Downregulation: Prolonged exposure or higher concentrations of this compound lead to the proteolytic degradation of the activated PKC isoform in a process known as downregulation.[7][10] This subsequent inhibition is a key feature that distinguishes this compound from phorbol esters, which tend to cause more persistent activation. This downregulation is followed by a period of de novo synthesis that restores normal PKC levels.[10][12]

Quantitative Data: Binding Affinity for PKC Isoforms

This compound demonstrates high-affinity binding to multiple PKC isoforms, with a notable preference for novel PKC isoforms (δ and ε) over conventional isoforms. The binding affinities (Ki) are in the low nanomolar range, highlighting its potency.

PKC IsoformBinding Affinity (Ki) in nM
PKCα1.35[2][7]
PKCβ20.42[2][7]
PKCδ0.26[2][7]
PKCε0.24[2][7]

This table summarizes the binding affinities of this compound for various PKC isoforms. Data is derived from competitive binding assays.

Isoform-Specific Actions and Signaling

While this compound can bind to multiple PKC isoforms, its functional effects are highly specific. It shows a particular preference for activating PKCδ and PKCε.[2][7]

  • PKCε and PKCδ Activation: this compound is a potent activator of PKCε and PKCδ.[2][7] This has significant therapeutic implications, particularly in neuroscience. Activation of PKCε, for example, is linked to synaptogenesis, prevention of amyloid-beta plaque formation, and cognitive improvement in models of Alzheimer's disease.[2][8][10]

  • Differential Translocation: this compound can induce different translocation patterns compared to phorbol esters. For instance, while the phorbol ester PMA causes PKCδ to move to the plasma membrane, this compound can cause its localization to internal membranes, such as the Golgi apparatus and endoplasmic reticulum.[13] This differential localization is believed to underlie the functional antagonism between this compound and phorbol esters, as it dictates which substrates the activated kinase can access and phosphorylate.[14]

  • Biphasic Dose-Response: The regulation of certain isoforms, particularly PKCδ, can be biphasic. Low nanomolar concentrations of this compound cause marked downregulation of PKCδ, while higher concentrations can paradoxically lead to reduced downregulation.[3][5]

Below is a diagram illustrating the general signaling pathway initiated by this compound.

Bryostatin1_PKC_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Bryo1 This compound C1_domain C1 Domain Bryo1->C1_domain Binds to PKC_inactive Inactive PKC (Cytosolic) PKC_active Active PKC (Membrane-bound) PKC_inactive->PKC_active Translocation & Activation Substrate_P Substrate Phosphorylation PKC_active->Substrate_P Phosphorylates Downregulation Proteolytic Downregulation PKC_active->Downregulation Prolonged activation leads to Response Cellular Response (e.g., Synaptogenesis, Apoptosis) Substrate_P->Response Leads to DeNovo De Novo Synthesis Downregulation->DeNovo Followed by DeNovo->PKC_inactive Restores levels

Caption: this compound binds to the C1 domain of PKC, inducing its translocation and activation, leading to downstream signaling and eventual downregulation.

Key Experimental Protocols

Understanding the mechanism of this compound requires specific biochemical and cell-based assays. The following are methodologies for key experiments.

PKC Binding Assay (Competitive Radioligand Binding)

This assay quantifies the affinity of this compound for PKC by measuring its ability to compete with a radiolabeled ligand, typically [³H]phorbol-12,13-dibutyrate ([³H]PDBu).

  • Materials:

    • Purified recombinant PKC isoforms.

    • Assay Buffer: Tris-HCl (pH 7.4), KCl, CaCl₂, Bovine Serum Albumin (BSA).

    • [³H]PDBu (radioligand).

    • This compound and other unlabeled competitor compounds.

    • Phosphatidylserine (PS) and Diacylglycerol (DAG) for lipid vesicle preparation.

    • Glass-fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare PKC-lipid mixture: Reconstitute purified PKC isoforms with phosphatidylserine vesicles to ensure proper folding and activity.

    • Set up competition reaction: In assay tubes, combine the PKC-lipid mixture, a fixed concentration of [³H]PDBu, and varying concentrations of unlabeled this compound (or other competitors). Include a control for non-specific binding (excess cold PDBu) and total binding (no competitor).

    • Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 37°C) for a set time to reach equilibrium.

    • Filtration: Rapidly filter the reaction mixtures through glass-fiber filters to separate bound from free radioligand. The PKC and bound ligand will be retained on the filter.

    • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression analysis to determine the IC₅₀ (concentration of this compound that inhibits 50% of [³H]PDBu binding). Calculate the Ki value using the Cheng-Prusoff equation.[15]

PKC Translocation Assay (Confocal Microscopy)

This method visualizes the movement of PKC from the cytosol to membranes upon stimulation with this compound.

  • Materials:

    • Cell line suitable for transfection (e.g., NIH 3T3, LNCaP).[5][14]

    • Expression vector containing a PKC isoform fused to a fluorescent protein (e.g., GFP-PKCδ).

    • Transfection reagent.

    • Confocal microscope.

    • This compound solution.

  • Procedure:

    • Cell Culture and Transfection: Plate cells on glass-bottom dishes suitable for microscopy. Transfect the cells with the PKC-GFP expression vector and allow 24-48 hours for protein expression.

    • Imaging Setup: Mount the dish on the stage of a confocal microscope. Identify a field of view with healthy, transfected cells showing diffuse cytosolic fluorescence.

    • Baseline Imaging: Acquire baseline images to establish the initial subcellular localization of the PKC-GFP fusion protein.

    • Stimulation: Add this compound (at the desired final concentration, e.g., 10-100 nM) to the cell culture medium.

    • Time-Lapse Imaging: Immediately begin acquiring images at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes to capture the translocation event in real-time.[16]

    • Data Analysis: Quantify the change in fluorescence intensity in the cytosol versus the membrane compartments over time. A decrease in cytosolic fluorescence with a corresponding increase at the plasma membrane or perinuclear regions indicates translocation.

PKC Downregulation Assay (Western Blotting)

This assay measures the total protein level of a specific PKC isoform to assess downregulation after prolonged this compound treatment.

  • Materials:

    • Cell line of interest (e.g., HOP-92).[3]

    • This compound solution.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • SDS-PAGE equipment.

    • PVDF or nitrocellulose membranes.

    • Primary antibodies specific for the PKC isoform of interest (e.g., anti-PKCδ) and a loading control (e.g., anti-β-actin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate and imaging system.

  • Procedure:

    • Cell Treatment: Plate cells and grow to desired confluency. Treat cells with various concentrations of this compound (e.g., 0.1-1000 nM) or a vehicle control for an extended period (e.g., 24 hours).[3]

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.

    • Protein Quantification: Determine the total protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • SDS-PAGE and Transfer: Load equal amounts of total protein from each sample onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a membrane.

    • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against the target PKC isoform overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody.

    • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Analysis: Re-probe the membrane with the loading control antibody (e.g., β-actin) to ensure equal protein loading. Quantify the band intensities using densitometry software. Normalize the PKC isoform band intensity to the loading control. Compare the normalized intensity in this compound-treated samples to the vehicle control to determine the extent of downregulation.

The workflow for a typical investigation into this compound's effects is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Data Collection cluster_analysis Data Analysis CellCulture Cell Culture (e.g., NIH 3T3, LNCaP) Transfection Transfection (optional) (e.g., with PKC-GFP) CellCulture->Transfection Treatment Treat with this compound (Varying concentrations and times) CellCulture->Treatment Transfection->Treatment Assay Select Assay Treatment->Assay Microscopy Confocal Microscopy (Translocation) Assay->Microscopy Localization Lysis Cell Lysis & Protein Quantification Assay->Lysis Protein Levels Analysis Quantify Results (Image analysis, Densitometry) Microscopy->Analysis WesternBlot Western Blotting (Downregulation) Lysis->WesternBlot WesternBlot->Analysis Conclusion Draw Conclusions on PKC Isoform Modulation Analysis->Conclusion

Caption: A generalized workflow for studying the effects of this compound on PKC isoforms in a cellular context.

Conclusion

This compound's mechanism of action on PKC isoforms is multifaceted and distinct from that of other PKC activators. Its high-affinity binding, preference for novel PKC isoforms like PKCε and PKCδ, and characteristic biphasic effect of initial activation followed by downregulation are central to its unique pharmacological profile. The ability of this compound to differentially modulate the translocation and activity of specific PKC isoforms underpins its capacity to antagonize certain phorbol ester responses and informs its therapeutic potential. For researchers and drug developers, a thorough understanding of these isoform-specific interactions is critical for harnessing the therapeutic power of this compound and designing next-generation PKC modulators for cancer, neurodegenerative disorders, and other challenging diseases.

References

Bryostatin 1: A Technical Guide to its Source and Natural Product Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Bryostatin 1, a potent marine-derived natural product. It details its biological source, challenges in its isolation, and the methodologies employed for its extraction and purification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.

The Source of this compound: A Symbiotic Relationship

This compound is a complex macrolide lactone first isolated in the 1980s from the marine bryozoan Bugula neritina.[1] These colonial animals are found in temperate waters worldwide, often attached to submerged surfaces. However, subsequent research has revealed that B. neritina is not the true producer of this compound. Instead, this potent bioactive compound is synthesized by a bacterial symbiont, "Candidatus Endobugula sertula", which resides within the bryozoan.[2][3] This symbiotic relationship highlights the vast and often untapped chemical diversity within marine microbial communities.

The concentration of this compound in its natural source is exceedingly low, posing a significant challenge for its isolation and supply for clinical research. This scarcity has been a major driver for the development of total synthesis strategies.

Quantitative Yields of this compound: A Comparative Overview

The isolation of this compound from its natural source is characterized by extremely low yields. The following table summarizes quantitative data from both large-scale and lab-scale isolation efforts, as well as from total synthesis, to provide a comparative perspective on the challenges and advancements in obtaining this valuable compound.

MethodStarting MaterialScaleYield of this compoundReference
Natural Product Isolation (cGMP)~37,850 L (10,000 gallons) of wet Bugula neritinaLarge-scaleMultigram quantitiesSchaufelberger et al., 1991[4][5]
Natural Product IsolationBugula neritina adult colony wet weightLab-scale10-5 to 10-7 %Davidson & Haygood, 2002[6]
Total SynthesisCommercially available starting materialsLab-scale1.5 g in a single final sequenceLi et al., 2024

Experimental Protocols for this compound Isolation

The isolation of this compound from Bugula neritina is a multi-step process involving extraction, fractionation, and extensive chromatographic purification. The following protocols are based on established methodologies for the isolation of bryostatins and other marine natural products.

Extraction of Crude Bryostatin-Containing Mixture
  • Collection and Preparation of Biomass: Bugula neritina colonies are collected and immediately frozen or extracted with a solvent to prevent degradation of the target compounds.

  • Solvent Extraction: The biomass is typically subjected to exhaustive extraction with a mixture of organic solvents, such as methanol (MeOH) and dichloromethane (CH2Cl2), to isolate a broad range of secondary metabolites, including the lipophilic bryostatins.

  • Solvent Partitioning: The resulting crude extract is then subjected to liquid-liquid partitioning. A common scheme involves partitioning the extract between an immiscible polar and non-polar solvent system (e.g., MeOH/H2O and hexane) to remove highly non-polar lipids. The aqueous methanolic layer, containing the bryostatins, is then further extracted with a solvent of intermediate polarity, such as ethyl acetate (EtOAc).

Chromatographic Purification of this compound

The purification of this compound from the complex crude extract requires multiple chromatographic steps, often guided by bioassays or analytical techniques like HPLC to track the active fractions.

  • Initial Fractionation: The EtOAc-soluble fraction is typically subjected to an initial chromatographic separation, such as vacuum liquid chromatography (VLC) or column chromatography over silica gel. A stepwise gradient of increasing solvent polarity (e.g., hexane to EtOAc to MeOH) is used to separate the components based on their polarity.

  • Medium Pressure Liquid Chromatography (MPLC): Fractions enriched in bryostatins are further purified using MPLC, often with a reversed-phase stationary phase (e.g., C18). A gradient of decreasingly polar solvents (e.g., water/acetonitrile or water/methanol) is employed for elution.

  • High-Performance Liquid Chromatography (HPLC): The final purification of this compound to homogeneity is achieved through preparative or semi-preparative HPLC.[7] A reversed-phase C18 column is commonly used with an isocratic or shallow gradient mobile phase, such as methanol/water.[7] Detection is typically performed using a UV detector, as bryostatins exhibit a characteristic UV absorbance.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for this compound Isolation

The following diagram illustrates a typical workflow for the isolation of this compound from its natural source, Bugula neritina.

Bryostatin_Isolation_Workflow cluster_collection Biomass Collection & Preparation cluster_extraction Extraction & Partitioning cluster_purification Chromatographic Purification cluster_final Final Product Collection Collection of Bugula neritina Preparation Freezing or immediate extraction Collection->Preparation SolventExtraction Solvent Extraction (MeOH/CH2Cl2) Preparation->SolventExtraction Partitioning Liquid-Liquid Partitioning SolventExtraction->Partitioning VLC Initial Fractionation (e.g., VLC on Silica Gel) Partitioning->VLC MPLC Medium Pressure Liquid Chromatography (C18) VLC->MPLC HPLC High-Performance Liquid Chromatography (C18) MPLC->HPLC Bryostatin1 Pure this compound HPLC->Bryostatin1

Caption: A generalized workflow for the isolation of this compound.

Signaling Pathway of this compound: PKC Activation

This compound exerts its potent biological effects primarily through the modulation of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in various cellular processes. This compound binds to the C1 domain of PKC, the same domain that binds the endogenous activator diacylglycerol (DAG). This leads to the translocation of PKC to the cell membrane and its subsequent activation.

Bryostatin_PKC_Pathway Bryostatin This compound PKC Protein Kinase C (PKC) Bryostatin->PKC Binds to C1 domain Membrane Cell Membrane PKC->Membrane Translocation Downstream Downstream Signaling Cascades Membrane->Downstream Activation Response Cellular Responses (e.g., Gene Expression, Cell Cycle Regulation) Downstream->Response

Caption: Simplified signaling pathway of this compound-mediated PKC activation.

This technical guide provides a foundational understanding of the source and isolation of this compound. The presented protocols and data are intended to aid researchers in their efforts to study and utilize this remarkable natural product. The inherent challenges in its supply underscore the importance of ongoing research in both natural product chemistry and synthetic biology to ensure a sustainable source of this compound for future therapeutic applications.

References

Bryostatin 1: A Technical Guide to its Binding Affinity and Modulation of PKC Isozymes α, δ, and ε

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Bryostatin 1 to Protein Kinase C (PKC) isozymes α, δ, and ε. It includes quantitative binding affinity data, detailed experimental methodologies for affinity determination, and visualizations of the associated signaling pathways. This document is intended to serve as a resource for researchers and professionals in pharmacology and drug development investigating the therapeutic potential of this compound.

Quantitative Binding Affinity of this compound for PKC Isozymes

This compound is a potent modulator of PKC activity, exhibiting high affinity for several isozymes. It binds to the C1 domain within the regulatory region of conventional and novel PKC isozymes, the same site that binds the endogenous activator diacylglycerol (DAG) and tumor-promoting phorbol esters[1][2][3]. The binding affinities (Ki) of this compound for PKCα, PKCδ, and PKCε have been determined, demonstrating a particular preference for the novel isozymes δ and ε.

Table 1: this compound Binding Affinity (Ki) for PKC Isozymes

PKC IsozymeBinding Affinity (Ki) in nMReference
PKC alpha (α)1.35[4]
PKC delta (δ)0.26[4]
PKC epsilon (ε)0.24[4]

Note: Ki is the inhibition constant, indicating the concentration of a competitor (this compound) that will bind to half the binding sites at equilibrium in the absence of the ligand or with a ligand concentration well below the Kd. A lower Ki value signifies a higher binding affinity.

These sub-nanomolar affinities underscore the potency of this compound as a PKC activator[4]. The compound shows a greater specificity for PKCε and PKCδ over other isoforms, a preference that has been observed both in vitro and in vivo[4].

Experimental Protocols for Determining Binding Affinity

The binding affinity of this compound to PKC isozymes is typically determined through competitive binding assays. These assays measure the ability of this compound to displace a radiolabeled ligand, such as [3H]-phorbol-12,13-dibutyrate ([3H]-PDBu), from the C1 binding domain of the PKC isozyme.

Principle of the Competitive Binding Assay

This method relies on the principle of competition between a fixed concentration of a high-affinity radioligand and varying concentrations of an unlabeled test compound (this compound) for a limited number of receptor sites (PKC isozymes). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

Generalized Experimental Protocol

Below is a generalized protocol for a competitive PKC binding assay using a glass-fiber filtration method to separate bound and free radioligand[5].

Materials and Reagents:

  • Purified, recombinant human PKC isozymes (α, δ, ε)

  • [3H]-PDBu (radioligand)

  • This compound (unlabeled competitor)

  • PKC Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM KCl, 1.5 mM CaCl₂)[5]

  • Bovine Serum Albumin (BSA)

  • Phosphatidylserine (PS)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Preparation of Assay Buffer: A buffer containing Tris-HCl, KCl, and CaCl₂ is prepared. BSA is added to prevent non-specific binding to reaction tubes[5].

  • Reagent Preparation: A mixture containing the assay buffer, a specific PKC isozyme, and phosphatidylserine (as a cofactor) is prepared on ice.

  • Competition Reaction:

    • Varying concentrations of unlabeled this compound are added to a series of reaction tubes.

    • A fixed concentration of [3H]-PDBu is added to each tube.

    • The binding reaction is initiated by adding the PKC isozyme/phosphatidylserine mixture.

    • Control tubes for total binding (no competitor) and non-specific binding (excess unlabeled PDBu) are included.

  • Incubation: The reaction mixtures are incubated to allow binding to reach equilibrium. The time and temperature must be optimized (e.g., room temperature for a specified duration).

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters under vacuum. The filters trap the PKC-ligand complexes, while the unbound ligand passes through.

  • Washing: The filters are washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity (disintegrations per minute, DPM) is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • A competition curve is generated by plotting the percentage of specific binding against the logarithm of the this compound concentration.

    • The IC50 value is determined from this curve.

    • The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G start Start: Prepare Reagents reagents Prepare PKC Isozyme, [3H]-PDBu, and this compound start->reagents 1 mix Incubate PKC, [3H]-PDBu, and varying concentrations of this compound reagents->mix 2 filter Rapid Filtration through Glass Fiber Filters mix->filter 3 (Separate Bound/Free) wash Wash Filters with Ice-Cold Buffer filter->wash 4 count Measure Radioactivity (Scintillation Counting) wash->count 5 analyze Calculate IC50 and Ki Values count->analyze 6 end End: Determine Binding Affinity analyze->end 7

Figure 1. Workflow for a competitive binding assay.

Signaling Pathways Modulated by this compound

This compound's binding to PKC initiates a cascade of intracellular signaling events. Its effects are biphasic: acute exposure leads to PKC activation, while chronic or high-dose exposure results in the downregulation of certain PKC isozymes via the ubiquitin-proteasome pathway[2][6]. This dual activity allows this compound to produce distinct, and sometimes opposing, biological outcomes compared to other PKC activators like phorbol esters.

Mechanism of PKC Activation and Translocation

Upon binding to the C1 domain, this compound induces a conformational change in the PKC enzyme, mimicking the effect of DAG. This relieves autoinhibition and promotes the translocation of the enzyme from the cytosol to cellular membranes (e.g., plasma membrane, nuclear membrane), where it can phosphorylate a multitude of substrate proteins[3][7]. The specific downstream effects are dependent on the PKC isozyme, cell type, and subcellular localization.

G cluster_0 Extracellular Space cluster_1 Cytosol cluster_2 Cell Membrane cluster_3 Downstream Effects bryo_ext This compound pkc_inactive Inactive PKC (α, δ, ε) bryo_ext->pkc_inactive Binds to C1 Domain pkc_active Active Membrane-Bound PKC Complex pkc_inactive->pkc_active Translocation & Activation ub Ubiquitin-Proteasome System ub->pkc_inactive Downregulation pkc_active->ub Prolonged Exposure downstream Substrate Phosphorylation (e.g., APP processing, BDNF expression, Synaptogenesis) pkc_active->downstream Phosphorylation Cascade

Figure 2. this compound-mediated PKC signaling pathway.

Key Downstream Signaling Events

The activation of PKCα, δ, and ε by this compound has been linked to several significant cellular processes with therapeutic implications, particularly in neurobiology and oncology.

  • PKCα and PKCε in Neuroprotection and Cognition: Activation of both PKCα and PKCε is crucial for the synthesis of synaptic proteins, facilitating synaptogenesis and protecting against synaptic loss[4]. In models of Alzheimer's disease, this compound-mediated activation of these isozymes promotes the non-amyloidogenic processing of amyloid precursor protein (APP) by enhancing α-secretase activity, leading to the production of the neuroprotective sAPPα fragment and reducing toxic Aβ peptides[2][4]. Furthermore, PKCε activation can increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule for neuronal survival and growth[2].

  • Differential Regulation of PKCδ: this compound exhibits a unique, biphasic regulation of PKCδ. Low nanomolar concentrations cause marked downregulation of PKCδ, while higher concentrations can fail to induce downregulation or even protect it from downregulation by other agents like phorbol esters[8][9]. This differential regulation is distinct from its effects on PKCα and ε and is thought to contribute to this compound's unique biological profile, including its lack of tumor-promoting activity compared to phorbol esters[3][8]. The catalytic domain of PKCδ appears to be a key determinant in this protective effect[9].

Conclusion

This compound is a high-affinity ligand for PKC isozymes α, δ, and ε, with a notable preference for the novel isoforms δ and ε. Its ability to potently activate these kinases, coupled with its unique biphasic regulation and downstream signaling effects, distinguishes it from other PKC modulators. The detailed understanding of its binding affinities and the experimental methods used to determine them are crucial for the rational design of new therapeutic strategies targeting PKC-mediated pathways in diseases ranging from cancer to neurodegenerative disorders. This guide provides foundational technical information to support ongoing and future research in this promising area.

References

A Technical Guide to the Pharmacological Properties of Bryostatin 1 in Central Nervous System Disorders

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Bryostatin 1, a macrolide lactone originally isolated from the marine invertebrate Bugula neritina, has emerged as a promising therapeutic candidate for a range of Central Nervous System (CNS) disorders.[1][2][3] Initially investigated for its anticancer properties, its potent activity as a modulator of Protein Kinase C (PKC) isozymes has revealed significant potential for neuroprotection, synaptogenesis, and cognitive enhancement.[4][5] This technical guide provides an in-depth review of the pharmacological properties of this compound, focusing on its mechanism of action, preclinical efficacy, and clinical development for CNS disorders such as Alzheimer's disease, Multiple Sclerosis, and Fragile X syndrome.[2][3] We present a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a comprehensive resource for the scientific community.

Mechanism of Action: Potent Modulation of Protein Kinase C

The primary mechanism underlying the diverse biological effects of this compound is its high-affinity binding to the C1 domain of Protein Kinase C (PKC), a family of enzymes critical for regulating numerous cellular processes, including synaptic plasticity, cell survival, and inflammation.[1][6] this compound is a powerful PKC agonist, activating various isozymes at nanomolar and even sub-nanomolar concentrations.[4][7]

Unlike phorbol esters, which are also potent PKC activators but are associated with tumor promotion, this compound exhibits a unique modulatory profile. It initially activates PKC, leading to its translocation to cell membranes, but can subsequently lead to the downregulation of certain PKC isoforms.[8] This distinct action is believed to contribute to its favorable safety profile and therapeutic effects. This compound shows differential binding affinity and activation potency for various PKC isoforms, with particularly strong effects on PKCα, PKCδ, and PKCε, which are highly expressed in the brain and play crucial roles in learning and memory.[1][9]

Core Signaling Pathway

This compound's activation of specific PKC isoforms triggers a cascade of downstream signaling events that collectively contribute to its neuroprotective and cognitive-enhancing effects. Key pathways include the non-amyloidogenic processing of amyloid precursor protein (APP), enhancement of synaptic growth and function, and modulation of neuroinflammation.

Bryostatin1_PKC_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects PKC_inactive PKC (inactive) [Cytosol] PKC_active PKC (active) [Membrane] PKC_inactive->PKC_active Translocation Alpha_Secretase ↑ α-secretase (ADAM10) PKC_active->Alpha_Secretase BDNF ↑ BDNF PKC_active->BDNF Synaptogenesis ↑ Synaptogenesis (Synaptic Repair, Spine Maturation) PKC_active->Synaptogenesis Tau Modulation of Tau Phosphorylation PKC_active->Tau Neuroinflammation ↓ Neuroinflammation (Microglia Modulation) PKC_active->Neuroinflammation sAPPalpha ↑ sAPPα (Neuroprotective) Alpha_Secretase->sAPPalpha Abeta ↓ Aβ Production Alpha_Secretase->Abeta BDNF->Synaptogenesis Bryostatin1 This compound Bryostatin1->PKC_inactive Binds & Activates

Caption: this compound-mediated PKC signaling cascade.

Pharmacological Effects in CNS Disorders

Alzheimer's Disease (AD)

In the context of AD, this compound exerts multimodal effects targeting the core pathologies of amyloid-beta (Aβ) accumulation, tau hyperphosphorylation, and synaptic loss.[4]

  • Amyloid-Beta Regulation: this compound promotes the non-amyloidogenic pathway of APP processing.[10] By activating PKC, particularly PKCα and PKCε, it enhances the activity of α-secretase (ADAM10), which cleaves APP within the Aβ domain.[1][6] This increases the production of the neuroprotective soluble APPα (sAPPα) fragment and concurrently reduces the generation of toxic Aβ peptides.[10][11]

  • Synaptic Health: A significant contributor to cognitive decline in AD is the loss of synapses.[2] this compound has demonstrated robust synaptogenic properties. It increases the density of dendritic spines, promotes the maturation of mushroom spines, and prevents synapse loss in AD mouse models.[2][9] These effects are mediated through PKC-dependent upregulation of brain-derived neurotrophic factor (BDNF).[2][9]

  • Tau Pathology: PKC is also involved in the phosphorylation of tau protein.[6] While the precise interaction is complex, this compound has been shown to reduce tau hyperphosphorylation, a key step in the formation of neurofibrillary tangles.[4]

Multiple Sclerosis (MS)

In models of MS, this compound's therapeutic potential stems from its potent anti-inflammatory and neuroprotective effects.[1][12] It modulates the activity of innate immune cells, such as microglia and macrophages.[12][13]

  • Neuroinflammation: this compound promotes a shift in microglia and CNS macrophages from a pro-inflammatory to an anti-inflammatory, regenerative phenotype.[13] It has been shown to inhibit the production of inflammatory cytokines (e.g., IL-6, IL-12) while promoting anti-inflammatory cytokines like IL-10.[13] This suppression of CNS inflammation helps to reduce demyelination and neuronal damage.[2]

  • Remyelination: By fostering a regenerative microenvironment, this compound augments remyelination.[14] It enhances the capacity of microglia to phagocytose myelin debris and stimulates the differentiation of oligodendrocyte precursor cells, which are responsible for producing new myelin sheaths.[13][14]

Fragile X Syndrome (FXS)

FXS is characterized by impaired synaptic plasticity and cognitive deficits. This compound has been shown to rescue key phenotypes in animal models of FXS.[15][16]

  • Synaptic Restoration: In Fmr1 knockout mice, a model for FXS, chronic treatment with this compound normalizes synaptic abnormalities.[16][17] It restores the density of mature dendritic spines and increases the levels of synaptic proteins like PSD-95, ultimately improving synaptic structure and function.[16][17]

  • Cognitive Improvement: These synaptic repairs translate to significant improvements in learning and memory.[15] Long-term administration of this compound has been shown to rescue deficits in spatial learning and memory in FXS mice.[16][17]

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding this compound's binding affinities, preclinical efficacy, and clinical trial outcomes.

Table 1: Binding Affinities of this compound for PKC Isoforms

PKC Isoform Binding Affinity (Ki, nM) Reference
PKCα 1.35 [1]
PKCβ2 0.42 [1]
PKCδ 0.26 [1]

| PKCε | 0.24 |[1] |

Table 2: Summary of Preclinical Efficacy of this compound in CNS Disorder Models

CNS Disorder Animal Model Dosage & Administration Key Findings Reference
Alzheimer's Disease APP/PS1 Mice 30 µg/kg, i.p., twice weekly for 12 weeks Prevented synaptic loss, inhibited Aβ accumulation, improved cognitive function. [1][2]
Multiple Sclerosis EAE Mice 30 µg/kg, i.p., 3 times per week Reversed neurological deficits, reduced neuroinflammation. [12]
Fragile X Syndrome Fmr1 KO2 Mice Chronic treatment (13 weeks) Rescued autistic phenotypes and cognitive deficits. [15][18]

| Stroke | Ischemic Stroke Rodent Model | N/A | Rescued spatial learning and memory deficits. |[1][2] |

Table 3: Summary of Clinical Trials of this compound in Alzheimer's Disease

Trial Phase Patient Population Dosage Key Outcomes Reference
Phase IIa Mild to Moderate AD (n=9) Single dose, 25 µg/m² Increased MMSE score by 1.83 points vs. -1.00 for placebo at 3 hours. [1][2]
Phase II Moderate to Severe AD 20 µg or 40 µg 20 µg dose showed sustained improvements in SIB scores. [19]

| Phase II | Advanced AD (without memantine) | 20 µg | Halted cognitive decline; SIB scores remained stable vs. a 12.8-point decline in the placebo group over 10 months. |[20][21] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for in vitro and in vivo studies of this compound.

In Vitro: Aβ Oligomer-Induced Neurotoxicity Assay

This protocol assesses the neuroprotective effects of this compound against Aβ-induced damage in primary neurons.

  • Cell Culture: Primary hippocampal neurons are cultured from embryonic day 18 rat pups. Neurons are plated on poly-D-lysine-coated plates and maintained in Neurobasal medium supplemented with B27 and GlutaMAX.

  • Aβ Oligomer Preparation: Synthetic Aβ₁₋₄₂ or Aβ₂₅₋₃₅ peptide is dissolved in HFIP, lyophilized, and then reconstituted in DMSO. The peptide is then diluted in culture medium and incubated at 4°C for 24 hours to form oligomers.

  • Treatment: On day in vitro (DIV) 17, cultured neurons are treated with pre-formed Aβ oligomers (e.g., 500 nM) with or without this compound (e.g., 1-10 nM) for 24-48 hours.[10][22]

  • Analysis:

    • Synaptic Integrity: Neurons are fixed and stained for synaptic markers such as PSD-95 (postsynaptic) and Synaptophysin (presynaptic). Synapse density is quantified using immunofluorescence microscopy.[9]

    • Dendritic Spine Morphology: Neurons transfected with GFP are imaged via confocal microscopy to quantify changes in spine density, length, and width.[23]

    • Western Blotting: Cell lysates are analyzed for levels of synaptic proteins and signaling molecules (e.g., phosphorylated PKC, BDNF).[23]

    • Electrophysiology: Whole-cell patch-clamp recordings are used to measure miniature excitatory postsynaptic currents (mEPSCs) to assess synaptic function.[23]

In Vivo: Experimental Autoimmune Encephalomyelitis (EAE) Model for MS

This protocol evaluates the therapeutic efficacy of this compound in a widely used mouse model of MS.

EAE_Workflow cluster_treatment Treatment Protocol cluster_analysis Endpoint Analysis start EAE Induction (C57BL/6 Mice) immunization Immunization with MOG₃₅₋₅₅ peptide + Complete Freund's Adjuvant start->immunization pertussis Pertussis Toxin Administration (Days 0 and 2) immunization->pertussis monitoring Daily Monitoring (Clinical Score, Body Weight) pertussis->monitoring treatment This compound (30 µg/kg, i.p.) or Vehicle Control timing Initiate at disease onset (Clinical Score = 1.0) treatment->monitoring 3x per week monitoring->treatment When score=1.0 histology Histology (Spinal Cord) - Inflammation - Demyelination monitoring->histology At study termination flow_cytometry Flow Cytometry (CNS & Spleen) - Immune Cell Populations monitoring->flow_cytometry At study termination rna_seq RNA-Seq (Microglia) - Transcriptional Profiling monitoring->rna_seq At study termination

Caption: Experimental workflow for the EAE mouse model.
  • Induction: EAE is induced in female C57BL/6 mice by subcutaneous immunization with Myelin Oligodendrocyte Glycoprotein peptide (MOG₃₅₋₅₅) emulsified in Complete Freund's Adjuvant.

  • Co-injection: Mice receive intraperitoneal (i.p.) injections of pertussis toxin on day 0 and day 2 post-immunization to facilitate blood-brain barrier permeabilization.[12]

  • Treatment: When mice first exhibit clinical signs of disease (e.g., a clinical score of 1.0, corresponding to tail paralysis), they are randomized into treatment groups. This compound is administered i.p. at a dose of 30 µg/kg three times per week.[12]

  • Monitoring: Animals are weighed and scored daily for clinical signs of disease on a scale of 0 (no disease) to 5 (moribund).

Clinical Development and Future Directions

This compound has progressed through several Phase II clinical trials for Alzheimer's disease, demonstrating a favorable safety profile and promising signals of efficacy, particularly in patients with advanced AD not taking memantine.[1][20] The results suggest that this compound may halt cognitive decline rather than reverse existing deficits.[20]

The FDA has also granted orphan drug status to this compound for the treatment of Fragile X syndrome.[24] Furthermore, a Phase 1 trial has been cleared to investigate its potential for preventing cognitive decline in Multiple Sclerosis.[25]

Future research will likely focus on optimizing dosing regimens, identifying patient populations most likely to respond, and exploring combination therapies.[5][6] The development of "bryologs," synthetic analogs of this compound, aims to improve upon the natural product's therapeutic index and simplify manufacturing, offering a path to more accessible and potentially more selective PKC modulators.[8]

Conclusion

This compound possesses a unique and compelling pharmacological profile for the treatment of complex CNS disorders. Its ability to potently modulate the PKC signaling pathway allows it to target multiple disease-relevant mechanisms simultaneously, including amyloid and tau pathology, synaptic loss, and neuroinflammation.[1][4] Preclinical studies have consistently demonstrated its efficacy in animal models of Alzheimer's disease, Multiple Sclerosis, and Fragile X syndrome.[1][2] While clinical trial results have been mixed, they provide encouraging evidence of a disease-modifying effect in specific patient cohorts, warranting further investigation.[6] As a well-characterized natural product with a distinct mechanism of action, this compound and its next-generation analogs represent a valuable platform for developing novel therapeutics for neurological diseases.

References

Bryostatin 1: A Novel Modulator of the Hedgehog Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development, has been implicated in the pathogenesis of various cancers, including medulloblastoma, rhabdomyosarcoma, and basal cell carcinoma, when aberrantly activated in adult tissues.[1][2][3] Current therapeutic strategies predominantly target the transmembrane protein Smoothened (Smo). However, the emergence of resistance to Smo inhibitors necessitates the exploration of novel therapeutic agents that act on downstream components of the Hh pathway.[4][5] This technical guide details the role of Bryostatin 1, a marine-derived macrocyclic lactone, as a potent modulator of the Hedgehog pathway. This compound acts downstream of Smo, offering a promising alternative for overcoming resistance to conventional Hh pathway inhibitors.[4][5] This document provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of the involved signaling pathways and experimental workflows.

Introduction to the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a highly conserved signal transduction cascade essential for embryonic patterning and tissue homeostasis.[3][6] In mammals, the pathway is initiated by the binding of one of three Hh ligands (Sonic, Indian, or Desert Hedgehog) to the 12-pass transmembrane receptor Patched (PTCH1).[7][8] In the absence of a ligand, PTCH1 tonically inhibits the 7-pass transmembrane protein Smoothened (Smo), preventing its localization to the primary cilium and keeping the pathway inactive.[8][9]

Upon Hh ligand binding to PTCH1, the inhibition of Smo is relieved, leading to its accumulation in the primary cilium.[8][9] This triggers a downstream signaling cascade that ultimately results in the activation of the Gli family of zinc-finger transcription factors (Gli1, Gli2, and Gli3).[9] Activated Gli proteins translocate to the nucleus and induce the transcription of Hh target genes, including GLI1 and PTCH1 itself, which regulate cell proliferation, differentiation, and survival.[2][10] Dysregulation of this pathway, often through mutations in PTCH1 or SMO, leads to constitutive signaling and is a driving force in several human cancers.[1][3]

This compound: A Downstream Modulator of Hedgehog Signaling

This compound is a potent modulator of Protein Kinase C (PKC) isozymes and has been investigated in clinical trials for its anti-cancer and neuroprotective properties.[11][12][13] Recent studies have unveiled its role as an inhibitor of the Hedgehog pathway, acting downstream of Smo.[4][5] This unique mechanism of action makes this compound a compelling candidate for treating Hh-driven cancers, particularly those that have developed resistance to Smo antagonists.[4][5]

Mechanism of Action: The PKC-Gli Axis

This compound exerts its inhibitory effect on the Hedgehog pathway through the modulation of PKC isozymes, specifically by inducing the downregulation of PKCα and PKCδ.[11] This modulation of PKC activity disrupts the downstream activation of Gli transcription factors, thereby suppressing the expression of Hh target genes.[4][5][11] This mechanism, targeting the PKC-Gli axis, bypasses the need to inhibit Smo directly and is therefore effective even in the presence of Smo mutations that confer resistance to drugs like vismodegib.[14]

Below is a diagram illustrating the canonical Hedgehog signaling pathway and the point of intervention by this compound.

Figure 1: Hedgehog signaling pathway and this compound's mechanism.

Quantitative Data on this compound Efficacy

The inhibitory effects of this compound on the Hedgehog pathway have been quantified in various in vitro models. The following tables summarize the key findings from published studies.

Table 1: Inhibition of Gli-Luciferase Reporter Activity
Cell LineTreatment ConditionThis compound Concentration% Inhibition of Gli ActivityReference
Shh-LIGHT2SAG (Smoothened Agonist)10 nM~50%[4][5]
Shh-LIGHT2SAG (Smoothened Agonist)100 nM~80%[4][5]
SUFU-/- MEFsConstitutive Activation100 nM~75%[4][5]
Table 2: Downregulation of Hedgehog Target Gene Expression
Cell LineTarget GeneThis compound ConcentrationFold Change in mRNA ExpressionTime PointReference
DAOY (Medulloblastoma)GLI1100 nM~0.424h[4][5]
DAOY (Medulloblastoma)PTCH1100 nM~0.524h[4][5]
ASZ001 (BCC)GLI1100 nM~0.324h[4][5]
ASZ001 (BCC)PTCH1100 nM~0.424h[4][5]
Table 3: Cytotoxicity in Hedgehog-Driven Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
ASZ001Basal Cell Carcinoma6.1 ± 0.8[4][5]
DAOYMedulloblastoma> 10[4][5]
NIH/3T3 (non-cancerous)Fibroblast> 10[4][5]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the Hedgehog pathway.

Cell Culture
  • Cell Lines:

    • Shh-LIGHT2: NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter.[15] These cells are used to measure Hh pathway activity.

    • DAOY: Human medulloblastoma cell line with an activated Hh pathway.[2]

    • ASZ001: Murine basal cell carcinoma cell line.

    • SUFU-/- MEFs: Mouse embryonic fibroblasts with a knockout of the Sufu gene, resulting in constitutive Hh pathway activation downstream of Smo.[15]

  • Culture Conditions:

    • Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

Gli-Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of Gli proteins.

Luciferase_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Data Acquisition cluster_analysis Data Analysis A Seed Shh-LIGHT2 cells in 96-well plate B Incubate for 24h (allow cells to adhere) A->B C Starve cells in low serum medium for 4h B->C D Treat with this compound and/or Hh pathway agonist (e.g., SAG) C->D E Incubate for 24-48h D->E F Lyse cells E->F G Add luciferase substrates (Firefly and Renilla) F->G H Measure luminescence using a plate reader G->H I Normalize Firefly luminescence to Renilla luminescence H->I J Calculate % inhibition relative to controls I->J

Figure 2: Workflow for a Gli-luciferase reporter assay.

Protocol:

  • Cell Seeding: Seed Shh-LIGHT2 cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours.

  • Starvation: Replace the medium with 90 µL of DMEM containing 0.5% FBS and incubate for 4 hours.

  • Treatment: Add 10 µL of 10x concentrated this compound and/or a Hedgehog pathway agonist (e.g., Smoothened agonist SAG at 100 nM) to the respective wells. Include appropriate vehicle controls (e.g., DMSO).

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • Lysis and Luminescence Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Express the results as a percentage of the activity observed in the agonist-only treated cells.

Western Blotting

Western blotting is used to determine the protein levels of key components of the Hedgehog and PKC signaling pathways.

Protocol:

  • Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-Gli1, anti-PKCα, anti-PKCδ, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Conclusion

This compound represents a novel class of Hedgehog pathway inhibitors with a distinct mechanism of action that targets the PKC-Gli axis.[4][5][11] Its ability to inhibit Hh signaling downstream of Smo makes it a promising therapeutic candidate for overcoming resistance to currently available Smo antagonists.[4][5] The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals interested in further exploring the potential of this compound and other PKC modulators as anti-cancer agents in Hh-driven malignancies. Further investigation into the in vivo efficacy and safety profile of this compound in relevant cancer models is warranted.

References

A Technical Guide to the Preclinical Anticancer Activity of Bryostatin 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the preclinical anticancer activity of Bryostatin 1, a marine-derived macrocyclic lactone. It details its mechanism of action, summarizes its efficacy in various cancer models, and outlines the experimental protocols used in key studies.

Introduction

This compound is a natural product isolated from the marine bryozoan Bugula neritina.[1][2] It is a potent modulator of Protein Kinase C (PKC), a family of enzymes crucial for regulating cell growth, differentiation, and apoptosis.[3][4] Its unique interaction with PKC has established it as a compound of significant interest in oncology. Unlike tumor-promoting phorbol esters that also activate PKC, this compound exhibits antineoplastic properties.[2][5] While its performance as a single agent in clinical trials has been limited, its potent synergistic effects with other chemotherapeutic agents in preclinical models continue to drive research.[1][3][6][7]

Mechanism of Action: Potent Modulation of Protein Kinase C

The primary mechanism of this compound's anticancer effect is its complex interaction with PKC isozymes.[3][4] It binds to the same regulatory domain as the endogenous activator diacylglycerol (DAG) and phorbol esters.[3] this compound shows high affinity for several PKC isoforms, including PKCα, PKCβ2, PKCδ, and PKCε.[1]

The cellular response to this compound is biphasic and dependent on the duration of exposure:

  • Short-Term Exposure: Leads to the activation of PKC, causing its translocation from the cytosol to cellular membranes and subsequent autophosphorylation.[2][5]

  • Prolonged Exposure: Results in the significant downregulation and functional inhibition of PKC isoforms, likely through a ubiquitin-dependent proteasomal degradation pathway.[2][3][5][8]

This dual activity—initial activation followed by profound inhibition—is thought to underlie its unique biological effects compared to other PKC activators.[5]

Bryostatin1_PKC_Modulation cluster_0 Cellular Environment PKC_inactive Inactive PKC (Cytosolic) PKC_active Active PKC (Membrane Translocated) PKC_inactive->PKC_active Activation & Translocation Ubiquitin Ubiquitin-Proteasome System PKC_active->Ubiquitin Prolonged Exposure PKC_degraded Degraded PKC Bryo This compound Bryo->PKC_inactive Short-Term Exposure Ubiquitin->PKC_degraded Bryostatin1_Apoptosis_Pathway Bryo This compound PKC PKC Isoforms (e.g., PKCδ) Bryo->PKC Bcl2 Bcl-2 (Anti-apoptotic) PKC->Bcl2 downregulates Bax Bax (Pro-apoptotic) PKC->Bax upregulates Mito Mitochondria Bcl2->Mito inhibits release Bax->Mito promotes release CytC Cytochrome c Smac/DIABLO Mito->CytC Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Experimental_Workflow cluster_assays Endpoint Assays cluster_results Data Analysis start Start: Cancer Cell Line Culture treat Treat with this compound (Dose-Response) start->treat incubate Incubate (e.g., 24-72h) treat->incubate prolif Proliferation Assay (e.g., MTT, [3H]-Thymidine) incubate->prolif apopt Apoptosis Assay (e.g., Flow Cytometry) incubate->apopt protein Protein Analysis (e.g., Western Blot) incubate->protein ic50 Calculate IC50 prolif->ic50 apop_quant Quantify Apoptosis apopt->apop_quant prot_exp Determine Protein Expression Changes protein->prot_exp

References

Bryostatin-1 for Synaptic Regeneration and Neuroprotection: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryostatin-1 is a potent, naturally occurring macrocyclic lactone derived from the marine bryozoan Bugula neritina.[1] Initially investigated for its anti-cancer properties, its unique mechanism of action has established it as a promising candidate for treating neurological disorders, including Alzheimer's disease (AD), Fragile X syndrome (FXS), and multiple sclerosis.[2][3][4] The primary therapeutic potential of Bryostatin-1 in the central nervous system (CNS) stems from its ability to modulate Protein Kinase C (PKC), a crucial family of enzymes involved in synaptic plasticity, memory formation, and cellular resilience.[2][5] This technical guide provides an in-depth overview of Bryostatin-1's core mechanisms, summarizing key quantitative data, experimental protocols, and the intricate signaling pathways it governs to promote synaptic regeneration and neuroprotection.

Core Mechanism of Action: Protein Kinase C (PKC) Modulation

Bryostatin-1's biological activities are primarily mediated through its high-affinity binding to the C1 domain of PKC isozymes, acting as a potent activator.[3][6] It shows particular affinity for PKCα and PKCε, isoforms highly expressed in the brain and integral to neuronal function.[3][7] The interaction of Bryostatin-1 with PKC is complex and biphasic:

  • Acute Activation: Short-term exposure to Bryostatin-1 triggers the translocation of PKC from the cytosol to the cell membrane, leading to its activation and the phosphorylation of downstream targets.[6][8] This initial activation is responsible for many of its neuroprotective and synaptogenic effects.

  • Chronic Downregulation: Prolonged exposure or high concentrations can lead to the ubiquitination and subsequent degradation of PKC, a process known as downregulation.[3][6] This biphasic response is a critical consideration in designing therapeutic dosing regimens to achieve sustained benefits without inducing tolerance.[3][9]

cluster_0 Cell Membrane cluster_1 Cytosol PKC_mem Activated PKC (Membrane-Bound) Downstream Downstream Signaling PKC_mem->Downstream Phosphorylation Cascade PKC_cyto Inactive PKC (Cytosolic) PKC_cyto->PKC_mem Translocation & Activation Bryo Bryostatin-1 Bryo->PKC_cyto Binds to C1 Domain

Caption: Bryostatin-1 mediated activation of Protein Kinase C (PKC).

Signaling Pathways in Neuroprotection and Synaptic Regeneration

Bryostatin-1 leverages its PKC-activating properties to influence multiple downstream pathways that collectively combat neurodegeneration and promote the formation and maturation of synapses.

Attenuation of Amyloid Pathology

In the context of Alzheimer's disease, a key neuroprotective mechanism of Bryostatin-1 involves shifting the processing of amyloid precursor protein (APP) away from the amyloidogenic pathway.

  • PKC-α-Secretase Pathway: Activated PKC, particularly PKCα and PKCε, enhances the activity of α-secretase (e.g., ADAM10).[3][5] This enzyme cleaves APP within the amyloid-beta (Aβ) domain, precluding the formation of toxic Aβ peptides.[3] This process generates a neuroprotective fragment known as soluble APP-alpha (sAPPα), which has been shown to support synaptic plasticity and neuronal survival.[3][10] By promoting this non-amyloidogenic pathway, Bryostatin-1 reduces the accumulation of Aβ plaques, a central hallmark of AD.[2][3]

Bryo Bryostatin-1 PKC PKCα / PKCε Bryo->PKC Alpha_Secretase α-secretase (ADAM10) PKC->Alpha_Secretase Upregulates Activity APP Amyloid Precursor Protein (APP) Alpha_Secretase->APP sAPPa sAPPα (Neuroprotective) APP->sAPPa Cleavage Abeta Aβ Peptides (Neurotoxic) APP->Abeta Cleavage Beta_Gamma β/γ-secretase Beta_Gamma->APP

Caption: Bryostatin-1's role in the anti-amyloidogenic processing of APP.
Promotion of Synaptogenesis and Synaptic Maturation

Synaptic loss is a strong correlate of cognitive decline in many neurodegenerative diseases.[3][10] Bryostatin-1 actively counteracts this by promoting the formation of new synapses (synaptogenesis) and enhancing the stability of existing ones.

  • PKC-BDNF Pathway: PKC activation leads to increased transcription and protein levels of Brain-Derived Neurotrophic Factor (BDNF), a critical neurotrophin for neuronal growth, survival, and synaptic plasticity.[2][11][12]

  • Upregulation of Synaptic Proteins: Bryostatin-1 treatment increases the expression of key synaptic proteins, including the postsynaptic density protein PSD-95 and the presynaptic vesicle protein synaptophysin.[2][13][14]

  • Dendritic Spine Maturation: In disease models like Fragile X, which are characterized by an abundance of immature dendritic spines, Bryostatin-1 promotes the transformation of these spines into a more mature, mushroom-shaped morphology, which is associated with stable, long-term memory storage.[2][14][15] This results in an overall increase in mature synapse density.[2][11]

Bryo Bryostatin-1 PKC PKCε Bryo->PKC BDNF BDNF Expression & Secretion PKC->BDNF Synaptic_Proteins Synaptic Protein Synthesis (e.g., PSD-95) PKC->Synaptic_Proteins GSK3B GSK-3β (Inhibited) PKC->GSK3B Synaptogenesis Synaptogenesis & Synaptic Maturation BDNF->Synaptogenesis Synaptic_Proteins->Synaptogenesis GSK3B->Synaptogenesis Dendritic_Spines Immature Spines ➞ Mature 'Mushroom' Spines Synaptogenesis->Dendritic_Spines

Caption: Signaling cascade for Bryostatin-1-induced synaptogenesis.
Autophagy-Mediated Neuroprotection

Recent studies have revealed another layer of neuroprotection conferred by Bryostatin-1: the activation of autophagy to clear toxic protein aggregates.

  • PKC-mTOR Pathway: In primary hippocampal neurons, Bryostatin-1 has been shown to restore the impairment of autophagic flux caused by Aβ oligomers.[10][16] This restoration is initiated through the activation of the mTOR signaling pathway, evidenced by increased phosphorylation of mTOR and its downstream target, S6K1.[10] By enhancing autophagy, Bryostatin-1 helps clear misfolded proteins, thereby reducing cellular stress and protecting neurons from toxicity.[10][17]

Abeta Aβ Oligomer Toxicity Autophagy_Impairment Impaired Autophagic Flux Abeta->Autophagy_Impairment Neuron Neuronal Damage Autophagy_Impairment->Neuron Bryo Bryostatin-1 Bryo->Autophagy_Impairment Blocks PKC PKCε Bryo->PKC mTOR mTOR Pathway (p-mTOR, p-S6K1 ↑) PKC->mTOR Autophagy_Restoration Restored Autophagic Flux mTOR->Autophagy_Restoration Neuroprotection Neuroprotection Autophagy_Restoration->Neuroprotection

Caption: Bryostatin-1's neuroprotective effect via autophagy restoration.

Quantitative Efficacy Data

The effects of Bryostatin-1 have been quantified across a range of preclinical and clinical studies.

Table 1: In Vitro Efficacy of Bryostatin-1
ParameterCell/Tissue TypeConcentration/TimeResultReference
PKC Binding Affinity Various PKC Isoforms-Kᵢ values: PKCα (1.35 nM), PKCδ (0.26 nM), PKCε (0.24 nM)[3]
PKCε Activation Primary Hippocampal Neurons10 µM (2 hours)Significantly increased phosphorylation of PKCε at S729[16][18]
PKCε Activation (IC50) Recombinant PKCεDose-dependentIC50 of 5.89 µM[10]
Synapse Density Primary Cortical Neurons10 nM (6 hours)Maximal increase in synapse density (inverted U-shaped response)[11]
PSD-95 Density Primary Cortical Neurons10 nM (6 hours)Increased PSD-95 density (inverted U-shaped response)[11]
mTOR Pathway Activation Primary Hippocampal Neurons10 µM (24 hours)Significantly increased phosphorylation of S6K1 and mTOR[10]
Table 2: In Vivo Preclinical Efficacy of Bryostatin-1
Animal ModelDosing RegimenKey FindingsReference
APP/PS1 Mice (AD) 30 μg/kg (i.p.), twice/week for 12 weeksPrevented synaptic loss, inhibited Aβ accumulation, improved cognitive function.[2][3]
Fmr1 KO Mice (Fragile X) 20 μg/m², twice/week for 13 weeksIncreased mature dendritic spine density, elevated hippocampal BDNF and PSD-95 expression. Rescued cognitive and autistic phenotypes.[2][9][19]
Fmr1 KO Mice (Fragile X) Chronic TreatmentIncreased BDNF mRNA by ~2-fold and protein by ~2.43-fold in the hippocampus.[12]
EAE Mice (MS) Preventive & Late-StageAbolished onset of neurologic deficits and reversed existing deficits.[4]
Aged Rats (Stroke) 6h post-MCAO, then every 3 daysReduced ischemic brain injury and improved functional outcomes.[20]
Table 3: Human Clinical Trial Data for Bryostatin-1
Trial Phase / PopulationDosing RegimenKey Cognitive/Biomarker EndpointResultReference
Phase IIa (AD) Single dose (25 μg/m²)Change in Mini-Mental State Examination (MMSE)+1.83 point increase at 3 hours post-infusion vs. -1.00 for placebo.[7][13]
Phase IIa (AD) Single dose (25 μg/m²)Peripheral Blood Mononuclear Cell (PBMC) PKCε levelsSignificant increase within 1 hour, paralleling peak drug levels (p=0.0185).[7][13]
Phase II (Advanced AD, no memantine) 20 µg, multiple dosesChange in Severe Impairment Battery (SIB)Showed potential efficacy in pre-specified cohorts; improvement of ≥4.0 points.[2]
Phase II (Advanced AD) 20 µg, over 12 weeksChange in SIB at week 13Not statistically significant in the full analysis set, but favored Bryostatin-1 in the completer set.[3]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. Below are summaries of key protocols used to evaluate Bryostatin-1.

Protocol 1: In Vitro Synaptogenesis Assay in Primary Cortical Cultures

This protocol is adapted from studies assessing the direct effect of Bryostatin-1 on synapse formation.[11]

  • Cell Culture: Primary cortical neurons are harvested from embryonic rats/mice and plated on poly-D-lysine-coated plates (e.g., 96-well plates at 15,000 cells/well).

  • Treatment: On day in vitro (DIV) 19-20, neurons are treated with Bryostatin-1 across a concentration range (e.g., 1 pM to 10 µM) for various time points (e.g., 15 min, 6 h, 24 h). A vehicle control (e.g., DMSO) is run in parallel. For inhibition studies, a pan-PKC inhibitor (e.g., Gö 6983) is added 10 minutes prior to Bryostatin-1.

  • Immunocytochemistry: After treatment, cells are fixed, permeabilized, and stained with antibodies for:

    • A dendritic marker (e.g., MAP2, grey).

    • A presynaptic marker (e.g., VGLUT1 or synaptophysin, cyan).

    • A postsynaptic marker (e.g., PSD-95 or Homer1, magenta).

  • Imaging & Analysis: High-resolution images are acquired using a confocal microscope. Automated image analysis software is used to quantify:

    • The number of presynaptic and postsynaptic puncta along MAP2-positive dendrites.

    • Synapse density, defined as the colocalization of presynaptic and postsynaptic puncta.

    • Data is normalized to dendritic length (per µm²).

A 1. Plate Primary Cortical Neurons B 2. Culture for 19-20 DIV A->B C 3. Treat with Bryostatin-1 (± PKC Inhibitor) B->C D 4. Fix and Permeabilize Cells C->D E 5. Immunostain for Synaptic Markers (MAP2, VGLUT1, PSD-95) D->E F 6. Acquire Images via Confocal Microscopy E->F G 7. Quantify Puncta Density and Colocalization (Synapses) F->G

Caption: Experimental workflow for an in vitro synaptogenesis assay.
Protocol 2: Chronic Bryostatin-1 Administration in Fragile X (Fmr1 KO) Mice

This protocol summarizes long-term in vivo studies to assess synaptic and cognitive rescue.[14][19]

  • Animal Model: Adult Fmr1 knockout (KO) mice and wild-type (WT) littermates are used.

  • Dosing Regimen: Mice are divided into four groups: WT + Vehicle, WT + Bryostatin-1, Fmr1 KO + Vehicle, Fmr1 KO + Bryostatin-1. Bryostatin-1 (e.g., 20 μg/m²) or vehicle is administered intraperitoneally (i.p.) twice a week for an extended period (e.g., 13 weeks).

  • Behavioral Testing: Following the treatment period, a battery of behavioral tests is conducted to assess cognitive function and autistic-like phenotypes, such as:

    • Contextual Fear Conditioning (for learning and memory).

    • Nesting and Marble Burying (for activities of daily living/repetitive behavior).

  • Tissue Collection and Analysis: After behavioral testing, animals are euthanized, and brain tissue (specifically the hippocampus) is collected.

  • Biochemical & Histological Analysis:

    • Western Blotting: To quantify levels of BDNF, PSD-95, total and phosphorylated GSK-3β.

    • Immunohistochemistry/Confocal Microscopy: To analyze dendritic spine morphology (e.g., using DiI staining) and the density of synaptic markers (e.g., synaptophysin).

    • Electron Microscopy: To provide ultrastructural confirmation of synapse density and morphology.

A 1. Group Fmr1 KO & WT Mice B 2. Chronic Dosing (13 weeks) Bryostatin-1 or Vehicle (i.p.) A->B C 3. Behavioral Testing (e.g., Fear Conditioning, Nesting) B->C D 4. Euthanize & Collect Hippocampal Tissue C->D E 5. Biochemical Analysis (Western Blot for BDNF, PSD-95) D->E F 6. Histological Analysis (Confocal/EM for Spines & Synapses) D->F

Caption: Workflow for in vivo evaluation in a Fragile X mouse model.

Conclusion and Future Directions

Bryostatin-1 presents a multifaceted approach to neurotherapeutics by simultaneously targeting several core pathological features of neurodegenerative diseases. Its ability to activate PKC drives a cascade of beneficial downstream effects, including the reduction of amyloidogenic processing, enhancement of synaptogenesis, promotion of synaptic maturation, and restoration of cellular housekeeping functions like autophagy. Quantitative data from both preclinical and early-phase clinical trials underscore its potential to reverse synaptic loss and improve cognitive function.[13][14]

However, challenges remain. The compound's biphasic dose-response necessitates careful therapeutic window optimization to maintain activation without inducing significant PKC downregulation.[3][11] Furthermore, results from later-stage clinical trials have been mixed, sometimes failing to meet primary endpoints, which may be due to factors like disease stage, patient heterogeneity, or co-administration with other medications like memantine that could interfere with its mechanism.[5][21]

Future research should focus on:

  • Developing Bryostatin-1 analogs ("bryologs") with improved pharmacokinetic profiles and more selective PKC isoform activation.

  • Identifying patient populations most likely to respond to treatment based on specific biomarkers.

  • Further elucidating the downstream signaling networks to uncover additional therapeutic targets.

Despite the hurdles, Bryostatin-1's unique capacity to promote synaptic repair, rather than merely slowing degeneration, continues to make it a compelling and important molecule in the field of drug development for neurological disorders.

References

Bryostatin 1 and the Reversal of HIV Latency: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The establishment of a latent viral reservoir in resting CD4+ T cells is the primary obstacle to a cure for Human Immunodeficiency Virus (HIV). The "shock and kill" strategy aims to eradicate this reservoir by using Latency Reversing Agents (LRAs) to reactivate viral gene expression ("shock"), thereby making the infected cells visible to the immune system or susceptible to virus-induced death ("kill"). Bryostatin 1, a potent macrocyclic lactone derived from the marine bryozoan Bugula neritina, has emerged as a significant LRA candidate. This document provides a comprehensive technical overview of this compound's role in HIV latency reversal, detailing its mechanism of action, summarizing quantitative efficacy data from preclinical and clinical studies, and outlining key experimental protocols.

Mechanism of Action: PKC-Dependent Signaling

This compound's primary mechanism for reversing HIV latency is the activation of Protein Kinase C (PKC). Unlike phorbol esters, this compound is a non-tumor-promoting PKC agonist. It binds to the C1 domain of PKC, mimicking the endogenous ligand diacylglycerol (DAG). This activation initiates downstream signaling cascades that are critical for reactivating HIV-1 transcription from the latent provirus integrated into the host cell genome.

The key pathway involves the activation of both classical (e.g., PKCα) and novel (e.g., PKCδ) PKC isoforms.[1][2] Activated PKC phosphorylates and leads to the degradation of IκB, the inhibitor of NF-κB. This allows the transcription factor NF-κB (specifically the p65/RelA subunit) to translocate to the nucleus.[2] Within the nucleus, NF-κB binds to specific sites on the HIV-1 Long Terminal Repeat (LTR), the promoter region of the provirus, and potently drives viral transcription.[2][3] Additionally, this compound has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathways, which can also contribute to HIV-1 gene expression.[4] Some studies also suggest a role for AMP-activated protein kinase (AMPK) signaling in the reactivation process.[1][3]

Bryostatin1_Signaling_Pathway cluster_extracellular cluster_cell CD4+ T Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bryostatin This compound PKC PKCα / PKCδ Bryostatin->PKC Activates IKB_NFKB IκB-NF-κB Complex PKC->IKB_NFKB Phosphorylates IκB NFKB NF-κB IKB_NFKB->NFKB Releases IKB IκB (degraded) IKB_NFKB->IKB NFKB_nuc NF-κB NFKB->NFKB_nuc Translocates LTR HIV-1 LTR NFKB_nuc->LTR Binds Transcription HIV-1 Gene Transcription LTR->Transcription Initiates

Caption: this compound signaling pathway for HIV latency reversal.

Quantitative Data on Efficacy

In Vitro & Ex Vivo Latency Reversal

This compound demonstrates potent activity at low nanomolar concentrations in various latently infected cell line models and in primary cells from HIV-infected individuals. It has been shown to be more potent than other LRAs, such as prostratin and the HDAC inhibitor SAHA (Vorinostat).[1]

Cell ModelThis compound ConcentrationKey FindingComparisonCitation
THP-p89 (Monocytic)< 10 nMRobust reactivation of latent HIV-1 (GFP expression and p24 production).More potent than PMA and TNF-α. EC50 <0.25 nM, ~1000-fold more potent than SAHA and prostratin.[1]
J1.1 (Lymphocytic)~10 nMInduced viral p24 production, confirming reactivation.-[1]
Jurkat-LAT-GFP10 - 100 nMConcentration-dependent increase in GFP+ cells, indicating latency reversal.-[4][5]
NHA (Primary Astrocytes)10 nMReactivated latent virus via PKC-α and -δ activation.-[2]
Resting CD4+ T cells (from patients)10 nMInduced significant virus release as a single agent.-[6]
Synergy with Other Latency Reversing Agents

A key finding is the strong synergistic effect between this compound and Histone Deacetylase (HDAC) inhibitors.[4] HDAC inhibitors act by preventing the removal of acetyl groups from histones, leading to a more open chromatin structure around the HIV LTR, making it more accessible to transcription factors like NF-κB. This dual-pronged attack—increasing both chromatin accessibility and the availability of key transcription factors—results in a robust reversal of latency.

Cell ModelThis compound Conc.Synergistic Agent + Conc.Key FindingCitation
Resting CD4+ T cells (from patients)1 nMRomidepsin (40 nM)The combination induced a significant (mean 20.2-fold) increase in intracellular HIV-1 mRNA, whereas 1 nM Bryostatin-1 alone did not.[6][7]
Resting CD4+ T cells (from patients)10 nMPanobinostat (30 nM)The combination induced HIV gene expression averaging ~50% of that achieved with maximal T cell activation.[7]
Jurkat-LAT-GFPVariesValproic Acid (VPA)Bryostatin-1 potently synergizes with HDAC inhibitors like VPA to reactivate latent HIV-1.[4]
Clinical Trial Data

The BRYOLAT study was a Phase I clinical trial designed to assess the safety and efficacy of single doses of this compound in HIV-1 infected patients on stable antiretroviral therapy (ART).

ParameterDescription
Study Name BRYOLAT (Bryostatin-1 Effect on HIV-1 Latency and Reservoir)[8][9]
ClinicalTrials.gov ID NCT02269605[9]
Study Design Phase I, randomized, double-blind, placebo-controlled, dose-finding trial.[8][10]
Participants 12 aviremic HIV-1-infected patients on triple ART.[10]
Treatment Arms 1. Placebo (n=4) 2. This compound (10 µg/m²) single dose (n=4) 3. This compound (20 µg/m²) single dose (n=4)[8][10]
Safety Outcome This compound was well-tolerated. Two patients in the higher dose arm developed grade 1 headache and myalgia.[10]
Efficacy Outcome No detectable increases in cell-associated unspliced HIV-1 RNA were observed. No significant effect on PKC activity was detected.[10]
Conclusion The single doses administered were safe but likely insufficient to achieve plasma concentrations necessary for latency reversal. This suggests higher or multiple doses may be required.[10][11]

Dual Role: Inhibition of De Novo Infection

In addition to reactivating latent virus, this compound has been shown to inhibit new or "de novo" HIV-1 infection. This is a beneficial property for an LRA, as it could help prevent the reseeding of the viral reservoir by newly produced virions. The mechanism involves the PKC-mediated downregulation of key HIV-1 receptors on the surface of T cells and macrophages, primarily the CD4 receptor and the CXCR4 and CCR5 co-receptors.[4][12][13] By reducing the availability of these receptors, this compound hinders the ability of the virus to enter and infect new cells.

Bryostatin1_Dual_Role cluster_outcomes Bryo This compound PKC PKC Activation Bryo->PKC Reactivation Latency Reversal (via NF-κB/MAPK) Inhibition Inhibition of De Novo Infection PKC->Reactivation Receptor Downregulation of CD4, CXCR4, CCR5 PKC->Receptor Receptor->Inhibition

Caption: Dual roles of this compound in HIV therapy.

Experimental Protocols

In Vitro HIV-1 Latency Reversal Assay using J-Lat Cells

This protocol describes a typical experiment to quantify the latency-reversing activity of this compound using a Jurkat-based latency model (e.g., J-Lat 10.6) which contains a full-length latent HIV provirus with a GFP reporter gene in place of nef.

1. Cell Culture and Maintenance:

  • Culture J-Lat 10.6 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Maintain cells at a density of 0.2 to 1.0 x 10^6 cells/mL in a humidified incubator at 37°C with 5% CO2.

2. Treatment with this compound:

  • Plate J-Lat cells in a 24-well plate at a density of 0.5 x 10^6 cells/mL in a final volume of 500 µL.
  • Prepare a stock solution of this compound in DMSO. Serially dilute the stock to achieve final desired concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM).
  • Include a vehicle control (DMSO only) and a positive control (e.g., 10 ng/mL TNF-α or 50 ng/mL PMA).
  • Add the diluted this compound or control compounds to the appropriate wells.

3. Incubation:

  • Incubate the treated cells for 24 to 48 hours at 37°C with 5% CO2.

4. Sample Collection and Analysis:

  • For Flow Cytometry (GFP Expression):
  • After incubation, transfer the cells from each well into 1.5 mL microcentrifuge tubes.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells once with 1 mL of cold Phosphate-Buffered Saline (PBS).

  • Resuspend the cell pellet in 300-500 µL of PBS containing 1-2% paraformaldehyde for fixation.

  • Analyze the cells on a flow cytometer, gating on the live cell population and quantifying the percentage of GFP-positive cells as an indicator of latency reversal.

  • For p24 ELISA (Viral Production):
  • After incubation, centrifuge the plate at 500 x g for 10 minutes.

  • Carefully collect the cell-free supernatant from each well.

  • Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercially available p24 ELISA kit, following the manufacturer's instructions.

    Experimental_Workflow cluster_setup Experiment Setup cluster_process Processing cluster_analysis Data Analysis start Culture Latently Infected Cells (e.g., J-Lat) plate Plate Cells start->plate treat Treat with this compound + Controls plate->treat incubate Incubate (24-48 hours) treat->incubate harvest Harvest Cells & Supernatant incubate->harvest cells Cells harvest->cells supernatant Supernatant harvest->supernatant flow Flow Cytometry (%GFP+ Cells) cells->flow elisa p24 ELISA (Viral Particles) supernatant->elisa


Conclusion and Future Directions

Bryostatin 1is a potent, well-characterized LRA that robustly reactivates latent HIV-1 in vitro and ex vivo through the activation of PKC-dependent pathways. Its synergy with HDAC inhibitors presents a promising combination therapy approach for the "shock and kill" strategy. While a Phase I clinical trial established its safety at low single doses, these concentrations were insufficient to produce a measurable effect on the latent reservoir in vivo. [10] Future research and development should focus on:

  • Dosing Strategies: Evaluating higher doses or multiple dosing schedules to achieve and sustain plasma concentrations required for efficacy. [10]* Combination Therapies: Conducting clinical trials that combine this compound with other LRAs, particularly HDAC inhibitors, to leverage their synergistic activity. [7]* Bryologs: Developing and testing synthetic analogs of this compound ("bryologs") that may offer an improved therapeutic window with greater potency and reduced toxicity. [11]* Targeted Delivery: Engineering delivery systems, such as nanoparticles, to specifically target this compound to latently infected CD4+ T cells, potentially increasing local efficacy while minimizing systemic side effects.

References

Methodological & Application

Application Note: Cell-Based Assays for Measuring Bryostatin 1 Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bryostatin 1 is a naturally derived macrocyclic lactone isolated from the marine bryozoan Bugula neritina.[1] It is a potent modulator of Protein Kinase C (PKC) isozymes, exhibiting high binding affinity in the nanomolar to picomolar range.[2][3][4][5] Unlike tumor-promoting phorbol esters which also target PKC, this compound demonstrates unique antineoplastic properties, including the ability to induce apoptosis, inhibit cell proliferation, and promote cellular differentiation in various cancer cell lines.[6][7] Its complex biological activities have led to its investigation in clinical trials for cancer and other diseases like Alzheimer's.[6][8]

This application note provides detailed protocols for cell-based assays to quantify the biological activity of this compound by measuring its effects on PKC activation, cell proliferation, and apoptosis.

Principle of the Assays

The biological activity of this compound is primarily mediated through its interaction with the C1 domain of PKC, leading to the enzyme's activation and translocation from the cytosol to the cell membrane.[9][10] This initial activation triggers a cascade of downstream signaling events that ultimately result in various cellular responses. The assays described herein are designed to measure key events in this process:

  • PKC Translocation Assay: This assay qualitatively and quantitatively measures the activation of PKC by observing its redistribution from the cytoplasm to the plasma membrane upon this compound treatment. This is a direct indicator of target engagement.

  • Cell Proliferation Assay (MTT): This colorimetric assay assesses the impact of this compound on cell viability and metabolic activity, providing a quantitative measure of its cytostatic or cytotoxic effects.

  • Apoptosis Assay (Annexin V/PI Staining): This flow cytometry-based assay quantifies the induction of apoptosis by this compound, differentiating between early and late apoptotic cell populations.

Signaling Pathway of this compound

The primary mechanism of action of this compound involves the activation of Protein Kinase C (PKC). This initiates a complex network of downstream signaling pathways.

Bryostatin1_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Effects PKC_inactive Inactive PKC (Cytosol) PKC_active Active PKC (Membrane) PKC_inactive->PKC_active Translocation PKD PKD Activation PKC_active->PKD MAPK MAPK Pathway PKC_active->MAPK GSK3b GSK3β Activation PKC_active->GSK3b Gli Gli Suppression PKC_active->Gli Beta_Catenin β-catenin Modulation PKD->Beta_Catenin Apoptosis Apoptosis MAPK->Apoptosis GSK3b->Beta_Catenin CellCycleArrest Cell Cycle Arrest GSK3b->CellCycleArrest Proliferation Inhibition of Proliferation Beta_Catenin->Proliferation Gli->Proliferation Bryostatin1 This compound Bryostatin1->PKC_inactive Binds to C1 Domain

Caption: this compound signaling pathway.

Data Presentation

Table 1: this compound Activity in Various Cell Lines
Cell LineAssay TypeThis compound ConcentrationObserved EffectReference
LNCaP (Prostate Cancer)Apoptosis Assay10 nM (in combination with PMA)Prevention of PMA-induced apoptosis[11]
Saos-2 (Osteosarcoma)Cell Viability (MTT) & Apoptosis20 µMComplete prevention of H2O2-induced reduction in cell viability[12]
PLC/PRF/5 & SMCC7721 (Hepatocarcinoma)Cell Proliferation100-200 nMSuppression of cell proliferation and G1 cell cycle arrest[13]
HOP-92 (Lung Cancer)Cell Growth1-1000 nMDose-dependent inhibition of cell growth[14]
Swiss 3T3PKD Activation10 nMMaximal activation of Protein Kinase D (PKD)[15]
Jurkat-LAT-GFP (T-cell)HIV-1 ReactivationNot specifiedReactivation of HIV-1 through a classical PKC-dependent pathway[2]
Mantle Cell Lymphoma LinesApoptosis AssayNot specifiedInduction of apoptosis[16]
Exhausted CD8+ T cellsCell Proliferation10 nMEnhanced expansion and functionality[17][18]
Table 2: Binding Affinities of this compound for PKC Isoforms
PKC IsoformBinding Affinity (Ki)Reference
PKCα1.35 nM[3][4][5]
PKCβ20.42 nM[3][4][5]
PKCδ0.26 nM[3][4][5]
PKCε0.24 nM[3][4][5]

Experimental Protocols

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis CellCulture Cell Culture (e.g., LNCaP, Saos-2) CellSeeding Seed Cells in Multi-well Plates CellCulture->CellSeeding BryostatinPrep Prepare this compound Stock Solutions Treatment Treat Cells with This compound BryostatinPrep->Treatment CellSeeding->Treatment Incubation Incubate for Specified Time Treatment->Incubation PKCAssay PKC Translocation (Western Blot) Incubation->PKCAssay MTTAssay Cell Proliferation (MTT Assay) Incubation->MTTAssay ApoptosisAssay Apoptosis (Flow Cytometry) Incubation->ApoptosisAssay DataAcquisition Data Acquisition PKCAssay->DataAcquisition MTTAssay->DataAcquisition ApoptosisAssay->DataAcquisition DataAnalysis Statistical Analysis & Interpretation DataAcquisition->DataAnalysis

Caption: General workflow for assessing this compound activity.

Protocol 1: PKC Translocation Assay by Western Blot

This protocol is designed to assess the translocation of PKC isoforms from the cytosol to the membrane, a hallmark of their activation by this compound.

Materials:

  • Appropriate cell line (e.g., LNCaP)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (for cytosolic and membrane fractions)

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PKCα, anti-PKCδ, anti-PKCε)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Fraction markers (e.g., anti-GAPDH for cytosol, anti-Na+/K+ ATPase for membrane)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 10 cm dishes and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 0.1-100 nM) or DMSO for a specified time (e.g., 1 hour).[11]

  • Cell Fractionation:

    • Wash cells twice with ice-cold PBS.

    • Scrape cells in fractionation buffer and homogenize.

    • Centrifuge the homogenate at low speed to remove nuclei and intact cells.

    • Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) for 1 hour at 4°C.

    • The resulting supernatant is the cytosolic fraction. The pellet contains the membrane fraction.

    • Resuspend the membrane pellet in lysis buffer.

  • Protein Quantification:

    • Determine the protein concentration of both cytosolic and membrane fractions using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for each fraction and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies against specific PKC isoforms and fraction markers overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using a chemiluminescent substrate.

  • Analysis:

    • Quantify band intensities using densitometry software.

    • An increase in the PKC signal in the membrane fraction and a corresponding decrease in the cytosolic fraction indicates translocation and activation.

Protocol 2: Cell Proliferation Assay (MTT)

This protocol measures the effect of this compound on cell viability.

Materials:

  • Appropriate cell line (e.g., Saos-2, hepatocarcinoma cells)[12][13]

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Treat cells with a serial dilution of this compound (e.g., 1-1000 nM) or DMSO vehicle control.[14] Include wells with medium only as a blank.

  • Incubation:

    • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization:

    • Remove the medium and add solubilization solution to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis:

    • Subtract the blank absorbance from all readings.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot a dose-response curve to determine the IC50 value of this compound.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the induction of apoptosis following this compound treatment.

Materials:

  • Appropriate cell line (e.g., Saos-2, mantle cell lymphoma lines)[12][16]

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 6-well plates

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat cells with the desired concentrations of this compound or DMSO for a specified time (e.g., 12-24 hours).[12]

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS and centrifuge.

  • Staining:

    • Resuspend the cell pellet in the binding buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cells.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry:

    • Analyze the stained cells on a flow cytometer within one hour.

    • Use unstained, Annexin V-only, and PI-only stained cells as controls for setting compensation and gates.

  • Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

    • Compare the percentage of apoptotic cells in this compound-treated samples to the vehicle control.

References

Application Notes and Protocols for Bryostatin 1 Treatment in Primary Neuronal Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Bryostatin 1 in primary neuronal cell culture studies. This compound, a potent modulator of Protein Kinase C (PKC), has garnered significant interest for its neuroprotective and synaptogenic properties, making it a valuable tool for research in neurodegenerative diseases and cognitive enhancement.

Introduction

This compound is a macrolide lactone isolated from the marine bryozoan Bugula neritina. Its primary mechanism of action involves the activation of Protein Kinase C (PKC) isozymes, particularly PKCα, PKCδ, and PKCε, at nanomolar concentrations.[1][2] In primary neuronal cultures, this activation triggers a cascade of downstream signaling events that contribute to its observed neuroprotective effects. These effects include the promotion of synaptogenesis, enhancement of synaptic plasticity, reduction of amyloid-beta (Aβ) toxicity, and increased expression of brain-derived neurotrophic factor (BDNF).[3][4][5]

Data Presentation

The following tables summarize quantitative data regarding the effects of this compound in primary neuronal cell cultures, providing a clear comparison of its biochemical and cellular activities.

Table 1: this compound Binding Affinities and Effective Concentrations

ParameterValueCell Type/SystemReference
Binding Affinity (Ki)
PKCα1.35 nMN/A[2]
PKCδ0.26 nMN/A[2]
PKCε0.24 nMN/A[2]
Effective Concentration (EC50)
PKCε Activation~5.89 µM (in vitro kinase assay)Recombinant PKCε[6]
Effective Treatment Concentrations
Potent PKCα, δ, and ε activation10⁻⁸ M, 10⁻⁹ M, and 10⁻¹⁰ MCultured Neuronal Cells[2]
Increased Synapse DensityInverted U-shaped response, peak at 10 nMPrimary Cortical Neurons[4]
Neuroprotection against Aβ oligomers10 µMPrimary Hippocampal Neurons[6]

Table 2: Effects of this compound on Synaptic Proteins and Neuronal Viability

ExperimentTreatment ConditionsKey FindingsCell TypeReference
Synaptogenesis Assay 10 nM this compound for 6 hoursIncreased PSD-95 and synapse densityPrimary Cortical Neurons[4]
Western Blot for Synaptic Markers Aβ oligomers + 10 µM this compoundRescued the decrease in Synapsin-1, Synaptotagmin-1, and PSD-95Primary Hippocampal Neurons[7]
Cell Viability (in a neurodegeneration model) 100 pM - 100 nM this compound (10 min pulse)Increased cell viability in degenerating motor neuron-like cellsNSC-34 cells (G93A)[8]

Signaling Pathways

This compound primarily exerts its effects through the activation of PKC. The following diagram illustrates the key signaling pathway initiated by this compound in neurons.

Bryostatin1_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects Bryostatin1 This compound PKC PKC (α, δ, ε) Bryostatin1->PKC activates AlphaSecretase α-secretase PKC->AlphaSecretase activates BDNF BDNF Expression PKC->BDNF APP APP AlphaSecretase->APP cleaves sAPPalpha sAPPα (Neuroprotective) APP->sAPPalpha Neuroprotection Neuroprotection (Anti-Aβ Toxicity) sAPPalpha->Neuroprotection Synaptogenesis Synaptogenesis BDNF->Synaptogenesis

Caption: this compound Signaling Pathway in Neurons.

Experimental Workflows

The following diagrams outline the general workflows for key experiments used to assess the effects of this compound on primary neuronal cultures.

Western_Blot_Workflow start Primary Neuronal Culture treatment Treat with this compound (e.g., 10 nM - 10 µM) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (e.g., 5% BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-PKC, anti-PSD-95) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Western Blot Experimental Workflow.

Immunofluorescence_Workflow start Culture Neurons on Coverslips treatment Treat with this compound start->treatment fixation Fixation (e.g., 4% PFA) treatment->fixation permeabilization Permeabilization (e.g., 0.25% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 10% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation (e.g., anti-MAP2, anti-PSD-95) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab mounting Mount Coverslips secondary_ab->mounting imaging Confocal Microscopy mounting->imaging analysis Image Analysis (Synapse Density) imaging->analysis

Caption: Immunofluorescence Experimental Workflow.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in DMSO and ethanol.

  • Prepare a 1 mM stock solution of this compound in sterile DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

  • For experiments, dilute the stock solution to the desired final concentration in the cell culture medium. Note: this compound can bind to plastic and glass surfaces in aqueous solutions.

Protocol 1: Primary Cortical Neuron Culture

This protocol is adapted from established methods for isolating and culturing primary cortical neurons from embryonic rats or mice.[1][9][10]

Materials:

  • Timed-pregnant rat (E18) or mouse (E15-E16)

  • Dissection medium: Hank's Balanced Salt Solution (HBSS)

  • Digestion solution: Papain (20 units/mL) in dissection medium

  • Inhibitor solution: Trypsin inhibitor in dissection medium

  • Plating medium: Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin

  • Poly-D-lysine coated culture plates or coverslips

Procedure:

  • Dissection:

    • Euthanize the pregnant animal according to approved institutional protocols.

    • Aseptically remove the uterine horns and place them in ice-cold HBSS.

    • Isolate the embryonic brains and dissect the cortices in fresh, ice-cold HBSS.

    • Remove the meninges from the cortical tissue.

  • Digestion:

    • Transfer the cortical tissue to the papain solution and incubate at 37°C for 20-30 minutes with gentle agitation every 5 minutes.

    • Remove the papain solution and wash the tissue three times with warm dissection medium.

    • Add the inhibitor solution and incubate for 5 minutes at room temperature.

  • Dissociation:

    • Remove the inhibitor solution and add pre-warmed plating medium.

    • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

  • Plating:

    • Determine the cell density using a hemocytometer.

    • Plate the neurons onto poly-D-lysine coated plates or coverslips at a desired density (e.g., 1.5 x 10^5 cells/well in a 24-well plate).

    • Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

  • Maintenance:

    • After 24 hours, replace half of the medium with fresh, pre-warmed plating medium.

    • Continue to replace half of the medium every 3-4 days.

    • Neurons are typically ready for treatment after 7-10 days in vitro (DIV).

Protocol 2: Western Blotting for PKC Activation and Synaptic Proteins

This protocol outlines the procedure for analyzing changes in protein expression and phosphorylation following this compound treatment.[6][7][11]

Procedure:

  • Cell Treatment and Lysis:

    • Treat primary neuronal cultures with this compound at the desired concentration and for the specified duration.

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 20 minutes and then centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-PKC, anti-PKC, anti-PSD-95, anti-synaptophysin, anti-β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Protocol 3: Immunofluorescence for Synaptogenesis

This protocol allows for the visualization and quantification of synapses in primary neuronal cultures.[4][12]

Procedure:

  • Cell Culture and Treatment:

    • Culture primary neurons on poly-D-lysine coated glass coverslips.

    • Treat the neurons with this compound as required.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block with 10% BSA in PBS for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., mouse anti-PSD-95 and rabbit anti-synaptophysin) in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with fluorophore-conjugated secondary antibodies (e.g., anti-mouse IgG-Alexa Fluor 594 and anti-rabbit IgG-Alexa Fluor 488) in blocking buffer for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using a mounting medium containing DAPI.

    • Acquire images using a confocal microscope.

  • Analysis:

    • Quantify the number of co-localized PSD-95 and synaptophysin puncta along dendritic lengths to determine synapse density.

Protocol 4: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13]

Procedure:

  • Cell Plating and Treatment:

    • Plate neurons in a 96-well plate.

    • Treat the cells with this compound and/or a neurotoxic agent (e.g., Aβ oligomers).

  • MTT Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate at 37°C for 3-4 hours.

  • Formazan Solubilization:

    • Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control.

Conclusion

This compound is a powerful research tool for investigating the molecular mechanisms of neuroprotection and synaptogenesis. The protocols and data presented here provide a foundation for designing and executing experiments to explore the therapeutic potential of this compound and other PKC modulators in the context of neurological disorders. Careful adherence to these protocols will ensure reproducible and reliable results in primary neuronal cell culture studies.

References

Application Notes: Bryostatin 1 for Cancer Cell Line Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bryostatin 1 is a naturally occurring macrocyclic lactone isolated from the marine bryozoan Bugula neritina.[1][2] It is a potent modulator of protein kinase C (PKC) isoforms, a family of serine/threonine kinases central to regulating cellular processes like proliferation, differentiation, and apoptosis.[3][4] this compound's interaction with PKC is complex; short-term exposure typically activates PKC, leading to its translocation to the cell membrane, while prolonged exposure can lead to the downregulation and degradation of PKC isoforms.[5][6] This dual activity allows this compound to inhibit proliferation and induce differentiation in a wide array of hematological and solid tumor cell lines, making it a valuable tool for cancer research and a subject of interest in drug development.[1][7]

These notes provide an overview of the signaling pathways involved, a summary of its effects on various cancer cell lines, and detailed protocols for its application in a research setting.

Signaling Pathways Modulated by this compound

This compound primarily functions by binding to the C1 domain in the regulatory region of PKC, the same site targeted by phorbol esters.[3] However, unlike tumor-promoting phorbol esters, this compound exhibits antineoplastic properties.[6] Its binding initiates a cascade of downstream signaling events.

The initial activation of PKC by this compound is a key event. This leads to the phosphorylation of numerous downstream targets that can trigger differentiation programs. One of the critical pathways activated by PKC is the extracellular signal-regulated kinase (ERK) / mitogen-activated protein (MAP) kinase pathway.[8][9] Activation of the ERK pathway has been shown to be essential for this compound-induced differentiation in several leukemia cell lines.[9][10] Furthermore, this compound can modulate the expression and activity of apoptosis-regulating proteins like Bcl-2 and Mcl-1, often leading to increased cell survival and resistance to chemotherapy in differentiated cells.[10]

Bryostatin1_PKC_Activation cluster_membrane Cell Membrane cluster_cytosol Cytosol PKC_active PKC (Active) Downstream Downstream Effectors (e.g., ERK, Bcl-2) PKC_active->Downstream Phosphorylation Cascade Degradation Ubiquitin-Mediated Degradation PKC_active->Degradation Downregulation (Prolonged Exposure) PKC_inactive PKC (Inactive) PKC_inactive->PKC_active Translocation (Short-Term Exposure) Bryo1 This compound Bryo1->PKC_inactive Binds to C1 Domain

Caption: this compound interaction with Protein Kinase C (PKC).

Downstream_Signaling_Pathway PKC PKC Activation ERK ERK/MAPK Pathway PKC->ERK Activates Bcl2 Bcl-2 Phosphorylation PKC->Bcl2 Induces Mcl1 Mcl-1 Upregulation PKC->Mcl1 Induces Differentiation Cellular Differentiation ERK->Differentiation Leads to Survival Increased Survival/ Apoptosis Resistance Bcl2->Survival Mcl1->Survival

Caption: Key downstream pathways affected by this compound-mediated PKC activation.

Data Presentation: Effects of this compound on Cancer Cell Lines

The following tables summarize the observed effects of this compound on various cancer cell lines as reported in preclinical studies.

Table 1: Hematological Malignancies

Cell Line/Sample Type Cancer Type This compound Concentration Treatment Duration Key Differentiation Markers & Effects Reference(s)
Fresh Human Myeloid Leukemia Cells Acute Myeloid Leukemia (AML) Not specified Not specified Increased macrophage-like morphology, adherence, OKM1 positivity, and α-naphthyl acetate esterase activity. [11]
HL-60 (sublines) Acute Promyelocytic Leukemia (APL) Not specified Not specified Varied responses; some sublines showed growth inhibition and macrophage-like morphology. [11]
NB4 Acute Promyelocytic Leukemia (APL) Not specified Not specified Myeloid lineage differentiation, upregulation of CD11b, downregulation of c-myc mRNA. [6][12]
Reh Acute Lymphoblastic Leukemia (ALL) Not specified 24 hours Monocytoid B-cell differentiation, increased CD11c and CD22, decreased CD10 and CD19, cell cycle arrest in G0-G1. [8]

| B-CLL Primary Cells | B-cell Chronic Lymphocytic Leukemia (B-CLL) | Not specified | Not specified | Differentiation towards a Hairy Cell Leukemia (HCL)-like phenotype, increased cell size, marked upregulation of CD11c. |[9][10] |

Table 2: Solid Tumors

Cell Line Cancer Type This compound Concentration Treatment Duration Key Differentiation Markers & Effects Reference(s)
SH-SY5Y Neuroblastoma 5 nM (this compound) 100 nM (Bryostatin 2) 6-72 hours Transient morphological changes (neurite-like processes at 6h), downregulation of c-myc mRNA. Failed to induce stable morphological differentiation at 72h. [13][14]

| PANC-1 (Xenograft Model) | Pancreatic Cancer | Not specified | Not specified | Induces differentiation and potentiates the antitumor effect of Auristatin PE. |[15] |

Experimental Protocols

The following are generalized protocols for studying this compound-induced differentiation. Specific parameters such as cell density, drug concentration, and incubation times should be optimized for each cell line.

Protocol 1: General Procedure for this compound Treatment

This protocol outlines the basic workflow for treating adherent or suspension cancer cell lines with this compound.

Protocol_1_Workflow A 1. Seed Cells B 2. Incubate (24h) Allow attachment/ stabilization A->B C 3. Prepare this compound Working Solution B->C D 4. Treat Cells Add drug to media C->D E 5. Incubate (Time course, e.g., 24-72h) D->E F 6. Harvest & Analyze (Morphology, Markers, etc.) E->F

Caption: Experimental workflow for treating cells with this compound.

Materials:

  • Cancer cell line of interest

  • Appropriate complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Sterile, tissue culture-treated plates or flasks

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding:

    • Adherent Cells: Seed cells in tissue culture plates at a density that will ensure they are in the logarithmic growth phase (typically 50-70% confluency) at the time of treatment.

    • Suspension Cells: Seed cells in flasks or plates at a concentration of approximately 0.5 x 10⁶ cells/mL.

  • Incubation: Incubate the cells overnight (~24 hours) at 37°C in a humidified 5% CO₂ incubator to allow for attachment (adherent cells) and stabilization.

  • Drug Preparation: Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 100 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Treatment:

    • Adherent Cells: Carefully aspirate the old medium and replace it with the medium containing the appropriate concentration of this compound or vehicle control.

    • Suspension Cells: Add the concentrated this compound solution directly to the cell suspension to reach the final desired concentration.

  • Incubation: Return the cells to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Analysis: Following incubation, harvest the cells for downstream analysis as described in the subsequent protocols.

Protocol 2: Analysis of Differentiation Markers by Flow Cytometry

This protocol is for quantifying changes in cell surface markers associated with differentiation (e.g., CD11b, CD11c, CD22).[8][16]

Materials:

  • Treated and control cells (from Protocol 1)

  • FACS Buffer (PBS with 1% BSA and 0.1% Sodium Azide)

  • Fluorochrome-conjugated primary antibodies against differentiation markers (e.g., FITC-CD11c)

  • Isotype control antibodies

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Suspension Cells: Transfer cell suspension to a conical tube.

    • Adherent Cells: Wash cells with PBS, then detach using Trypsin-EDTA. Neutralize with complete medium and transfer to a conical tube.

  • Cell Counting: Count the cells and adjust the concentration to 1 x 10⁷ cells/mL in cold FACS buffer.

  • Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into each FACS tube.

    • Add the predetermined optimal concentration of the fluorochrome-conjugated antibody or its corresponding isotype control.

    • Vortex gently and incubate for 30 minutes at 4°C in the dark.

  • Washing: Add 2 mL of cold FACS buffer to each tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 300-500 µL of FACS buffer.

  • Acquisition: Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample.

  • Data Analysis: Gate on the cell population of interest based on forward and side scatter. Analyze the shift in fluorescence intensity for the differentiation marker compared to the isotype and vehicle controls.

Protocol 3: Western Blot for Signaling Pathway Analysis

This protocol allows for the detection of changes in protein expression or phosphorylation state in key signaling pathways (e.g., PKC translocation, ERK phosphorylation).[8]

Materials:

  • Treated and control cells (from Protocol 1)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Western blot transfer system (membranes, buffers)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-PKC)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction:

    • Harvest cells and wash once with ice-cold PBS.

    • Lyse the cell pellet in ice-cold RIPA buffer for 30 minutes on ice.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 8. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Analyze the band intensities relative to loading controls (e.g., β-actin or GAPDH).

References

Protocol for Activating Latent HIV with Bryostatin 1 In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the in vitro activation of latent Human Immunodeficiency Virus 1 (HIV-1) using Bryostatin 1. This compound, a potent protein kinase C (PKC) modulator, has been identified as a latency-reversing agent (LRA) capable of reactivating transcriptionally silent HIV provirus in cellular reservoirs. These protocols are intended for use by researchers in academic and industrial settings engaged in HIV cure research and the development of novel therapeutic strategies.

Introduction

Eradicating the latent HIV-1 reservoir in infected individuals is a major obstacle to a cure. The "shock and kill" strategy aims to reactivate these latent viruses, making the infected cells visible to the immune system for clearance. This compound has emerged as a promising LRA due to its ability to activate latent HIV-1 at low nanomolar concentrations.[1][2] Its mechanism of action primarily involves the activation of Protein Kinase C (PKC) isoforms, specifically PKC-alpha and PKC-delta, which in turn can activate the NF-κB signaling pathway, a critical regulator of HIV-1 gene expression.[1][2][3][4][5] Some studies also suggest the involvement of the AMP-activated protein kinase (AMPK) signaling pathway.[2][4]

Data Presentation

The following tables summarize quantitative data from studies on this compound-mediated reactivation of latent HIV-1 in various in vitro models.

Table 1: Effective Concentrations of this compound for HIV-1 Reactivation

Cell Line/ModelEffective ConcentrationNotesReference(s)
THP-p89 (monocytic)25 ng/mLRobust reactivation observed.[2][6]
J1.1 (lymphocytic)Not specified, but effectiveShowed higher reactivation than TNF-α.[2][6]
Jurkat-LAT-GFP100 nMUsed for concentration-dependent activation studies.[5]
Primary CD4+ T cellsClinically relevant concentrationsSUW133, a bryostatin analog, outperformed this compound.[7]
NHA (astrocytes)Not specifiedReactivation observed.[3]
U-87 (glioblastoma)Not specifiedReactivation observed.[3]

Table 2: Comparative Reactivation of Latent HIV-1 by Different LRAs

Cell Line/ModelLRAFold Reactivation/GFP ExpressionNotesReference(s)
THP-p89This compoundHigher than TNF-α, slightly lower than PMAEC50 < 0.25 nM, more potent than SAHA and prostratin.[2][6]
THP-p89TNF-α (10 ng/mL)Positive controlUsed for verification of latent cells.[2][6]
THP-p89PMAHigher than this compoundPositive control.[2][6]
J-Lat 10.6Bryologs25 to 1,000 times more potent than prostratinBryostatin analogs showed high potency.[8]

Experimental Protocols

Protocol 1: Reactivation of Latent HIV-1 in Jurkat-LAT-GFP Cells

This protocol describes the reactivation of latent HIV-1 in a Jurkat T-cell line containing an integrated LTR-GFP cassette, which fluoresces upon HIV-1 promoter activation.

Materials:

  • Jurkat-LAT-GFP cells

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound (stock solution in DMSO)

  • PMA (Phorbol 12-myristate 13-acetate) as a positive control

  • DMSO (vehicle control)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Culture Jurkat-LAT-GFP cells in RPMI 1640 complete medium at 37°C in a 5% CO2 humidified incubator.

  • Seed the cells at a density of 1 x 10^6 cells/mL in a 24-well plate.

  • Treat the cells with increasing concentrations of this compound (e.g., 1 nM to 100 nM).[5] Include wells treated with PMA (e.g., 50 ng/mL) as a positive control and DMSO as a negative vehicle control.[5]

  • Incubate the cells for 12-24 hours.[5]

  • After incubation, harvest the cells and wash them with PBS.

  • Resuspend the cells in PBS for flow cytometry analysis.

  • Quantify the percentage of GFP-positive cells to determine the level of HIV-1 LTR activation.

Protocol 2: Reactivation of Latent HIV-1 in THP-p89 Monocytic Cells

This protocol outlines the procedure for reactivating latent HIV-1 in the THP-p89 monocytic cell line, which contains a latent HIV provirus with a GFP reporter.

Materials:

  • THP-p89 cells

  • RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin

  • This compound

  • TNF-α (Tumor Necrosis Factor-alpha) as a positive control

  • DMSO (vehicle control)

  • 96-well plate

  • Fluorescence microscope

  • Flow cytometer

  • ELISA kit for HIV-1 p24 antigen

Procedure:

  • Maintain THP-p89 cells in RPMI 1640 complete medium.

  • Seed the cells in a 96-well plate.

  • Treat the cells with this compound (e.g., 25 ng/mL).[6] Include TNF-α (e.g., 10 ng/mL) as a positive control and DMSO as a negative control.[2][6]

  • Incubate the plate at 37°C in a 5% CO2 incubator.

  • At 24 and 48 hours post-treatment, visualize GFP expression using a fluorescence microscope.[6]

  • For quantitative analysis, harvest the cells at the desired time points and analyze the percentage of GFP-positive cells by flow cytometry.[6]

  • To measure viral production, collect the culture supernatants at 24 and 48 hours.

  • Quantify the concentration of HIV-1 p24 antigen in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[6][9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involved in this compound-mediated HIV-1 reactivation and a general experimental workflow.

HIV_Reactivation_Pathway cluster_cell Host Cell cluster_nucleus Nucleus Bryostatin1 This compound PKC PKCα / PKCδ Bryostatin1->PKC activates IKK IKK Complex PKC->IKK activates AMPK AMPK PKC->AMPK modulates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases HIV_LTR HIV LTR NFkB->HIV_LTR binds to Viral_Tx Viral Transcription AMPK->Viral_Tx influences HIV_LTR->Viral_Tx initiates

Caption: Signaling pathway of this compound-mediated HIV-1 reactivation.

Experimental_Workflow cluster_setup Experiment Setup cluster_incubation Incubation cluster_analysis Analysis Cell_Culture Culture Latently Infected Cells Cell_Seeding Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding Treatment Treat with this compound & Controls Cell_Seeding->Treatment Incubate Incubate for 24-48 hours Treatment->Incubate Microscopy Fluorescence Microscopy Incubate->Microscopy Flow_Cytometry Flow Cytometry (GFP Expression) Incubate->Flow_Cytometry ELISA p24 ELISA (Supernatant) Incubate->ELISA

Caption: General experimental workflow for in vitro HIV-1 reactivation assays.

References

Application Notes and Protocols: Bryostatin 1 in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for utilizing Bryostatin 1 in combination with conventional chemotherapy agents. The following sections detail the mechanism of action, summarize key quantitative data from clinical trials, and provide detailed experimental protocols for preclinical and clinical investigations.

1. Introduction

This compound, a macrocyclic lactone derived from the marine bryozoan Bugula neritina, is a potent modulator of Protein Kinase C (PKC) isoforms.[1][2] Its ability to modulate critical signaling pathways has led to its investigation as an anticancer agent, both as a monotherapy and in combination with cytotoxic chemotherapy.[2] Preclinical studies have demonstrated that this compound can enhance the apoptotic effects of various chemotherapeutic drugs, including paclitaxel, vincristine, cisplatin, and gemcitabine, often in a sequence-dependent manner.[3][4][5][6] This document provides detailed protocols and data for designing experiments to evaluate the synergistic potential of this compound in combination cancer therapy.

2. Mechanism of Action: Modulation of Protein Kinase C

This compound exerts its biological effects primarily through its interaction with the C1 domain of PKC isozymes.[1] Unlike tumor-promoting phorbol esters, which also bind to this domain, this compound induces a unique pattern of PKC activation and subsequent downregulation.[7]

  • Initial Activation: Short-term exposure to this compound leads to the translocation of PKC from the cytosol to cellular membranes, resulting in its activation.

  • Subsequent Downregulation: Prolonged exposure to this compound leads to the degradation of PKC isoforms, effectively depleting the cell of the enzyme.[8]

This biphasic action on PKC is believed to underlie its ability to sensitize cancer cells to chemotherapy. By modulating PKC, this compound can influence downstream signaling pathways involved in apoptosis, cell cycle regulation, and drug resistance. For instance, in combination with vincristine, this compound has been shown to suppress the anti-apoptotic protein bcl-2.[5]

Signaling Pathway of this compound and Chemotherapy-Induced Apoptosis

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PKC PKC This compound->PKC Binds & Activates PKC_active Activated PKC PKC->PKC_active Translocates Bcl2 Bcl-2 (Anti-apoptotic) PKC_active->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Chemotherapy Chemotherapy DNA_Damage DNA Damage Chemotherapy->DNA_Damage DNA_Damage->Apoptosis Induces

Caption: this compound activates PKC, leading to the inhibition of anti-apoptotic proteins like Bcl-2, thereby sensitizing cancer cells to chemotherapy-induced apoptosis.

3. Quantitative Data from Clinical Trials

The following tables summarize the quantitative outcomes from key clinical trials of this compound in combination with various chemotherapy agents.

Table 1: this compound and Vincristine in B-cell Malignancies [8]

ParameterValue
Phase I
Patient Population Refractory B-cell malignancies
This compound Dose 50 µg/m²/24h continuous infusion
Vincristine Dose 1.4 mg/m² (max 2 mg)
Regimen This compound followed by bolus vincristine, repeated every 2 weeks
Dose-Limiting Toxicity Myalgia
Complete Response 5 durable complete and partial responses
Stable Disease (>=6 months) 5 patients

Table 2: this compound and Gemcitabine in Solid Tumors [4][9][10]

ParameterValue
Phase I
Patient Population Refractory non-hematologic cancers
Recommended Phase II Dose This compound: 35 µg/m², Gemcitabine: 1000 mg/m²
Regimen Gemcitabine (30 min IV) followed by this compound (24h IV infusion) on days 1, 8, and 15 of a 28-day cycle
Dose-Limiting Toxicities Myalgia, myelosuppression, elevated ALT
Partial Response 2 patients (breast and colon cancer)
Stable Disease 8 patients

Table 3: this compound and Cisplatin in Advanced Cancers [11]

ParameterValue
Phase I/II
Patient Population Metastatic or unresectable cancer / Recurrent cervical cancer
This compound Dose 50-65 µg/m² (1-hour or 24-hour infusion)
Cisplatin Dose 50 mg/m²
Regimen Varied schedules (21-day or 14-day cycles)
Dose-Limiting Toxicity Myalgia, anemia, nausea/vomiting
Response (Cervical Cancer) No treatment responses observed; 20% stable disease, 80% progressive disease

Table 4: this compound and Paclitaxel in Non-Small Cell Lung Cancer [6]

ParameterValue
Phase II
Patient Population Advanced non-small cell lung cancer
This compound Dose 50 µg/m²
Paclitaxel Dose 90 mg/m²
Regimen Paclitaxel on days 1, 8, 15; this compound on days 2, 9, 16; every 28 days
Dose-Limiting Toxicity Myalgia (Grade 3-4)
Response No significant clinical response; 5 stable disease, 2 mixed response, 4 progressive disease

4. Experimental Protocols

The following protocols provide a framework for preclinical and clinical evaluation of this compound in combination with chemotherapy.

4.1 Preclinical In Vitro Protocol: Cell Viability and Apoptosis Assay

Objective: To determine the synergistic cytotoxic and pro-apoptotic effects of this compound and a chemotherapeutic agent (e.g., Paclitaxel) on a cancer cell line.

Materials:

  • Cancer cell line (e.g., WSU-DLCL2 for lymphoma, MKN-74 for gastric cancer)[5][12]

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Chemotherapeutic agent (e.g., Paclitaxel, stock solution in DMSO)

  • 96-well and 6-well plates

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Flow cytometer

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates for viability assays and 6-well plates for apoptosis assays at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment (Viability):

    • Prepare serial dilutions of this compound and the chemotherapeutic agent.

    • Treat cells with:

      • Vehicle control (DMSO)

      • This compound alone

      • Chemotherapeutic agent alone

      • Combination of this compound and the chemotherapeutic agent (test both sequential and concurrent administration). A common synergistic sequence is chemotherapy followed by this compound.[4]

    • Incubate for 48-72 hours.

  • Cell Viability Assessment:

    • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

    • Read the absorbance or fluorescence on a plate reader.

    • Calculate the percentage of viable cells relative to the vehicle control.

  • Drug Treatment (Apoptosis):

    • Treat cells in 6-well plates with IC50 concentrations (determined from the viability assay) of each drug and their combination.

    • Incubate for 24-48 hours.

  • Apoptosis Assessment:

    • Harvest the cells (including floating cells).

    • Stain the cells with Annexin V-FITC and Propidium Iodide according to the kit protocol.

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).

Experimental Workflow for In Vitro Synergy Studies

cluster_assays Endpoint Assays start Start cell_seeding Seed Cancer Cells in Plates start->cell_seeding treatment Treat with this compound, Chemotherapy, or Combination cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation viability Cell Viability Assay (MTT) incubation->viability apoptosis Apoptosis Assay (Flow Cytometry) incubation->apoptosis analysis Data Analysis (IC50, Synergy) viability->analysis apoptosis->analysis end End analysis->end

Caption: A typical workflow for assessing the in vitro synergy between this compound and a chemotherapeutic agent.

4.2 Preclinical In Vivo Protocol: Xenograft Tumor Model

Objective: To evaluate the in vivo efficacy of this compound in combination with a chemotherapeutic agent in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., SCID, nude)

  • Cancer cell line for implantation

  • Matrigel (optional)

  • This compound formulation for injection

  • Chemotherapeutic agent formulation for injection

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

  • Animal Grouping: Randomize mice into treatment groups (n=8-10 per group):

    • Vehicle control

    • This compound alone

    • Chemotherapeutic agent alone

    • This compound + Chemotherapeutic agent

  • Drug Administration:

    • Administer drugs according to a predetermined schedule. For example, based on preclinical studies with paclitaxel, this compound (e.g., 80 µg/kg, i.p.) can be administered followed 12 hours later by the chemotherapeutic agent (e.g., paclitaxel 12 mg/kg, i.v.).[12][13]

    • Treatment cycles can be repeated weekly for a specified duration.[12]

  • Monitoring:

    • Continue to monitor tumor volume throughout the study.

    • Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study. Excise tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare tumor growth rates and final tumor volumes between the treatment groups to assess efficacy.

4.3 Clinical Trial Protocol Outline: Phase I Dose-Escalation Study

Objective: To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of this compound in combination with a standard-of-care chemotherapy regimen.

Patient Population: Patients with advanced or metastatic solid tumors who have failed standard therapies.

Study Design:

  • Open-label, single-arm, dose-escalation study.

  • A 3+3 cohort design is typically used.

Treatment Plan:

  • Dose Escalation: Enroll cohorts of 3-6 patients at escalating dose levels of this compound combined with a fixed dose of the chemotherapeutic agent.

  • Regimen Example (with Gemcitabine):

    • Gemcitabine administered intravenously over 30 minutes, followed by this compound as a 24-hour continuous intravenous infusion.[9]

    • This is repeated on days 1, 8, and 15 of a 28-day cycle.[9][10]

    • This compound dose levels could escalate from 25 µg/m² to 45 µg/m², while Gemcitabine is kept at 1000 mg/m².[9]

  • Toxicity Monitoring: Monitor patients for adverse events using the Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities (DLTs) are assessed during the first cycle.

  • MTD Determination: The MTD is defined as the dose level at which <33% of patients experience a DLT. The RP2D is typically the MTD or one dose level below.

  • Correlative Studies: Collect blood and/or tumor tissue samples to evaluate pharmacokinetics, pharmacodynamics, and potential biomarkers of response (e.g., PKC levels, apoptotic markers).[8]

Logical Relationship in Dose-Escalation Trial Design

cluster_decision start Enroll Cohort (n=3) treat Administer this compound (Dose Level X) + Chemo start->treat monitor Monitor for Dose-Limiting Toxicities (DLTs) treat->monitor dlt_check DLT Occurred? monitor->dlt_check no_dlt No DLTs or 1 DLT dlt_check->no_dlt No yes_dlt >=2 DLTs dlt_check->yes_dlt Yes escalate_dose Escalate to Dose Level X+1 no_dlt->escalate_dose expand_cohort Expand Cohort to n=6 yes_dlt->expand_cohort expand_cohort->dlt_check Re-evaluate mtd_defined MTD Defined as Dose Level X-1 expand_cohort->mtd_defined If DLTs persist escalate_dose->treat New Cohort

Caption: A simplified representation of the 3+3 dose-escalation design commonly used in Phase I clinical trials.

The combination of this compound with conventional chemotherapy presents a promising strategy for enhancing anti-tumor efficacy. The provided protocols and data offer a foundation for designing robust preclinical and clinical studies. Careful consideration of dosing, scheduling, and patient selection will be critical for the successful clinical development of this combination therapy. Further research should focus on identifying predictive biomarkers to select patients most likely to benefit from this therapeutic approach.

References

Application Notes and Protocols for Western Blot Analysis of PKC Activation by Bryostatin 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for analyzing the activation of Protein Kinase C (PKC) by Bryostatin 1 using Western blot analysis. This document includes experimental procedures, data presentation guidelines, and visual representations of the signaling pathway and experimental workflow.

Introduction

This compound is a potent modulator of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways.[1][2][3][4] It binds to the C1 domain of PKC, the same site as the endogenous ligand diacylglycerol (DAG) and tumor-promoting phorbol esters.[5] Unlike many phorbol esters, this compound exhibits unique biological activities, including anti-cancer, neuroprotective, and anti-inflammatory effects, which are linked to its differential regulation of PKC isoforms.[5][6] this compound demonstrates high affinity for several PKC isoforms, particularly PKCα, PKCδ, and PKCε.[7][8]

Western blotting is a fundamental technique used to detect and quantify the expression and phosphorylation status of specific proteins, making it an ideal method to study this compound-induced PKC activation. This is often observed through the translocation of PKC isoforms from the cytosol to the membrane or by detecting the phosphorylation of PKC itself or its downstream targets.

Data Presentation

Quantitative data from Western blot analysis should be presented in a clear and organized manner to facilitate comparison and interpretation. Densitometric analysis of protein bands is recommended for quantification, with protein levels normalized to a loading control (e.g., GAPDH, β-actin).

Table 1: Binding Affinities of this compound for PKC Isoforms

PKC IsoformBinding Affinity (Ki, nM)
PKCα1.35
PKCβ20.42
PKCδ0.26
PKCε0.24

This data is compiled from published literature.[7][8]

Table 2: Example of Quantitative Western Blot Data Analysis of PKC Isoform Levels Following this compound Treatment

TreatmentConcentration (nM)Incubation Time (min)Relative p-PKCα Expression (Normalized to Total PKCα)Relative p-PKCδ Expression (Normalized to Total PKCδ)Relative p-PKCε Expression (Normalized to Total PKCε)
Vehicle Control0301.001.001.00
This compound0.1301.5 ± 0.22.5 ± 0.33.0 ± 0.4
This compound1302.8 ± 0.44.2 ± 0.55.1 ± 0.6
This compound10304.5 ± 0.66.8 ± 0.78.2 ± 0.9

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line and experimental conditions.

Signaling Pathway and Experimental Workflow

To visually represent the processes involved, the following diagrams have been generated using the DOT language.

Bryostatin1_PKC_Pathway cluster_cell Cell Membrane Bryostatin1 This compound PKC Inactive PKC (Cytosol) Bryostatin1->PKC Binds to C1 Domain PKC_active Active PKC (Membrane) PKC->PKC_active Translocation & Activation Downstream Downstream Effectors PKC_active->Downstream Phosphorylation Response Cellular Responses (e.g., Gene Expression, Proliferation) Downstream->Response

Caption: this compound-induced PKC activation pathway.

Western_Blot_Workflow start Cell Culture & this compound Treatment lysis Cell Lysis & Protein Extraction (with Phosphatase Inhibitors) start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Electrotransfer to Membrane (PVDF or Nitrocellulose) sds_page->transfer blocking Blocking (e.g., 5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-pPKC, anti-total PKC) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end Results analysis->end

Caption: Western blot experimental workflow.

Detailed Experimental Protocols

This section provides a comprehensive protocol for the Western blot analysis of PKC activation by this compound.

Materials and Reagents
  • Cell Line: Appropriate cell line responsive to this compound (e.g., NIH 3T3, Jurkat, primary cortical neurons).

  • This compound: High purity grade, dissolved in an appropriate solvent (e.g., DMSO).

  • Cell Culture Media and Reagents: As required for the chosen cell line.

  • Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitor cocktails.[9]

  • Protein Assay Kit: BCA or Bradford assay kit.

  • SDS-PAGE Reagents: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol, bromophenol blue.

  • Transfer Buffer: Tris-glycine buffer with methanol.

  • Membranes: PVDF or nitrocellulose membranes.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST). For phosphorylated proteins, BSA is recommended to reduce background.

  • Primary Antibodies:

    • Phospho-PKC (isoform-specific) antibodies (e.g., anti-phospho-PKCα/βII (Thr638/641), anti-phospho-PKCδ (Thr505), anti-phospho-PKCε (Ser729)).

    • Total PKC (isoform-specific) antibodies (e.g., anti-PKCα, anti-PKCδ, anti-PKCε).

    • Loading control antibody (e.g., anti-GAPDH, anti-β-actin).

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Chemiluminescent Substrate: ECL substrate.

  • Imaging System: Chemiluminescence imager.

Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells at an appropriate density in multi-well plates or flasks and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Serum Starvation (Optional): Depending on the cell type and experimental goals, serum-starve the cells for 2-24 hours prior to treatment to reduce basal PKC activity.

  • This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) for different time points (e.g., 15 min, 30 min, 1h, 24h).[7][8] A vehicle control (e.g., DMSO) should be included in all experiments. Time-course experiments have shown that 10⁻¹⁰ M bryostatin-1 can trigger significant PKCε and PKCδ activation by 30 minutes and 1 hour, respectively.[7][8]

Sample Preparation and Protein Quantification
  • Cell Lysis: After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.[10]

  • Add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors to each well.[9]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay according to the manufacturer's instructions.[9]

SDS-PAGE and Electrotransfer
  • Sample Preparation for Loading: Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) to each sample.[9]

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[9]

  • SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel.[9][10] Run the gel at a constant voltage until the dye front reaches the bottom.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

Immunodetection
  • Blocking: After transfer, wash the membrane briefly with TBST and then block it with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-PKC) diluted in blocking buffer overnight at 4°C with gentle agitation.[10] The optimal antibody dilution should be determined empirically, but a starting point is often 1:1000.[10]

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer (typically 1:2000 to 1:10,000) for 1 hour at room temperature.[10]

  • Final Washes: Wash the membrane three times with TBST for 10-15 minutes each.

Signal Detection and Analysis
  • Chemiluminescent Detection: Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane with the substrate for the recommended time.

  • Imaging: Capture the chemiluminescent signal using an appropriate imaging system.

  • Stripping and Reprobing (Optional): The membrane can be stripped of the primary and secondary antibodies and reprobed with an antibody against the total protein or a loading control.

  • Densitometric Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the phospho-protein band to the total protein band or the loading control band.

Troubleshooting

  • High Background:

    • Increase the number and duration of washing steps.

    • Optimize the blocking conditions (e.g., increase blocking time, use a different blocking agent).

    • Decrease the primary or secondary antibody concentration.

  • Weak or No Signal:

    • Increase the amount of protein loaded onto the gel.

    • Increase the primary or secondary antibody concentration.

    • Ensure the activity of the HRP-conjugated secondary antibody and the ECL substrate.

    • Confirm that the target protein is expressed in the cell line used.

  • Non-specific Bands:

    • Use a more specific primary antibody.

    • Increase the stringency of the washing buffer (e.g., increase Tween-20 concentration).

    • Ensure proper blocking.

References

Application Notes and Protocols: Bryostatin 1 for Studying Synaptic Plasticity in Hippocampal Slices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryostatin 1, a potent and naturally occurring macrolide lactone, has emerged as a significant pharmacological tool for the investigation of synaptic plasticity, the cellular mechanism underlying learning and memory.[1][2] Its primary mode of action involves the activation of Protein Kinase C (PKC), a family of enzymes crucial for signal transduction in neuronal processes.[3][4][5] In the hippocampus, a brain region central to memory formation, this compound has been demonstrated to modulate long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.[4] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the study of synaptic plasticity in acute hippocampal slices, a well-established ex vivo model that preserves the intricate neural circuitry of the hippocampus.[6]

Mechanism of Action: PKC-Dependent Synaptic Enhancement

This compound exerts its effects on synaptic plasticity primarily through the activation of PKC isozymes.[3][4][5] It has been shown to have high binding affinities for several PKC isoforms, including PKCα, PKCδ, and PKCε, with sub-nanomolar potency.[1][2] The activation of these kinases, particularly PKCα and PKCε, is instrumental in the facilitation of LTP in the CA1 region of the hippocampus.[4] This activation leads to a cascade of downstream events that ultimately enhance synaptic strength.

The proposed signaling pathway initiated by this compound involves its binding to the C1 domain of PKC, mimicking the action of the endogenous activator diacylglycerol (DAG). This leads to the translocation of PKC to the cell membrane and its subsequent activation. Activated PKC can then phosphorylate a variety of substrate proteins involved in synaptic transmission and plasticity. This includes the modulation of NMDA receptor function, which is critical for the induction of many forms of LTP.[7][8][9] this compound has been shown to enhance intracellular calcium levels, a key trigger for LTP induction, in a PKCα and PKCε-dependent manner.[4]

Bryostatin1_PKC_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bryostatin1 This compound PKC PKC (inactive) Bryostatin1->PKC Binds & Activates PKC_active PKC (active) NMDA_R NMDA Receptor PKC_active->NMDA_R Phosphorylates Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Enhances Function LTP LTP Induction (Synaptic Strengthening) Ca_influx->LTP Triggers

Figure 1: this compound Signaling Pathway in Hippocampal Neurons.

Quantitative Data on this compound's Effect on LTP

Studies have demonstrated that this compound facilitates the induction of LTP in a dose-dependent manner in the Schaffer-collateral pathway of the hippocampal CA1 region.[4] The following table summarizes the quantitative effects of different concentrations of this compound on the field excitatory postsynaptic potential (fEPSP) slope, a standard measure of synaptic strength, following theta-burst stimulation (TBS).

This compound ConcentrationMean fEPSP Slope (% of Baseline) 58-60 min post-TBS
Vehicle (Control)114.8 ± 1.9%
50 nM120.8 ± 3.9%
100 nM142.5 ± 4.8%
200 nM156.4 ± 5.7%
Data adapted from Kim et al., 2012.[10]

Experimental Protocols

Protocol 1: Preparation of Acute Hippocampal Slices

This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.[6][11][12][13][14]

Materials:

  • Rodent (e.g., C57BL/6 mouse, 3-4 weeks old)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Ice-cold sucrose-based slicing solution (in mM): 85 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 75 sucrose, 25 glucose, 0.5 CaCl2, 4 MgCl2, saturated with 95% O2/5% CO2.

  • Artificial cerebrospinal fluid (aCSF) for recording (in mM): 125 NaCl, 2.4 KCl, 1.2 NaH2PO4, 25 NaHCO3, 25 glucose, 2 CaCl2, 1 MgCl2, saturated with 95% O2/5% CO2.

  • Vibrating microtome (vibratome)

  • Dissection tools (scissors, forceps, scalpel)

  • Petri dish

  • Incubation chamber

  • Carbogen gas (95% O2/5% CO2)

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Once deeply anesthetized, decapitate the animal and rapidly dissect the brain.

  • Immediately immerse the brain in ice-cold, carbogenated sucrose-based slicing solution.

  • Isolate the hippocampus on an ice-cold platform.

  • Using a vibratome, prepare 350-400 µm thick transverse hippocampal slices in the ice-cold sucrose solution.[13]

  • Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-35°C for at least 30 minutes.[6]

  • After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF for at least 1 hour before recording.

Protocol 2: Induction and Recording of Long-Term Potentiation (LTP)

This protocol outlines the procedure for inducing and recording LTP in the CA1 region of prepared hippocampal slices.

Materials:

  • Prepared acute hippocampal slices

  • Recording chamber for electrophysiology

  • Perfusion system

  • Bipolar stimulating electrode

  • Glass recording microelectrode (filled with aCSF, 1-3 MΩ resistance)

  • Amplifier and data acquisition system

  • This compound stock solution (dissolved in DMSO) and desired dilutions in aCSF

Procedure:

  • Transfer a single hippocampal slice to the recording chamber and continuously perfuse with carbogenated aCSF at a flow rate of 2-3 mL/min at 30-32°C.

  • Place the stimulating electrode in the Schaffer collateral-commissural pathway to evoke synaptic responses in the CA1 region.

  • Position the recording electrode in the stratum radiatum of the CA1 area to record fEPSPs.

  • Establish a stable baseline recording of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • To apply this compound, switch the perfusion to aCSF containing the desired concentration of the drug (e.g., 100 nM). Allow the drug to perfuse for at least 20 minutes before LTP induction.

  • Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS). A typical single TBS protocol consists of a short burst of high-frequency stimuli (e.g., 4 pulses at 100 Hz), repeated at a theta frequency (e.g., 5 Hz).[4]

  • Following the induction protocol, resume baseline stimulation frequency and record the potentiated fEPSPs for at least 60 minutes to assess the magnitude and stability of LTP.

  • The magnitude of LTP is typically quantified as the percentage increase in the fEPSP slope compared to the pre-induction baseline.[15]

Experimental_Workflow cluster_prep Slice Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis Dissection Brain Dissection Slicing Hippocampal Slicing (400 µm) Dissection->Slicing Recovery Slice Recovery (aCSF, 32-35°C) Slicing->Recovery Placement Slice Placement in Recording Chamber Recovery->Placement Baseline Baseline fEPSP Recording (20-30 min) Placement->Baseline Drug_App This compound Application (e.g., 100 nM) Baseline->Drug_App LTP_Induction LTP Induction (Theta-Burst Stimulation) Drug_App->LTP_Induction Post_LTP Post-LTP Recording (≥ 60 min) LTP_Induction->Post_LTP Analysis Quantify fEPSP Slope (% of Baseline) Post_LTP->Analysis

Figure 2: Experimental Workflow for Studying this compound Effects on LTP.

Concluding Remarks

This compound serves as a valuable tool for probing the molecular mechanisms of synaptic plasticity. Its ability to enhance LTP in hippocampal slices through PKC activation provides a robust experimental paradigm for investigating the role of this signaling pathway in learning and memory. The protocols and data presented here offer a foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of PKC modulators in neurological disorders characterized by synaptic dysfunction, such as Alzheimer's disease.[1][3][16]

References

Application Notes and Protocols: In Vivo Imaging of Bryostatin 1 Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryostatin 1, a potent marine-derived macrolide lactone, is a high-affinity modulator of Protein Kinase C (PKC). Its ability to activate specific PKC isozymes has led to its investigation in a range of therapeutic areas, including cancer, neurological disorders like Alzheimer's disease, and HIV eradication. Understanding the in vivo target engagement of this compound is crucial for optimizing dosing strategies, evaluating therapeutic efficacy, and minimizing off-target effects. These application notes provide an overview and detailed protocols for imaging the engagement of this compound with its primary target, PKC, in living organisms.

Target Engagement and Signaling Pathway

This compound binds to the C1 domain of conventional and novel PKC isozymes, initiating their translocation to cellular membranes and subsequent activation. This activation triggers a cascade of downstream signaling events that vary depending on the specific PKC isoform, cell type, and duration of exposure. Notably, this compound exhibits differential binding affinities for various PKC isoforms, with a preference for PKCδ and PKCε.[1][2]

Key Signaling Events:

  • PKC Activation: this compound binding leads to the autophosphorylation and activation of PKC isozymes.[2]

  • Downstream Phosphorylation: Activated PKC phosphorylates a multitude of substrate proteins, influencing diverse cellular processes.

  • Synaptogenesis: In neurons, this compound-mediated PKC activation, particularly of PKCα and PKCε, has been shown to promote the formation of new synapses, a process crucial for learning and memory.[1][3]

  • α-Secretase Activation: In the context of Alzheimer's disease, this compound can activate α-secretase, an enzyme that cleaves the amyloid precursor protein (APP) in a non-amyloidogenic pathway, thereby reducing the production of neurotoxic amyloid-β peptides.

  • Immune Modulation: this compound can modulate the innate immune system by influencing the phenotype of microglia and macrophages, shifting them from a pro-inflammatory to a regenerative state.[4][5][6]

Below is a diagram illustrating the primary signaling pathway of this compound.

Bryostatin1_Signaling This compound Signaling Pathway Bryostatin1 This compound PKC Protein Kinase C (PKC) (α, δ, ε isoforms) Bryostatin1->PKC Binds to C1 Domain Membrane Cell Membrane PKC->Membrane Translocation & Activation Downstream Downstream Effectors PKC->Downstream Synaptogenesis Synaptogenesis Downstream->Synaptogenesis Alpha_Secretase α-Secretase Activation Downstream->Alpha_Secretase Immune_Modulation Immune Modulation Downstream->Immune_Modulation

Caption: this compound binds to and activates PKC, leading to diverse downstream effects.

Quantitative Data

A critical aspect of in vivo studies is the quantitative assessment of drug-target interactions. The following tables summarize key quantitative data related to this compound's engagement with PKC.

Table 1: Binding Affinities (Ki) of this compound for PKC Isoforms

PKC IsoformBinding Affinity (Ki) in nMReference
PKCα1.35[1][2]
PKCβ20.42[1][2]
PKCδ0.26[1][2]
PKCε0.24[1][2]

Table 2: In Vivo Administration and Observed Effects of this compound in Mouse Models

Administration RouteDoseAnimal ModelObserved EffectReference
Intraperitoneal (i.p.)30 µg/kg (twice weekly for 12 weeks)APP/PS1 micePrevented synaptic loss and improved cognitive function.[2]
Oral5 µg (daily for 1-2 weeks)APP/PS1 miceImproved learning and memory.[2][7]
Intraperitoneal (i.p.)80 µg/kgTumor-bearing miceIncreased tumor doubling time.[8]
Intravenous (i.v.)40-100 µg/kgMice with Salmonella typhimurium infectionDecreased resistance to infection.[9]

Table 3: Biodistribution of this compound

Organ/TissueConcentration/ObservationMethodReference
BrainCrosses the blood-brain barrier; half-life > 10 hours.Not specified[1]
Platelets and NeutrophilsHalf-maximal activation at 3 µg/kg.Bioassay[10]
Liver, Spleen, BrainNo significant change in PKC location after systemic administration.Western Blot[10]

Note: Detailed quantitative biodistribution data for this compound across multiple organs over time is limited in the public domain.

Experimental Protocols

Protocol 1: In Vivo Imaging of PKC Activity using 2-Photon Fluorescence Lifetime Imaging Microscopy (2pFLIM) with CKAR3 Sensor

This protocol outlines the use of the genetically encoded PKC activity reporter, CKAR3, to visualize this compound target engagement in vivo.

Experimental Workflow Diagram:

experimental_workflow 2pFLIM Imaging Workflow AAV 1. AAV-CKAR3 Injection Window 2. Cranial Window Implantation AAV->Window Habituation 3. Animal Habituation Window->Habituation Baseline 4. Baseline 2pFLIM Imaging Habituation->Baseline Bryo_Admin 5. This compound Administration Baseline->Bryo_Admin Post_Imaging 6. Post-dosing 2pFLIM Imaging Bryo_Admin->Post_Imaging Analysis 7. Data Analysis Post_Imaging->Analysis

Caption: Workflow for in vivo PKC activity imaging with this compound.

Materials:

  • AAV encoding CKAR3 sensor

  • Stereotaxic injection apparatus

  • Surgical tools for cranial window implantation

  • Two-photon microscope with FLIM capabilities

  • Anesthesia (e.g., isoflurane)

  • This compound solution

  • Animal model (e.g., mouse)

Procedure:

  • AAV-CKAR3 Sensor Delivery:

    • Anesthetize the animal and secure it in a stereotaxic frame.

    • Inject the AAV-CKAR3 vector into the brain region of interest (e.g., hippocampus, cortex).

    • Allow 2-3 weeks for sensor expression.

  • Cranial Window Implantation:

    • Perform a craniotomy over the injection site.

    • Implant a glass coverslip to create a chronic imaging window.

    • Secure the window with dental cement.

  • Animal Habituation:

    • Habituate the animal to the imaging setup to minimize stress-induced artifacts.

  • Baseline 2pFLIM Imaging:

    • Anesthetize the animal or use a head-fixed awake preparation.

    • Position the animal under the two-photon microscope.

    • Acquire baseline fluorescence lifetime images of CKAR3-expressing neurons.

  • This compound Administration:

    • Administer this compound via the desired route (e.g., intraperitoneal, oral). Refer to Table 2 for dose considerations.

  • Post-dosing 2pFLIM Imaging:

    • Acquire fluorescence lifetime images at various time points post-administration to monitor changes in PKC activity. A change in the fluorescence lifetime of the CKAR3 sensor indicates a change in PKC activity.

  • Data Analysis:

    • Analyze the FLIM data to quantify changes in the fluorescence lifetime, which correlate with PKC activation.

Protocol 2: Western Blot Analysis of PKC Translocation

This protocol is for confirming this compound-induced PKC translocation from the cytosol to the membrane fraction in tissue samples.

Materials:

  • Tissue homogenization buffer

  • Ultracentrifuge

  • SDS-PAGE equipment

  • Electrotransfer apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-PKCα, δ, ε)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Tissue Collection and Fractionation:

    • Euthanize the animal at the desired time point after this compound administration.

    • Rapidly dissect the tissue of interest.

    • Homogenize the tissue in ice-cold buffer.

    • Separate the cytosolic and membrane fractions by ultracentrifugation.

  • Protein Quantification:

    • Determine the protein concentration of both the cytosolic and membrane fractions using a standard protein assay (e.g., BCA).

  • SDS-PAGE and Electrotransfer:

    • Load equal amounts of protein from each fraction onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the PKC isoform of interest overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities to determine the relative amount of the PKC isoform in the cytosolic and membrane fractions. An increase in the membrane fraction indicates translocation.

Conclusion

The protocols and data presented provide a framework for investigating the in vivo target engagement of this compound. By utilizing advanced imaging techniques like 2pFLIM with genetically encoded sensors and confirming findings with traditional biochemical methods such as Western blotting, researchers can gain a deeper understanding of the pharmacodynamics of this promising therapeutic agent. This knowledge is essential for the continued development and clinical application of this compound and its analogues.

References

Troubleshooting & Optimization

Bryostatin 1 Technical Support Center: In Vitro Solubility and Preparation Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and preparation of Bryostatin 1 for in vitro studies. This resource offers troubleshooting advice and frequently asked questions to ensure successful experimental outcomes.

This compound Solubility and Preparation

This compound is a potent modulator of Protein Kinase C (PKC) with limited solubility in aqueous solutions, which can present challenges in experimental settings.[1] Proper handling and preparation are crucial to maintain its bioactivity and avoid precipitation.

Solubility Data

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1][2] It is sparingly soluble in aqueous solutions. To achieve the desired concentration for in vitro assays, a stock solution in an organic solvent is typically prepared and then diluted into the aqueous culture medium.

SolventMaximum SolubilityReference
Dimethyl Sulfoxide (DMSO)50 mg/mL (55.25 mM)[3]
Ethanol25 mM[4]
Water0.00595 mg/mL[5]
Storage and Stability

Solid Form: this compound as a solid should be stored at -20°C.[1][2]

Stock Solutions: Once dissolved in an organic solvent like DMSO or ethanol, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.[3] Stock solutions are generally stable for up to one month at -20°C and for up to six months at -80°C.[3]

Experimental Protocols

Preparation of this compound Stock Solution
  • Solvent Selection: Use anhydrous, high-purity DMSO for the initial stock solution.

  • Concentration: Prepare a high-concentration stock solution (e.g., 1-10 mM) to minimize the volume of organic solvent added to the final cell culture medium.

  • Dissolution: To dissolve this compound in DMSO, warming the solution and using an ultrasonic bath may be necessary to ensure complete dissolution.[6]

  • Storage: Aliquot the stock solution into small, single-use volumes in polypropylene tubes and store at -20°C or -80°C.

Preparation of Working Solutions for In Vitro Studies

A critical step in using this compound is the dilution of the DMSO stock solution into the aqueous cell culture medium. Incorrect dilution can lead to precipitation of the compound.

  • Pre-warm Media: Ensure your cell culture medium is at 37°C before adding the this compound stock solution.

  • Serial Dilution (Recommended): To prevent precipitation, it is advisable to perform a serial dilution. First, dilute the high-concentration DMSO stock into a small volume of pre-warmed culture medium. Mix thoroughly by gentle vortexing or inversion.

  • Final Dilution: Add the intermediate dilution to the final volume of cell culture medium. The final concentration of DMSO in the cell culture should be kept to a minimum, typically below 0.1%, to avoid solvent-induced cellular toxicity.

  • Visual Inspection: After dilution, visually inspect the medium for any signs of precipitation. If precipitation is observed, the working solution should be discarded.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with this compound in vitro.

Q1: My this compound precipitated out of solution when I added it to my cell culture media. What went wrong?

A1: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. Here are some potential causes and solutions:

  • High Final Concentration: The desired final concentration of this compound in your aqueous medium may have exceeded its solubility limit. Try using a lower final concentration if your experimental design allows.

  • Rapid Dilution: Adding a concentrated DMSO stock directly into a large volume of aqueous media can cause the compound to crash out of solution. To avoid this, perform a serial dilution as described in the protocol above.

  • Low Temperature of Media: Adding a cold stock solution to cold media can decrease solubility. Ensure your media is pre-warmed to 37°C.

  • High Final DMSO Concentration: While counterintuitive, a higher concentration of the stock solution (meaning a smaller volume is added to the media) can sometimes lead to localized high concentrations that precipitate. Conversely, using a more dilute stock solution might increase the final DMSO percentage in your culture, which can also be detrimental to cells. Finding the right balance is key.

Q2: I'm observing inconsistent or no effects of this compound in my experiments.

A2: Several factors could contribute to a lack of expected biological activity:

  • Compound Adsorption: this compound is known to bind to glass and plastic surfaces.[1] This can reduce the effective concentration in your experiment. To mitigate this, consider using low-adhesion polypropylene labware.

  • Degradation: Ensure that your stock solutions have been stored properly at -20°C or -80°C and have not undergone multiple freeze-thaw cycles.

  • Biphasic Effect of this compound: this compound exhibits a biphasic effect on PKC. Short-term exposure leads to PKC activation, while prolonged exposure can lead to PKC downregulation.[7][8] The timing of your assay is critical. An early time point might show activation, while a later time point could show inhibition or no effect due to downregulation of the target.

  • Cell Type Specificity: The effects of this compound can be cell-type dependent. The expression levels of different PKC isoforms in your specific cell line will influence the cellular response.

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent modulator of Protein Kinase C (PKC).[9] It binds to the C1 domain of PKC, the same domain that binds the endogenous activator diacylglycerol (DAG).[8] This binding event leads to the translocation of PKC to the cell membrane and its subsequent activation. Different isoforms of PKC can be affected differently by this compound, leading to a range of downstream signaling events.[1]

Signaling Pathway and Experimental Workflow

This compound and PKC Signaling Pathway

The following diagram illustrates the general mechanism of this compound-induced PKC activation and some of its downstream effects. This compound mimics diacylglycerol (DAG) to activate various Protein Kinase C (PKC) isoforms. This activation triggers downstream signaling cascades, including the MAPK/ERK pathway, and can lead to the phosphorylation of proteins like Bcl-2, ultimately influencing cellular processes such as proliferation, apoptosis, and differentiation.

Bryostatin1_PKC_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling PKC_inactive PKC (inactive) in cytosol PKC_active PKC (active) at membrane PKC_inactive->PKC_active Translocation & Activation MAPK_ERK MAPK/ERK Pathway PKC_active->MAPK_ERK Bcl2 Bcl-2 Phosphorylation PKC_active->Bcl2 Bryostatin1 This compound Bryostatin1->PKC_inactive Binds to C1 Domain DAG Diacylglycerol (DAG) (endogenous activator) DAG->PKC_inactive Binds to C1 Domain Cellular_Response Cellular Responses (Proliferation, Apoptosis, Differentiation) MAPK_ERK->Cellular_Response Bcl2->Cellular_Response

Caption: this compound-mediated activation of the PKC signaling pathway.

Experimental Workflow for In Vitro Studies

The following diagram outlines a typical workflow for preparing and using this compound in cell culture experiments.

Bryostatin1_Workflow cluster_prep Preparation cluster_exp Experiment Solid This compound (Solid) Stock High-Concentration Stock in DMSO Solid->Stock Dissolve at -20°C Working Working Solution in Pre-warmed Media Stock->Working Serial Dilution Treatment Treat Cells with Working Solution Working->Treatment Cells Cell Culture Cells->Treatment Assay Perform In Vitro Assay Treatment->Assay

Caption: Experimental workflow for this compound preparation and in vitro use.

References

Bryostatin 1 stability in different solvents and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Bryostatin 1 in various solvents and under different storage conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[1] It is also soluble in tert-Butanol (> 9.2 mg/mL), 50% Butanol/water (> 3.0 mg/mL), and a specialized formulation known as PET solvent (PEG 400/EtOH/Tween 80), where its solubility is greater than 2.8 mg/mL.[2]

Q2: What are the recommended long-term storage conditions for solid this compound?

A2: Solid this compound should be stored tightly sealed at -20°C.[1]

Q3: How should I store this compound solutions?

A3: For optimal stability, it is recommended to store this compound solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[3] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the solution into single-use volumes.[3]

Q4: Is this compound stable at room temperature in solution?

A4: Limited data is available for room temperature stability in common laboratory solvents like DMSO and ethanol. However, studies on a specific clinical formulation (PET solvent) and in t-Butanol have shown no degradation after 48 hours at ambient temperature.[2] A study on a diluted this compound formulation for infusion demonstrated stability for up to 28 days at 27°C when stored in polypropylene (PP) infusion bags.[4]

Q5: Are there any materials I should avoid when working with this compound solutions?

A5: Yes. This compound has been observed to bind to glass and plastic surfaces in aqueous solutions.[1] Furthermore, in a study using infusion bags, a decrease in this compound concentration was observed in polyvinyl chloride (PVC) bags over a 28-day period, suggesting adsorption to the material. In contrast, the concentration remained stable in polypropylene (PP) bags.[4] Therefore, using polypropylene containers is recommended for storing and handling this compound solutions.

Q6: What are the potential degradation pathways for this compound?

A6: Specific degradation products of this compound in common laboratory solvents have not been extensively characterized in the public literature. Forced degradation studies, which involve exposing the compound to harsh conditions like acid, base, oxidation, and heat, would be necessary to identify potential degradation products and pathways.

Troubleshooting Guide

Problem: I am seeing inconsistent or lower-than-expected activity in my experiments with this compound.

Possible Causes and Solutions:

  • Improper Storage:

    • Question: How have you been storing your this compound stock solution (solvent, temperature, duration)?

    • Recommendation: Ensure that stock solutions are stored at -80°C for long-term use (up to 6 months) or -20°C for shorter-term use (up to 1 month) and have not been subjected to multiple freeze-thaw cycles.[3] Prepare fresh dilutions for your experiments from a properly stored stock solution.

  • Adsorption to Labware:

    • Question: What type of plasticware (e.g., tubes, pipette tips) are you using for your experiments?

    • Recommendation: this compound can adsorb to certain plastics.[1] It is advisable to use polypropylene (PP) labware, as it has been shown to be compatible with this compound solutions.[4] Consider pre-coating pipette tips with the experimental buffer to minimize loss of the compound.

  • Solution Instability:

    • Question: Are you preparing fresh working solutions for each experiment?

    • Recommendation: Given the limited data on the long-term stability of this compound in solution at room temperature, it is best practice to prepare fresh dilutions from your frozen stock solution immediately before use.

Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
DMSOSoluble[1]
EthanolSoluble[1]
tert-Butanol> 9.2 mg/mL[2]
50% Butanol/Water> 3.0 mg/mL[2]
PET Solvent> 2.8 mg/mL[2]
Soybean Oil1.5 - 3.0 mg/mL[2]
PET Solvent: PEG 400 (60mL)/EtOH (30mL)/Tween 80 (10 mL)

Table 2: Stability of this compound in Different Formulations and Storage Conditions

Formulation/SolventConcentrationStorage ContainerTemperatureDurationPercent RecoveryReference
PET SolventNot SpecifiedNot SpecifiedAmbient48 hoursNo degradation observed[2]
t-ButanolNot SpecifiedNot SpecifiedAmbient48 hoursNo degradation observed[2]
PET SolventNot SpecifiedNot Specified50°C23 hoursNo degradation observed[2]
t-ButanolNot SpecifiedNot Specified50°C23 hoursNo degradation observed[2]
Saline & Benzyl Alcohol Preserved Saline1 and 10 µg/mLPolypropylene (PP) bags27°C28 days~100%[4]
Saline & Benzyl Alcohol Preserved Saline1 and 10 µg/mLPolyvinyl Chloride (PVC) bags27°C28 daysDecrease observed[4]
DMSONot SpecifiedNot Specified-80°C6 monthsStable (qualitative)[3]
DMSONot SpecifiedNot Specified-20°C1 monthStable (qualitative)[3]
EthanolNot SpecifiedNot Specified-80°C6 monthsData not available
EthanolNot SpecifiedNot Specified-20°C1 monthData not available
EthanolNot SpecifiedNot Specified4°CData not availableData not available
EthanolNot SpecifiedNot SpecifiedRoom TemperatureData not availableData not available
DMSONot SpecifiedNot Specified4°CData not availableData not available
DMSONot SpecifiedNot SpecifiedRoom TemperatureData not availableData not available

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound in an Infusion Formulation

This method was validated to be stability-indicating for a this compound formulation diluted in saline.[4]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system.

  • Column: Details of the specific column used were not provided in the abstract. A C18 reversed-phase column is a common choice for such analyses.

  • Mobile Phase: Specifics of the mobile phase were not detailed in the abstract.

  • Detection: UV detection, wavelength not specified in the abstract.

  • Sample Preparation: this compound formulation diluted to 1 and 10 µg/mL in saline and benzyl alcohol preserved saline.

  • Procedure: The stability of the diluted this compound solution was assessed over a 28-day period at 27°C in both polypropylene and polyvinyl chloride infusion bags. Samples were taken at various time points and analyzed by the validated HPLC method to determine the concentration of this compound.

Protocol 2: General Approach for a Forced Degradation Study

A forced degradation study is essential to establish the intrinsic stability of a drug substance and to develop a stability-indicating analytical method. While a specific study for this compound is not detailed in the provided search results, a general protocol involves the following steps:

  • Stress Conditions: Expose solutions of this compound in the solvent of interest (e.g., DMSO, ethanol) to a variety of stress conditions, including:

    • Acid Hydrolysis: e.g., 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

    • Base Hydrolysis: e.g., 0.1 M NaOH at room temperature and elevated temperature.

    • Oxidation: e.g., 3% H₂O₂ at room temperature.

    • Thermal Degradation: e.g., Heating the solution at various temperatures (e.g., 60°C, 80°C).

    • Photostability: Exposing the solution to UV and fluorescent light.

  • Time Points: Sample the solutions at various time points during the stress testing.

  • Analysis: Analyze the stressed samples using a suitable analytical method, typically a stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products that are formed. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to help identify the structure of the degradation products.

  • Data Evaluation: Quantify the amount of this compound remaining at each time point to determine the degradation rate. Characterize the degradation products to understand the degradation pathways.

Visualizations

Bryostatin1_PKC_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Bryostatin1 This compound PKC Protein Kinase C (PKC) Bryostatin1->PKC Activates MAPK_pathway MAPK Pathway (e.g., ERK) PKC->MAPK_pathway Activates Bcl2 Bcl-2 PKC->Bcl2 Phosphorylates Cellular_Response Cellular Responses (Differentiation, Apoptosis) MAPK_pathway->Cellular_Response Bcl2->Cellular_Response Modulates

This compound activates PKC, influencing downstream pathways.

Bryostatin1_Stability_Workflow cluster_prep Preparation cluster_storage Storage cluster_experiment Experimental Use Solid Solid this compound (Store at -20°C) Dissolve Dissolve in DMSO or Ethanol Solid->Dissolve Stock Stock Solution Dissolve->Stock Aliquot Aliquot for Single Use Stock->Aliquot Store_long Long-term: -80°C (up to 6 months) Aliquot->Store_long Store_short Short-term: -20°C (up to 1 month) Aliquot->Store_short Thaw Thaw Single Aliquot Store_long->Thaw Store_short->Thaw Dilute Prepare Working Dilution (Use Polypropylene Labware) Thaw->Dilute Experiment Perform Experiment Dilute->Experiment

Recommended workflow for handling and storing this compound.

References

Technical Support Center: Overcoming Bryostatin 1-Induced Cytotoxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate Bryostatin 1-induced cytotoxicity in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound-induced cytotoxicity in primary cells?

A1: this compound is a potent modulator of Protein Kinase C (PKC) isoforms. Its cytotoxic effects are primarily linked to its complex interaction with PKC signaling pathways. Short-term exposure to this compound activates PKC, while prolonged exposure leads to the downregulation of certain PKC isoforms.[1][2] This can disrupt normal cellular signaling, leading to growth arrest and apoptosis (programmed cell death). The specific PKC isoforms involved and the downstream effects can vary depending on the primary cell type.

Q2: Is the cytotoxicity of this compound universal across all primary cell types?

A2: No, the cytotoxic effects of this compound are highly cell-type dependent. For instance, some studies have shown that this compound can induce apoptosis in certain cancer cell lines and primary leukemia cells, while in other contexts, such as with primary T-cells, its effects on viability can differ between cell subsets (e.g., CD4+ vs. CD8+ T-cells).[3] Therefore, it is crucial to determine the specific sensitivity of your primary cell type of interest to this compound.

Q3: What are the typical signs of cytotoxicity I should look for in my primary cell cultures treated with this compound?

A3: Common indicators of cytotoxicity include:

  • Morphological Changes: Cells may appear rounded, shrunken, and detached from the culture surface. You may also observe membrane blebbing, a characteristic of apoptosis.

  • Reduced Cell Viability: A decrease in the number of viable cells can be quantified using assays such as Trypan Blue exclusion, MTT, or WST-1.

  • Apoptosis Induction: This can be confirmed by assays that detect markers of apoptosis, such as Annexin V staining (for early apoptosis), caspase activation, or DNA fragmentation (TUNEL assay).

  • Decreased Proliferation: A reduction in the rate of cell division can be measured by assays like BrdU incorporation or Ki-67 staining.

Troubleshooting Guides

Issue 1: High levels of cell death observed shortly after this compound treatment.

This is a common issue, particularly at higher concentrations or with sensitive primary cell types. Here are some strategies to mitigate acute cytotoxicity:

1. Optimization of this compound Concentration and Exposure Time

  • Rationale: this compound's effects are dose and time-dependent. A high concentration or prolonged exposure can lead to excessive PKC activation and subsequent downregulation, triggering apoptosis.

  • Troubleshooting Steps:

    • Perform a dose-response experiment to determine the optimal concentration of this compound for your desired biological effect with minimal cytotoxicity. Start with a broad range of concentrations (e.g., 0.1 nM to 100 nM).

    • Conduct a time-course experiment to identify the shortest exposure time required to achieve the desired effect. In some cases, a short "pulse" exposure may be sufficient.

2. Co-treatment with a Pan-PKC Inhibitor

  • Rationale: Since this compound's effects are mediated through PKC, a broad-spectrum PKC inhibitor can help to dampen its activity and reduce cytotoxicity. Ro-31-8220 is a commonly used PKC inhibitor.

  • Troubleshooting Steps:

    • Pre-incubate your primary cells with a low concentration of Ro-31-8220 (e.g., 100-500 nM) for 1-2 hours before adding this compound.

    • Co-incubate the cells with both this compound and Ro-31-8220 for the desired treatment duration.

    • Perform a dose-response of Ro-31-8220 to find the optimal concentration that reduces cytotoxicity without completely abolishing the desired this compound effect.

Experimental Protocol: Co-treatment with this compound and Ro-31-8220

  • Cell Plating: Plate primary cells at the desired density in a suitable culture vessel and allow them to adhere/stabilize overnight.

  • Pre-incubation with PKC Inhibitor: Prepare a working solution of Ro-31-8220 in your cell culture medium. Remove the old medium from your cells and add the medium containing Ro-31-8220. Incubate for 1-2 hours at 37°C.

  • This compound Treatment: Prepare a working solution of this compound at 2x the final desired concentration. Add an equal volume of the 2x this compound solution to the wells already containing the Ro-31-8220 medium.

  • Incubation: Incubate the cells for the desired treatment period.

  • Assessment of Cytotoxicity: Analyze cell viability and apoptosis using your preferred method (e.g., Annexin V/PI staining followed by flow cytometry).

3. Inhibition of Apoptosis with a Pan-Caspase Inhibitor

  • Rationale: this compound can induce apoptosis through the activation of caspases, which are key executioner proteins in the apoptotic pathway. A pan-caspase inhibitor like Z-VAD-FMK can block this process.

  • Troubleshooting Steps:

    • Pre-incubate primary cells with Z-VAD-FMK (e.g., 20-50 µM) for 1-2 hours before adding this compound.[4]

    • Co-incubate with both compounds for the duration of the experiment.

Issue 2: Gradual decline in cell viability over a prolonged this compound treatment.

Chronic cytotoxicity can occur due to the sustained disruption of cellular signaling.

1. Modulating the Bcl-2 Family of Proteins

  • Rationale: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical for cell survival. This compound can alter this balance in favor of apoptosis.[5]

  • Troubleshooting Steps (for genetically modifiable primary cells):

    • Overexpress an anti-apoptotic protein like Bcl-2 in your primary cells using a suitable vector system (e.g., lentivirus). This can increase the threshold for apoptosis induction.[6][7]

    • Confirm the overexpression of Bcl-2 by Western blot or flow cytometry.

    • Treat the Bcl-2 overexpressing cells and control cells with this compound and assess for differences in cytotoxicity.

2. Mitigating Oxidative Stress

  • Rationale: this compound has been shown to have effects on oxidative stress pathways.[8] In some cellular contexts, an imbalance in reactive oxygen species (ROS) can contribute to cell death.

  • Troubleshooting Steps:

    • Co-treat your primary cells with an antioxidant, such as N-acetylcysteine (NAC) (e.g., 1-5 mM), alongside this compound.

    • Assess markers of oxidative stress (e.g., using fluorescent probes like DCFDA for total ROS or DHE for superoxide) to confirm if this is a relevant mechanism in your system.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeTissueIC50 (µM)
SIG-M5Acute Myeloid LeukemiaBlood0.001716
M059JGlioblastomaNervous System0.001774
SU-DHL-8Diffuse Large B-Cell LymphomaBlood0.003306
RERF-LC-MSLung AdenocarcinomaLung0.004441
M14MelanomaSkin0.004633
MDA-MB-468Breast CancerBreast0.006920
NB4Acute Myeloid LeukemiaBlood0.007153

Data sourced from the Genomics of Drug Sensitivity in Cancer database.[5][9][10]

Experimental Protocols

Protocol 1: Assessment of Apoptosis using Annexin V and Propidium Iodide (PI) Staining

  • Cell Treatment: Treat your primary cells with this compound and/or mitigating agents as described in the troubleshooting sections. Include appropriate positive and negative controls.

  • Cell Harvesting: Gently harvest the cells, including any floating cells in the supernatant, as these may be apoptotic.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add Annexin V-FITC (or another fluorochrome) and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour of staining.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualizations

Bryostatin1_Cytotoxicity_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion This compound This compound PKC PKC Isoforms (e.g., α, δ, ε) This compound->PKC Binds & Activates PKC_active Activated PKC PKC->PKC_active Bcl2 Bcl-2 (Anti-apoptotic) PKC_active->Bcl2 Inhibits Bax Bax (Pro-apoptotic) PKC_active->Bax Activates CytoC Cytochrome c Bcl2->CytoC Inhibits Release Bax->CytoC Promotes Release Caspase9 Pro-Caspase-9 Caspase9_active Active Caspase-9 Caspase9->Caspase9_active Caspase3 Pro-Caspase-3 Caspase3_active Active Caspase-3 Caspase3->Caspase3_active Caspase9_active->Caspase3 Activates Apoptosis Apoptosis Caspase3_active->Apoptosis CytoC->Caspase9 Activates Experimental_Workflow_Cytotoxicity_Mitigation cluster_setup Experimental Setup cluster_mitigation Mitigation Strategies cluster_analysis Analysis start Primary Cell Culture treatment Treat with This compound start->treatment viability_assay Cell Viability Assay (MTT, WST-1) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V, Caspase Activity) treatment->apoptosis_assay pkc_inhibitor Co-treat with PKC Inhibitor (e.g., Ro-31-8220) pkc_inhibitor->treatment caspase_inhibitor Co-treat with Caspase Inhibitor (e.g., Z-VAD-FMK) caspase_inhibitor->treatment bcl2_overexpression Overexpress Bcl-2 bcl2_overexpression->treatment Logical_Relationship_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions problem High Cytotoxicity with this compound cause1 High Concentration/ Long Exposure problem->cause1 cause2 PKC Over-activation problem->cause2 cause3 Apoptosis Induction problem->cause3 solution1 Titrate Dose & Optimize Time cause1->solution1 solution2 Co-treat with PKC Inhibitor cause2->solution2 solution3 Co-treat with Caspase Inhibitor cause3->solution3

References

Technical Support Center: Understanding the Biphasic Dose-Response of Bryostatin 1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex, biphasic dose-response of Bryostatin 1.

Frequently Asked Questions (FAQs)

Q1: What is the biphasic dose-response of this compound?

A1: The biphasic dose-response of this compound refers to its ability to elicit opposite effects at low versus high concentrations. Often described as a "U-shaped" or "inverted U-shaped" curve, low concentrations of this compound typically activate specific cellular pathways, leading to a desired biological effect, while higher concentrations can lead to a diminished response or even an opposing effect.[1] This phenomenon is crucial to consider when designing and interpreting experiments.

Q2: What is the primary mechanism underlying this compound's biphasic activity?

A2: The principal mechanism is its dual-action modulation of Protein Kinase C (PKC) isozymes.[2] At low concentrations, this compound acts as a potent PKC activator, causing its translocation to the cell membrane and subsequent phosphorylation of downstream targets.[1][3] However, at higher concentrations or with prolonged exposure, this compound leads to the downregulation and degradation of PKC, thereby inhibiting its signaling.[1][2]

Q3: Which PKC isoforms are most affected by this compound?

A3: this compound exhibits varying binding affinities for different PKC isoforms. It shows particularly high affinity for novel PKC isoforms such as PKCδ and PKCε.[1][4] The differential regulation of these specific isoforms is often linked to the observed biphasic responses in various cell types.[5][6]

Q4: In what experimental systems has the biphasic response been observed?

A4: The biphasic dose-response of this compound has been documented in a variety of preclinical models, including:

  • Neuronal Cultures: It promotes synaptogenesis in cortical neurons at low nanomolar concentrations, with this effect diminishing at higher concentrations.[1][7]

  • Cancer Cell Lines: In some cancer cell lines, such as HOP-92 non-small cell lung cancer, this compound induces a biphasic proliferative response, with maximal proliferation observed at 1-10 nM.[6][8]

  • Fibroblasts: Studies in NIH 3T3 fibroblasts have shown biphasic downregulation of PKCδ.[5]

Q5: How does the duration of exposure to this compound influence its effects?

A5: The duration of treatment is a critical factor. Short-term exposure generally leads to PKC activation, while prolonged exposure, even at lower concentrations, can induce PKC downregulation.[1][2] This time-dependent effect contributes to the overall biphasic nature of the response.

Troubleshooting Guides

Issue 1: I am not observing the expected activation of my target pathway with this compound.

  • Possible Cause 1: Suboptimal Concentration. You may be using a concentration of this compound that is too high, leading to PKC downregulation and pathway inhibition.

    • Troubleshooting Step: Perform a dose-response experiment with a wide range of this compound concentrations, starting from the picomolar to the high nanomolar range (e.g., 1 pM to 1 µM).[7] This will help identify the optimal concentration for activation in your specific cell type.

  • Possible Cause 2: Prolonged Incubation Time. Extended exposure to this compound can cause PKC degradation.

    • Troubleshooting Step: Conduct a time-course experiment to determine the optimal incubation time for observing pathway activation.[1] Assess early time points (e.g., 15 minutes, 30 minutes, 1 hour) in addition to longer durations.[4][7]

Issue 2: My results with this compound are inconsistent or not reproducible.

  • Possible Cause 1: Variability in Cell State. The cellular context, including cell density, passage number, and serum conditions, can influence the response to this compound.

    • Troubleshooting Step: Standardize your cell culture conditions rigorously. Ensure consistent cell seeding densities and use cells within a defined passage number range.

  • Possible Cause 2: this compound Degradation. this compound, like many natural products, can be sensitive to storage and handling.

    • Troubleshooting Step: Aliquot this compound upon receipt and store it at the recommended temperature (typically -20°C or -80°C) to minimize freeze-thaw cycles. Protect from light.

Issue 3: I am observing an inhibitory effect when I expected stimulation (or vice-versa).

  • Possible Cause: Biphasic Response. You are likely observing the other side of the biphasic curve.

    • Troubleshooting Step: Refer to the dose-response and time-course experiments mentioned in Issue 1. It is essential to fully characterize the dose-response relationship in your experimental system to understand the concentration at which the effect switches from activation to inhibition. For example, maximal proliferation in some cancer cell lines occurs at 1-10 nM, with higher concentrations leading to reduced proliferation.[6]

Data Presentation

Table 1: Concentration-Dependent Effects of this compound on Cellular Processes

Cellular ProcessLow Concentration Effect (approx. range)High Concentration Effect (approx. range)Cell Type/Model
PKC Activation Activation/Translocation (0.1-10 nM)Downregulation/Degradation (>10 nM)Various
Synaptogenesis Increased synapse density (1-10 nM)Reduced effect or decrease ( >10 nM)Primary Cortical Neurons
Cell Proliferation Increased proliferation (1-10 nM)Decreased proliferation (>10 nM)HOP-92 Lung Cancer Cells
PKD Activation Maximal activation (~10 nM)Reduced activation (>10 nM)Swiss 3T3 Cells

Table 2: Binding Affinities of this compound for PKC Isoforms

PKC IsoformBinding Affinity (Ki, nM)
PKCα1.35
PKCβ20.42
PKCδ0.26
PKCε0.24
(Data from Szallasi et al., 1994, as cited in Raghuvanshi and Bharate, 2020)[1][4]

Experimental Protocols

Protocol 1: General Cell Treatment with this compound

  • Cell Seeding: Plate cells at a predetermined density and allow them to adhere and reach the desired confluency.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the final desired concentrations.

  • Treatment: Replace the existing culture medium with the medium containing the various concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired duration (e.g., 15 minutes to 24 hours) under standard culture conditions.

  • Downstream Analysis: Harvest the cells for subsequent analysis, such as Western blotting for protein expression and phosphorylation, proliferation assays, or immunocytochemistry.

Protocol 2: PKC Translocation Assay (Western Blotting)

  • Cell Treatment: Treat cells with this compound at various concentrations and for different time points as described in Protocol 1.

  • Cell Lysis and Fractionation:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in a hypotonic buffer and separate the cytosolic and membrane fractions by ultracentrifugation.

  • Protein Quantification: Determine the protein concentration of both the cytosolic and membrane fractions using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Load equal amounts of protein from the cytosolic and membrane fractions onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the PKC isoform of interest (e.g., anti-PKCδ, anti-PKCε) and appropriate loading controls for each fraction (e.g., tubulin for cytosol, Na+/K+ ATPase for membrane).

    • Incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities to determine the relative amount of the PKC isoform in the membrane fraction compared to the cytosolic fraction. An increase in the membrane-to-cytosol ratio indicates PKC translocation and activation.

Mandatory Visualizations

Bryostatin1_Biphasic_Mechanism cluster_low_conc Low this compound Concentration / Short Exposure cluster_high_conc High this compound Concentration / Prolonged Exposure Bryo_low This compound (Low Conc.) PKC_inactive_low Inactive PKC (Cytosolic) Bryo_low->PKC_inactive_low Binds PKC_active Active PKC (Membrane-translocated) PKC_inactive_low->PKC_active Activates & Translocates Downstream_activation Downstream Pathway Activation PKC_active->Downstream_activation Phosphorylates Biological_effect_A Biological Effect (e.g., Synaptogenesis) Downstream_activation->Biological_effect_A Bryo_high This compound (High Conc.) PKC_inactive_high Inactive PKC (Cytosolic) Bryo_high->PKC_inactive_high Binds PKC_downregulated PKC Downregulation & Degradation PKC_inactive_high->PKC_downregulated Prolonged Activation Leads to Degradation Downstream_inhibition Downstream Pathway Inhibition PKC_downregulated->Downstream_inhibition Inhibits Biological_effect_B Reduced or Opposite Biological Effect Downstream_inhibition->Biological_effect_B

Caption: Mechanism of this compound's Biphasic Action on PKC.

Experimental_Workflow_Dose_Response start Start: Seed Cells prep_bryo Prepare Serial Dilutions of this compound start->prep_bryo treatment Treat Cells with Different This compound Concentrations (e.g., 1 pM to 1 µM) and Vehicle Control prep_bryo->treatment incubation Incubate for a Fixed Duration treatment->incubation harvest Harvest Cells for Analysis incubation->harvest analysis Perform Downstream Assays: - Western Blot (PKC translocation) - Proliferation Assay - etc. harvest->analysis data_analysis Analyze Data and Plot Dose-Response Curve analysis->data_analysis end End: Interpret Biphasic Effect data_analysis->end

Caption: Workflow for a this compound Dose-Response Experiment.

References

Minimizing off-target effects of Bryostatin 1 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing off-target effects during experiments with Bryostatin 1.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent modulator of Protein Kinase C (PKC) isozymes. It binds to the C1 domain of PKC, the same site as the endogenous activator diacylglycerol (DAG), leading to the translocation of PKC to the cell membrane and its subsequent activation.[1][2] However, unlike DAG, this compound can induce both activation and subsequent downregulation of certain PKC isoforms, depending on the concentration and duration of exposure.[1][3][4][5]

Q2: What are the known off-target effects of this compound?

While many of this compound's biological effects are mediated through PKC, potential off-target effects have been noted. At higher concentrations, toxicities such as myalgia (muscle pain), nausea, and vomiting have been reported in clinical trials.[3][5] In vitro, high concentrations can lead to cytotoxicity that may not be related to its intended PKC-modulating activity.[6] It is also important to consider that this compound can interact with other cellular components, although these interactions are less well-characterized than its binding to PKC.

Q3: How can I differentiate between PKC-mediated and off-target effects in my experiments?

To distinguish between on-target (PKC-mediated) and off-target effects, a combination of control experiments is essential. These include:

  • Using a PKC inhibitor: Pre-treating your cells with a specific PKC inhibitor should block the effects of this compound if they are indeed PKC-mediated.[1]

  • Employing an inactive analog: Use a structurally similar but biologically inactive analog of this compound as a negative control. An inactive analog should not elicit the same biological response, confirming that the observed effect is due to the specific pharmacophore of this compound.[1]

  • Dose-response analysis: Carefully characterize the dose-response curve for your observed effect. On-target effects typically occur at lower, nanomolar concentrations of this compound, while off-target effects may appear at higher, micromolar concentrations.

  • PKC translocation and downregulation assays: Directly measure the activation and subsequent downregulation of specific PKC isoforms to correlate with your observed phenotype.

Troubleshooting Guide

Problem 1: I am observing a biphasic or U-shaped dose-response curve. What does this mean?

A biphasic dose-response is a known characteristic of this compound and is often linked to its dual role as a PKC activator at low concentrations and an inducer of PKC downregulation at higher concentrations or with prolonged exposure.[1][7][8]

  • Explanation: At low concentrations, this compound activates PKC, leading to a biological response. As the concentration increases, it can trigger the ubiquitination and proteasomal degradation of PKC, leading to a diminished response.[1]

  • Solution: To address this, perform a detailed dose-response study with a wide range of concentrations (e.g., from picomolar to micromolar) and multiple time points to fully characterize the response. This will help you identify the optimal concentration range for PKC activation without inducing significant downregulation for your specific experimental setup.

Problem 2: I am seeing significant cytotoxicity in my cell cultures, even at concentrations where I expect to see a biological effect.

Unexpected cytotoxicity can be a sign of an off-target effect, especially at higher concentrations of this compound.[6][9]

  • Possible Causes:

    • The concentration of this compound may be too high for your specific cell type.

    • The cells may be particularly sensitive to PKC modulation or off-target effects.

    • Issues with the quality or stability of your this compound stock solution.

  • Troubleshooting Steps:

    • Optimize Concentration: Perform a dose-response experiment to determine the IC50 for cytotoxicity in your cell line and compare it to the EC50 for your desired biological effect. Aim to work in a concentration window that maximizes the biological effect while minimizing cytotoxicity.

    • Use Control Compounds: Include a PKC-inactive analog of this compound in your experiment. If the inactive analog does not cause cytotoxicity at the same concentration, it suggests the toxicity is related to PKC activation. If both compounds are toxic, it points to a general cytotoxic effect of the chemical scaffold.

    • Check Compound Stability: Ensure your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. This compound solutions are known to be incompatible with PVC containers, which can lead to a decrease in the effective concentration.[10]

    • Optimize Cell Culture Conditions: Ensure your cells are healthy and not overly confluent, as this can increase their sensitivity to chemical treatments.[4]

Problem 3: My results with this compound are inconsistent between experiments.

Inconsistent results can arise from several factors related to the complex nature of this compound and the sensitivity of biological systems.

  • Possible Causes:

    • Variability in cell passage number and health.

    • Inconsistent preparation of this compound working solutions.

    • Slight variations in incubation times, especially for short-term experiments.

    • Biphasic nature of the dose-response, where small changes in concentration can lead to different outcomes.

  • Troubleshooting Steps:

    • Standardize Cell Culture: Use cells within a consistent and narrow range of passage numbers. Always ensure cells are healthy and in the log phase of growth before treatment.[4]

    • Precise Reagent Preparation: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Use calibrated pipettes to ensure accurate concentrations.

    • Strict Time Control: For time-course experiments, adhere strictly to the planned incubation times, as the effects of this compound on PKC activation and downregulation are time-dependent.[1]

    • Comprehensive Dose-Response: As mentioned previously, a thorough understanding of the dose-response curve for your specific system is crucial for reproducibility.

Data Presentation

Table 1: Binding Affinities (Ki) of this compound for Different PKC Isoforms

PKC IsoformBinding Affinity (Ki) in nM
PKCα1.35
PKCβ20.42
PKCδ0.26
PKCε0.24

Data sourced from Szallasi et al., 1994, as cited in[1].

Table 2: Effective Concentrations of this compound for PKC Activation in Neuronal Cells

PKC IsoformEffective Concentration for ActivationTime to Significant Activation
PKCα10⁻⁸ MNot specified
PKCδ10⁻⁹ M1 hour
PKCε10⁻¹⁰ M30 minutes

Data from Yi et al., 2012, as cited in[1].

Experimental Protocols

Protocol 1: Validating On-Target PKC-Mediated Effects Using a PKC Inhibitor

This protocol describes how to use a general PKC inhibitor to confirm that the observed biological effect of this compound is mediated through PKC activation.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • A broad-spectrum PKC inhibitor (e.g., Gö 6983, Bisindolylmaleimide I)

  • Vehicle control (e.g., DMSO)

  • Assay-specific reagents to measure the biological endpoint

Procedure:

  • Cell Seeding: Seed cells at the desired density in appropriate culture plates and allow them to adhere and stabilize overnight.

  • Pre-treatment with PKC Inhibitor:

    • Prepare working solutions of the PKC inhibitor at various concentrations. A common starting concentration for Gö 6983 is 100 nM.[6]

    • Aspirate the culture medium and replace it with a medium containing the PKC inhibitor or vehicle control.

    • Incubate the cells for a sufficient time to allow the inhibitor to take effect (e.g., 10-30 minutes).[6]

  • This compound Treatment:

    • Prepare a working solution of this compound at the desired concentration.

    • Add this compound directly to the wells containing the PKC inhibitor or vehicle, without changing the medium.

    • Include a control group with only the PKC inhibitor to assess its effect on the biological endpoint.

  • Incubation: Incubate the cells for the desired duration of your experiment.

  • Endpoint Measurement: At the end of the incubation period, measure your biological endpoint using the appropriate assay.

  • Data Analysis: Compare the effect of this compound in the presence and absence of the PKC inhibitor. A significant reduction in the this compound-induced effect in the presence of the inhibitor indicates a PKC-dependent mechanism.

Protocol 2: Using an Inactive Bryostatin Analog as a Negative Control

This protocol outlines the use of a PKC-inactive Bryostatin analog to differentiate between specific, on-target effects and non-specific or off-target effects.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • PKC-inactive Bryostatin analog (e.g., some analogs with modifications in the C1, C19, or C26 positions show reduced or no PKC binding)

  • Vehicle control (e.g., DMSO)

  • Assay-specific reagents to measure the biological endpoint

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Treatment:

    • Prepare working solutions of this compound, the inactive analog, and the vehicle control at the same final concentrations.

    • Treat the cells with each compound.

  • Incubation: Incubate the cells for the desired duration.

  • Endpoint Measurement: Measure your biological endpoint.

  • Data Analysis: Compare the effects of this compound and the inactive analog. If this compound elicits a response while the inactive analog does not, it strongly suggests that the effect is mediated through the specific molecular interactions of this compound with its target (i.e., PKC).[1]

Visualizations

Bryostatin1_PKC_Signaling This compound - PKC Signaling Pathway Bryostatin1 This compound PKC Protein Kinase C (PKC) Bryostatin1->PKC Binds to C1 Domain Membrane Cell Membrane PKC->Membrane Translocation Ubiquitination Ubiquitination & Proteasomal Degradation PKC->Ubiquitination Prolonged exposure/ high concentration Downstream Downstream Effectors Membrane->Downstream Activation BiologicalResponse Biological Response (e.g., Synaptogenesis) Downstream->BiologicalResponse Experimental_Workflow_Controls Experimental Workflow for Validating this compound Effects Start Start Experiment Bryo_Treat Treat with this compound Start->Bryo_Treat PKCi_Pretreat Pre-treat with PKC Inhibitor Start->PKCi_Pretreat Inactive_Analog Treat with Inactive Analog Start->Inactive_Analog Vehicle Treat with Vehicle Start->Vehicle Measure Measure Biological Effect Bryo_Treat->Measure PKCi_Pretreat->Bryo_Treat Inactive_Analog->Measure Vehicle->Measure Analyze Analyze and Compare Results Measure->Analyze Biphasic_Response This compound Biphasic Dose-Response Low_Conc Low Concentration (pM to low nM) PKC_Activation PKC Activation Low_Conc->PKC_Activation High_Conc High Concentration (high nM to µM) PKC_Downregulation PKC Downregulation High_Conc->PKC_Downregulation Increasing_Response Increasing Biological Response PKC_Activation->Increasing_Response Decreasing_Response Decreasing or Inhibited Biological Response PKC_Downregulation->Decreasing_Response

References

Troubleshooting Bryostatin 1 resistance in tumor models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Bryostatin 1 in tumor models.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, particularly concerning unexpected tumor cell responses and potential resistance.

Issue 1: Higher than Expected IC50 Value or Lack of Response in a Sensitive Cell Line

If your tumor model, previously reported as sensitive to this compound, shows a diminished or no response, consider the following troubleshooting steps.

Troubleshooting Workflow

A Start: Unexpectedly High IC50 B Verify Experimental Parameters A->B Step 1 C Check Cell Line Integrity B->C Step 2 D Assess this compound Activity C->D Step 3 E Investigate Target Engagement (PKC) D->E Step 4 F Analyze PKC Isoform Expression & Activity E->F Step 5 G Evaluate Downstream Signaling Pathways F->G Step 6 H Consider Combination Therapy G->H Step 7 I Conclusion: Potential Resistance Mechanism Identified H->I

Caption: Troubleshooting workflow for high IC50 values.

Step-by-Step Guidance:

1. Verify Experimental Parameters:

  • Question: Are the experimental conditions optimal and consistent?

  • Answer: Discrepancies in experimental setup can significantly impact results.

    • Drug Concentration: Confirm the concentration range of this compound used. It is advisable to perform a trial experiment with a wide range of concentrations (e.g., 10-fold spacing) to determine the approximate sensitivity of your specific cell line.[1]

    • Plating Density: Ensure that the cell plating density allows for logarithmic growth throughout the experiment. Overly confluent or sparse cultures can alter drug sensitivity.[1]

    • Treatment Duration: The duration of drug exposure should be sufficient for the cells to undergo at least one to two cell divisions.[1]

    • Reagent Quality: Verify the quality and storage conditions of all reagents, including media, serum, and this compound itself. This compound is known to bind to glass and plastic surfaces in aqueous solutions.[2]

2. Check Cell Line Integrity:

  • Question: Is the cell line authentic and free from contamination?

  • Answer: Cell line misidentification and contamination are common issues in cell culture.

    • Authentication: Perform cell line authentication using methods like Short Tandem Repeat (STR) profiling.

    • Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as it can alter cellular responses to drugs.

3. Assess this compound Activity:

  • Question: Is the this compound stock solution active?

  • Answer: Improper storage or handling can lead to degradation of this compound.

    • Positive Control: Test the activity of your this compound stock on a known sensitive cell line as a positive control.

    • Fresh Stock: If in doubt, use a fresh, validated stock of this compound.

4. Investigate Target Engagement (PKC Activation):

  • Question: Is this compound effectively modulating its primary target, Protein Kinase C (PKC)?

  • Answer: this compound's effects are mediated through its interaction with PKC isozymes.[3][4] A lack of response may indicate an issue with this initial step.

    • PKC Translocation Assay: Measure the translocation of PKC isoforms from the cytosol to the membrane fractions upon this compound treatment. This is an early indicator of PKC activation.

    • PKC Activity Assay: Directly measure the kinase activity of PKC in cell lysates after treatment with this compound.[5]

5. Analyze PKC Isoform Expression & Activity:

  • Question: Is there an alteration in the expression or activity of specific PKC isoforms in the resistant cells?

  • Answer: this compound exhibits differential effects on various PKC isoforms (e.g., α, δ, ε).[3][6][7] Resistance can be linked to changes in the expression or function of these isoforms.

    • Western Blotting: Compare the protein levels of key PKC isoforms (PKCα, PKCδ, PKCε) between your sensitive and potentially resistant cell lines.

    • Isoform-Specific Activity Assays: If available, use isoform-specific substrates or inhibitors to assess the activity of individual PKC isoforms.

6. Evaluate Downstream Signaling Pathways:

  • Question: Are the downstream signaling pathways modulated by PKC affected?

  • Answer: this compound-induced PKC activation triggers a cascade of downstream signaling events that regulate cell proliferation and apoptosis.[3][8]

    • Apoptosis Assays: Measure markers of apoptosis (e.g., caspase activation, PARP cleavage) in response to this compound treatment.

    • Cell Cycle Analysis: Analyze the cell cycle distribution of your tumor cells to see if this compound is inducing cell cycle arrest as expected.

7. Consider Combination Therapy:

  • Question: Can the resistance to this compound be overcome by combining it with other agents?

  • Answer: Preclinical and clinical studies have shown that this compound can have synergistic effects when combined with other chemotherapeutic agents.[3][4][9][10]

    • Synergy Experiments: Design experiments to test the combination of this compound with other relevant anti-cancer drugs to identify potential synergistic interactions.

Issue 2: Development of Acquired Resistance to this compound

If your tumor model initially responds to this compound but develops resistance over time with continuous exposure, the following steps can help in understanding and potentially reversing this resistance.

Workflow for Investigating Acquired Resistance

A Start: Acquired Resistance Observed B Establish and Characterize Resistant Cell Line A->B Step 1 C Compare Molecular Profiles: Resistant vs. Parental B->C Step 2 D Investigate PKC Isoform Alterations C->D Step 3 E Assess Downstream Effector Pathways D->E Step 4 F Explore Re-sensitization Strategies E->F Step 5 G Conclusion: Mechanism of Acquired Resistance Elucidated F->G

Caption: Workflow for investigating acquired resistance.

Step-by-Step Guidance:

1. Establish and Characterize the Resistant Cell Line:

  • Question: How can a stable this compound-resistant cell line be developed and characterized?

  • Answer: A well-characterized resistant cell line is essential for mechanistic studies.

    • Protocol for Developing Resistance: Culture the parental sensitive cell line in the continuous presence of this compound, starting with a low concentration (e.g., IC20) and gradually increasing the dose as the cells adapt.[11] This process can take several months.[11]

    • Confirm Resistance: Once the resistant cell line is established, confirm its level of resistance by comparing its IC50 value to that of the parental cell line. A resistance index (RI) can be calculated by dividing the IC50 of the resistant line by the IC50 of the parental line.[11]

2. Compare Molecular Profiles:

  • Question: What are the molecular differences between the resistant and parental cell lines?

  • Answer: A comparative analysis can reveal the underlying mechanisms of resistance.

    • Genomic and Transcriptomic Analysis: Perform techniques like RNA-sequencing to identify changes in gene expression between the sensitive and resistant cells.

    • Proteomic Analysis: Use mass spectrometry-based proteomics to identify changes in protein expression and post-translational modifications.

3. Investigate PKC Isoform Alterations:

  • Question: Has the expression or function of PKC isoforms changed in the resistant cells?

  • Answer: Long-term exposure to this compound can lead to the downregulation of certain PKC isoforms, which may contribute to resistance.[12]

    • PKC Isoform Expression: Quantify the protein levels of PKCα, PKCδ, and PKCε in both parental and resistant cell lines using Western blotting.

    • PKC Activity: Measure the overall and isoform-specific PKC activity in response to this compound in both cell lines.

4. Assess Downstream Effector Pathways:

  • Question: Are there alterations in the signaling pathways downstream of PKC in the resistant cells?

  • Answer: Resistance can emerge from changes in the cellular machinery that executes the effects of this compound.

    • Apoptosis Pathway Proteins: Examine the expression levels of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members, caspases) in both cell lines.

    • Cell Proliferation Pathways: Investigate key signaling nodes involved in cell proliferation that are known to be modulated by PKC.

5. Explore Re-sensitization Strategies:

  • Question: Can the resistant cells be re-sensitized to this compound or other therapies?

  • Answer: Understanding the mechanism of resistance can guide the development of strategies to overcome it.

    • Combination Therapy: Test the efficacy of combining this compound with inhibitors of pathways that are upregulated in the resistant cells.

    • Drug Holiday: In some cases, removing the drug pressure for a period (a "drug holiday") can lead to the re-sensitization of the cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound? A1: this compound is a potent modulator of Protein Kinase C (PKC).[3][4] It binds to the C1 domain of PKC isoforms, leading to their activation and translocation to cellular membranes.[6] This activation, in turn, influences a variety of cellular processes, including cell proliferation, apoptosis, and differentiation.[3][13]

Q2: Why does this compound show a biphasic dose-response curve in some models? A2: The biphasic dose-response is a unique characteristic of this compound and is related to its differential effects on PKC isoforms at varying concentrations. At low concentrations, it can potently activate certain PKC isoforms, leading to an anti-tumor effect. However, at higher concentrations, it may lead to the downregulation of these same isoforms, potentially reducing its efficacy.

Q3: Which PKC isoforms are most relevant to this compound's anti-tumor activity? A3: While this compound can interact with several PKC isoforms, studies have highlighted the particular importance of PKCα, PKCδ, and PKCε in mediating its effects in cancer cells.[3][6][7] The specific role of each isoform can be cell-type dependent.

Q4: Can this compound induce resistance in tumor cells? A4: Yes, prolonged exposure to this compound can lead to the development of acquired resistance in some tumor cell lines.[14] This resistance is often associated with the downregulation of specific PKC isoforms.[14]

Q5: What are some common reasons for variability in experimental results with this compound? A5: Variability can arise from several factors, including:

  • Inconsistent cell culture conditions (e.g., plating density, passage number).

  • Degradation of the this compound stock solution.

  • Cell line misidentification or contamination.

  • The inherent biological variability of the tumor model.

Q6: Are there any known combination therapies that can enhance the efficacy of this compound? A6: Yes, preclinical and clinical studies have explored the combination of this compound with various chemotherapeutic agents, such as cisplatin and paclitaxel, with some encouraging results.[9][10][15] The rationale is that this compound can modulate signaling pathways that sensitize tumor cells to the cytotoxic effects of other drugs.[3][4]

Quantitative Data Summary

Table 1: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
SIG-M5Acute Myeloid Leukemia0.001716
M059JGlioblastoma0.001774
MOG-G-UVWLow-Grade Glioma0.002630
SU-DHL-8Diffuse Large B-Cell Lymphoma0.003306
NU-DUL-1Diffuse Large B-Cell Lymphoma0.003320
D-542MGGlioblastoma0.003419
BPH-1Prostate0.004323
RERF-LC-MSLung Adenocarcinoma0.004441
EFM-192ABreast Cancer0.004544
M14Melanoma0.004633
Data sourced from the Genomics of Drug Sensitivity in Cancer Project.[16]

Key Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on a cancer cell line and to calculate the IC50 value.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for PKC Isoform Expression

This protocol is used to assess the protein levels of specific PKC isoforms.

  • Cell Lysis: Lyse the treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the PKC isoform of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 3: PKC Translocation Assay

This protocol is used to determine the activation of PKC by observing its translocation from the cytosol to the membrane.

  • Cell Treatment: Treat cells with this compound for a short duration (e.g., 15-30 minutes).

  • Cell Fractionation: Harvest the cells and perform subcellular fractionation to separate the cytosolic and membrane fractions.

  • Western Blotting: Perform Western blotting on both fractions as described in Protocol 2, using antibodies against the PKC isoform of interest.

  • Analysis: Compare the amount of the PKC isoform in the membrane fraction of treated cells versus untreated cells. An increase in the membrane fraction indicates translocation and activation.

Signaling Pathway Diagrams

cluster_membrane Cell Membrane Bryostatin This compound PKC PKC (inactive, cytosolic) Bryostatin->PKC Binds to C1 domain PKC_active PKC (active, membrane-bound) PKC->PKC_active Translocation Downstream Downstream Effectors PKC_active->Downstream Response Cellular Response (Apoptosis, Proliferation Inhibition) Downstream->Response

Caption: this compound Mechanism of Action.

cluster_pathway Potential Resistance Mechanisms A This compound B PKC Isoform (e.g., PKCδ) A->B Initial Activation C Downregulation of PKC Isoform (due to chronic exposure) B->C Leads to D Altered Downstream Signaling C->D Results in E Reduced Apoptotic Response D->E Causes F Tumor Cell Survival and Proliferation E->F

Caption: Potential Mechanism of Acquired Resistance.

References

Technical Support Center: Measuring PKC Isoform-Specific Activation by Bryostatin 1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on measuring the isoform-specific activation of Protein Kinase C (PKC) by Bryostatin 1. Below you will find frequently asked questions (FAQs), comprehensive troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: How does this compound activate Protein Kinase C (PKC)?

A1: this compound is a potent activator of PKC. It functions as a diacylglycerol (DAG) mimetic, binding with high affinity to the C1 domain present in conventional (cPKC) and novel (nPKC) isoforms. This binding event induces a conformational change in the PKC molecule, leading to the dissociation of the pseudosubstrate from the catalytic domain, thereby activating the kinase. This activation is characterized by the translocation of the PKC isoform from the cytosol to cellular membranes.[1] While this compound is a PKC activator, prolonged exposure can lead to the downregulation and subsequent inhibition of certain PKC isozymes.[1][2]

Q2: Which PKC isoforms are most sensitive to this compound?

A2: this compound exhibits a degree of isoform specificity, showing a higher affinity for novel PKC (nPKC) isoforms, particularly PKCδ and PKCε, as well as the conventional PKCα isoform.[1][3] The binding affinities for various isoforms have been determined, indicating a stronger interaction with the novel isoforms.

Q3: What are the primary methods to measure PKC isoform-specific activation by this compound?

A3: The most common methods to assess isoform-specific PKC activation are:

  • Translocation Assays: Monitoring the movement of specific PKC isoforms from the cytosol to the plasma membrane or other cellular compartments. This can be visualized using fluorescence microscopy with GFP-tagged isoforms or quantified by subcellular fractionation followed by Western blotting.

  • Phosphorylation Analysis: Using phospho-specific antibodies in Western blotting to detect the phosphorylation of PKC isoforms or their downstream substrates.

  • In Vitro Kinase Assays: Measuring the enzymatic activity of immunoprecipitated PKC isoforms using a specific substrate and radiolabeled or fluorescently tagged ATP.

Q4: What are some known downstream effects of this compound-mediated PKC activation?

A4: this compound-induced PKC activation has been linked to the modulation of several signaling pathways. For instance, it can influence the Hedgehog signaling pathway by suppressing Gli transcriptional activity. Additionally, it has been shown to activate Protein Kinase D (PKD) in a PKC-dependent manner.[4] this compound has also been reported to modulate the function of the proteasome.

Quantitative Data Summary

The following tables summarize the binding affinities and effective concentrations of this compound for different PKC isoforms.

Table 1: this compound Binding Affinities for PKC Isoforms

PKC IsoformBinding Affinity (Ki)
PKCα1.35 nM[3]
PKCβ20.42 nM[3]
PKCδ0.26 nM[3]
PKCε0.24 nM[3]

Table 2: Effective Concentrations of this compound for PKC Isoform Activation in Cultured Neuronal Cells

PKC IsoformEffective Concentration for ActivationTime to Significant Activation
PKCα10⁻⁸ M[3]Not specified
PKCδ10⁻⁹ M[3]1 hour[3]
PKCε10⁻¹⁰ M[3]30 minutes[3]

Experimental Protocols

Protocol 1: PKC Translocation Assay via Subcellular Fractionation and Western Blotting

This protocol describes the separation of cytosolic and membrane fractions to quantify the translocation of PKC isoforms upon this compound treatment.

Materials:

  • Cell culture reagents

  • This compound

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Subcellular Fractionation Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, with freshly added protease and phosphatase inhibitors)

  • Dounce homogenizer or syringe with a narrow-gauge needle

  • Ultracentrifuge

  • Protein assay reagents (e.g., BCA kit)

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies specific to the PKC isoforms of interest

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate and grow cells to the desired confluency. Treat the cells with this compound at the desired concentration and for the appropriate time. Include an untreated control.

  • Cell Harvesting: Wash the cells with ice-cold PBS and harvest them by scraping.

  • Cell Lysis: Resuspend the cell pellet in ice-cold subcellular fractionation buffer and incubate on ice for 20 minutes. Lyse the cells by passing the suspension through a 27-gauge needle 10-15 times.

  • Nuclear Fraction Removal: Centrifuge the lysate at 720 x g for 5 minutes at 4°C to pellet the nuclei.

  • Cytosolic and Membrane Fraction Separation: Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 5 minutes at 4°C to pellet mitochondria. Transfer the resulting supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C. The supernatant from this step is the cytosolic fraction . The pellet contains the membrane fraction .

  • Fraction Preparation: Resuspend the membrane pellet in a suitable lysis buffer (e.g., RIPA buffer).

  • Protein Quantification: Determine the protein concentration of both the cytosolic and membrane fractions.

  • Western Blotting: Load equal amounts of protein from each fraction onto an SDS-PAGE gel. Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection: Block the membrane and incubate with a primary antibody specific for the PKC isoform of interest. Follow with incubation with an appropriate HRP-conjugated secondary antibody and detection with a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities for the PKC isoform in both the cytosolic and membrane fractions. An increase in the membrane-to-cytosol ratio in this compound-treated cells compared to control cells indicates translocation and activation.

Protocol 2: In Vitro PKC Kinase Activity Assay

This protocol outlines a general procedure for measuring the activity of a specific PKC isoform using a commercially available kinase activity assay kit.

Materials:

  • PKC Kinase Activity Assay Kit (containing substrate, ATP, and reaction buffers)

  • Immunoprecipitation reagents (if starting from cell lysates)

  • This compound-treated and untreated cell lysates or purified PKC isoforms

  • Microplate reader or scintillation counter (depending on the assay format)

Procedure:

  • Sample Preparation: If using cell lysates, immunoprecipitate the specific PKC isoform of interest using an appropriate antibody.

  • Kinase Reaction Setup: In a microplate well, combine the reaction buffer, the specific PKC substrate, and your immunoprecipitated PKC isoform or purified enzyme.

  • Initiate the Reaction: Add ATP (radiolabeled or unlabeled, depending on the kit) to initiate the kinase reaction.

  • Incubation: Incubate the reaction at the recommended temperature (e.g., 30°C) for the specified time.

  • Stop the Reaction: Terminate the reaction according to the kit's instructions (e.g., by adding a stop solution or spotting onto a phosphocellulose paper).

  • Detection: Measure the phosphorylation of the substrate. For radioactive assays, this involves washing the phosphocellulose paper and measuring the incorporated radioactivity using a scintillation counter.[5] For ELISA-based assays, this involves a series of antibody incubations and a final colorimetric or fluorometric reading in a microplate reader.[6]

  • Data Analysis: Calculate the kinase activity based on the amount of phosphorylated substrate, and compare the activity in samples from this compound-treated cells to that of untreated controls.

Troubleshooting Guides

Troubleshooting for PKC Translocation Western Blots
ProblemPotential Cause(s)Recommended Solution(s)
No or Weak Signal Insufficient protein loading.Increase the amount of protein loaded per well.
Low abundance of the PKC isoform.Consider immunoprecipitation to enrich for the target protein.
Inefficient antibody binding.Optimize primary antibody concentration and incubation time.
High Background Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).
Antibody concentration too high.Reduce the concentration of the primary or secondary antibody.
Inadequate washing.Increase the number and duration of wash steps.
Non-Specific Bands Antibody cross-reactivity.Use a more specific primary antibody. Ensure the use of appropriate controls (e.g., knockout/knockdown cell lines).
Protein degradation.Always use fresh samples and include protease inhibitors in all buffers.
PKC Detected in Both Fractions in Control Incomplete cell lysis or fractionation.Optimize the lysis procedure to ensure complete cell disruption. Verify the purity of fractions with markers (e.g., GAPDH for cytosol, Na+/K+ ATPase for membrane).
Troubleshooting for In Vitro Kinase Assays
ProblemPotential Cause(s)Recommended Solution(s)
High Background Signal Autophosphorylation of the kinase.Include a "no substrate" control to measure autophosphorylation.
Contaminating kinase activity in the sample.Ensure high purity of the immunoprecipitated or recombinant PKC. Use specific PKC inhibitors to confirm the signal is from the target kinase.
Low or No Kinase Activity Inactive enzyme.Ensure proper storage and handling of the purified PKC or cell lysates. Avoid repeated freeze-thaw cycles.
Suboptimal reaction conditions.Optimize ATP concentration, substrate concentration, and incubation time.
Presence of inhibitors in the sample buffer.Ensure that the sample buffer is compatible with the kinase assay.
Inconsistent Results Pipetting errors.Use calibrated pipettes and ensure accurate and consistent reagent volumes.
Temperature fluctuations.Maintain a constant and accurate incubation temperature.

Visualizations

Bryostatin1_PKC_Activation_Pathway cluster_cytosol Cytosol This compound This compound C1_domain C1 Domain This compound->C1_domain Binds to PKC_mem PKC (activated) Downstream_Substrate Downstream Substrate PKC_mem->Downstream_Substrate Phosphorylates PKC_cyto PKC (inactive) PKC_cyto->PKC_mem Translocation Pseudosubstrate Pseudosubstrate Phospho_Substrate Phosphorylated Substrate Downstream_Substrate->Phospho_Substrate Leads to Cellular Response Cellular Response Phospho_Substrate->Cellular Response

Caption: this compound signaling pathway for PKC activation.

PKC_Activation_Workflow cluster_prep Sample Preparation cluster_assay Measurement of PKC Activation cluster_translocation Translocation Assay cluster_kinase Kinase Activity Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture treatment 2. This compound Treatment cell_culture->treatment harvesting 3. Cell Harvesting treatment->harvesting fractionation 4a. Subcellular Fractionation harvesting->fractionation ip 4b. Immunoprecipitation of PKC Isoform harvesting->ip western_blot 5a. Western Blot for PKC Isoform fractionation->western_blot quantification_wb 6a. Densitometry Analysis western_blot->quantification_wb comparison 7. Compare Treated vs. Control quantification_wb->comparison kinase_assay 5b. In Vitro Kinase Reaction ip->kinase_assay detection 6b. Substrate Phosphorylation Measurement kinase_assay->detection detection->comparison conclusion 8. Determine Isoform-Specific Activation comparison->conclusion

Caption: Experimental workflow for measuring PKC activation.

References

Navigating the Nuances of Bryostatin 1: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

Technical Support Center Launched to Address Experimental Variability of Bryostatin 1

Researchers and drug development professionals now have a dedicated resource to navigate the complexities of working with this compound. This Technical Support Center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the significant variability often encountered in this compound research. Our goal is to empower scientists to achieve more consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a macrolide isolated from the marine invertebrate Bugula neritina.[1][2][3] Its primary mechanism of action is the modulation of Protein Kinase C (PKC) isozymes.[4][5][6][7] It binds to the C1 domain of PKC, the same site as the endogenous ligand diacylglycerol (DAG), leading to a range of cellular responses.[4][8]

Q2: Why do I see different, sometimes opposite, effects of this compound in my experiments?

The effects of this compound are highly context-dependent and can be biphasic. Key factors influencing its action include:

  • Concentration and Exposure Time: Short-term exposure or low concentrations typically lead to PKC activation, while prolonged exposure or higher concentrations can cause PKC downregulation.[6][9][10]

  • PKC Isoform Specificity: this compound exhibits different binding affinities for various PKC isoforms, with a particular potency for PKCα, δ, and ε.[1][4] The specific isoforms expressed in your cell model will dictate the downstream effects.

  • Cell Type: The cellular response to this compound is highly dependent on the specific cell line or tissue being studied.[2][11]

Q3: What are the known binding affinities of this compound for different PKC isoforms?

This compound shows high affinity for several PKC isoforms. The binding affinities have been reported as follows:

PKC IsoformBinding Affinity (Ki) in nM
PKCα1.35
PKCβ20.42
PKCδ0.26
PKCε0.24
(Source: Szallasi et al., 1994; Raghuvanshi and Bharate, 2020, as cited in[1])

Q4: Are there known issues with the stability and purity of this compound?

Yes, as a natural product, this compound can suffer from inconsistent potency, low purity, and poor stability, which can contribute to experimental variability.[1] It is crucial to source high-purity this compound from a reputable supplier and handle it according to the manufacturer's instructions. The true producer of bryostatins is believed to be a bacterial symbiont of Bugula neritina, which adds to the complexity of its natural supply.[3][8]

Troubleshooting Guide

This guide addresses specific issues researchers may encounter during their experiments with this compound.

Issue 1: No observable effect of this compound.

Potential Cause Troubleshooting Step
Sub-optimal Concentration Perform a dose-response curve to determine the optimal concentration for your specific cell line and endpoint. This compound can be effective at sub-nanomolar concentrations.[4][10]
Inappropriate Exposure Time Conduct a time-course experiment. Initial activation of PKC can occur within minutes to an hour.[1][4][12]
Low Expression of Target PKC Isoforms Verify the expression levels of PKC isoforms (particularly α, δ, and ε) in your cell model using Western blot or qPCR.
Drug Inactivity Ensure proper storage and handling of your this compound stock to prevent degradation. Confirm the activity of your batch using a positive control cell line known to respond to this compound.
Drug Interactions Be aware of potential interactions with other compounds in your experimental system. For example, co-administration of memantine has been shown to interfere with this compound's mechanism in clinical trials.[5]

Issue 2: High cellular toxicity or unexpected cell death.

Potential Cause Troubleshooting Step
Concentration Too High High concentrations of this compound can lead to significant PKC downregulation and may induce apoptosis in some cell lines.[6][10] Lower the concentration and re-evaluate.
Prolonged Exposure Long-term treatment can lead to downregulation of PKC, which may be detrimental to some cell types.[6][9] Shorten the exposure duration.
Off-Target Effects While primarily a PKC modulator, high concentrations may lead to off-target effects. Consider using a lower, more specific concentration.
Cell Line Sensitivity Some cell lines may be inherently more sensitive to PKC modulation. Perform a viability assay (e.g., MTT or trypan blue exclusion) across a range of concentrations.

Issue 3: Inconsistent results between experiments.

Potential Cause Troubleshooting Step
Batch-to-Batch Variability of this compound If possible, purchase a large single batch of this compound for a series of experiments. If you must switch batches, perform a bridging experiment to ensure comparable activity.
Inconsistent Cell Culture Conditions Maintain consistent cell passage numbers, confluency, and media conditions, as these can alter cellular signaling pathways and PKC expression.
Variability in Treatment Protocol Strictly adhere to a standardized protocol for drug preparation, dilution, and application to cells. This compound is a potent compound, and small variations in concentration can have significant effects.

Experimental Protocols

Protocol 1: Assessment of PKC Activation via Membrane Translocation by Western Blot

This protocol is adapted from methodologies described in studies evaluating PKC translocation.[13]

  • Cell Culture and Treatment: Plate cells to achieve 70-80% confluency on the day of the experiment. Treat cells with the desired concentration of this compound (e.g., 10 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Fractionation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a hypotonic buffer and homogenize.

    • Centrifuge the homogenate at low speed to pellet nuclei and intact cells.

    • Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C to separate the cytosolic (supernatant) and membrane (pellet) fractions.

  • Protein Quantification: Determine the protein concentration of both the cytosolic and membrane fractions using a standard protein assay (e.g., BCA).

  • Western Blotting:

    • Load equal amounts of protein from the cytosolic and membrane fractions onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the PKC isoform of interest (e.g., PKCα, PKCδ, PKCε).

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

    • Analyze the band intensities to determine the ratio of membrane-bound to cytosolic PKC. An increase in the membrane fraction indicates activation.

Visualizing this compound's Mechanism and Experimental Workflow

To further clarify the complex processes involved in this compound research, the following diagrams illustrate key signaling pathways and experimental workflows.

Bryostatin1_PKC_Activation_Workflow cluster_protocol Experimental Workflow: PKC Activation Assay start Plate Cells treatment Treat with this compound (Dose & Time Course) start->treatment fractionation Cellular Fractionation (Cytosol vs. Membrane) treatment->fractionation quantification Protein Quantification fractionation->quantification western_blot Western Blot for PKC Isoforms quantification->western_blot analysis Analyze Membrane Translocation western_blot->analysis Bryostatin1_Signaling_Pathway Bryostatin1 This compound PKC Protein Kinase C (PKC) (α, δ, ε isoforms) Bryostatin1->PKC Binds to C1 Domain Membrane Plasma Membrane PKC->Membrane Translocation & Activation Downstream Downstream Signaling Cascades PKC->Downstream Phosphorylation of Substrates Response Cellular Responses (e.g., Synaptogenesis, Apoptosis, Gene Expression) Downstream->Response Troubleshooting_Logic Start Inconsistent Experimental Results Check_Reagent Verify this compound Purity, Storage & Batch Start->Check_Reagent Check_Protocol Standardize Protocol (Dose, Time, Cell Conditions) Start->Check_Protocol Check_Model Characterize Cell Model (PKC Isoform Expression) Start->Check_Model Optimize Perform Dose-Response & Time-Course Studies Check_Reagent->Optimize Check_Protocol->Optimize Check_Model->Optimize Outcome Consistent Results Optimize->Outcome

References

Validation & Comparative

A Comparative Analysis of Bryostatin 1 and PMA on Protein Kinase C Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two potent Protein Kinase C (PKC) activators: Bryostatin 1 and Phorbol 12-myristate 13-acetate (PMA). While both molecules bind to the same regulatory C1 domain of PKC, their downstream signaling effects and cellular outcomes are remarkably distinct. This guide will delve into their differential mechanisms of action, impacts on PKC isoform translocation and down-regulation, and subsequent signaling cascades, supported by experimental data and detailed protocols.

At a Glance: Key Differences Between this compound and PMA

FeatureThis compoundPhorbol 12-myristate 13-acetate (PMA)
Source Marine bryozoan Bugula neritina[1]Croton oil from the plant Croton tiglium
PKC Binding High affinity to the C1 domain[1][2]High affinity to the C1 domain
Tumor Promotion Non-tumor promoter, can have anti-neoplastic effects[2][3]Potent tumor promoter[3]
PKC Isoform Selectivity Shows differential regulation of PKC isoforms, with particular potency for PKCδ and PKCε[4][5]Weakly distinguishes between PKC isoforms α, δ, and ε[4]
PKCδ Down-regulation Biphasic dose-response; high concentrations can be protective[3][4]Induces down-regulation at all effective concentrations[3]
Cellular Responses Can induce apoptosis, inhibit proliferation, and has neuroprotective effects[2][6]Can induce cell proliferation or growth arrest depending on the cell type[7]

Differential Effects on PKC Isoform Translocation and Down-regulation

A critical distinction between this compound and PMA lies in their modulation of PKC isoform localization and expression levels. PMA generally induces a robust translocation of conventional and novel PKC isoforms from the cytosol to cellular membranes, followed by their down-regulation.[4] this compound, however, exhibits more nuanced and isoform-specific effects.

Studies in NIH 3T3 fibroblasts have shown that while PMA demonstrates similar potencies for translocating and down-regulating PKCα, PKCδ, and PKCε, this compound displays substantially different regulation for these isoforms.[4] Notably, this compound is markedly more potent than PMA in translocating PKCδ.[4] Furthermore, the dose-response for this compound-induced down-regulation of PKCδ is biphasic; low nanomolar concentrations cause significant down-regulation, similar to PMA, whereas higher concentrations unexpectedly lead to reduced or no down-regulation.[3][4]

In some cell types, this compound has been observed to mediate a faster depletion of PKCα compared to other PKC activators, including PMA.[8] This differential regulation of PKC isoforms is believed to be a key determinant of the distinct biological outcomes elicited by these two compounds.

Divergent Downstream Signaling Pathways

Both this compound and PMA activate PKC, which in turn can trigger multiple downstream signaling cascades, including the MAPK/ERK pathway.[9] However, the specific cellular context and the differential modulation of PKC isoforms lead to divergent long-term cellular responses.

PMA is a well-established tumor promoter, and its activation of PKC can lead to cellular proliferation and inflammation.[3][7] In contrast, this compound, despite being a potent PKC activator, often antagonizes PMA-induced effects and can inhibit cell growth and induce apoptosis in various cancer cell lines.[2][3] For instance, in prostate cancer cells, this compound can inhibit PMA-induced apoptosis by differentially modulating the translocation of PKCδ.[10]

The signaling differences are further highlighted by their effects on gene expression. While both can influence the transcription of various genes, the magnitude and profile of gene expression changes can differ significantly.[11]

Signaling Pathway Diagrams

Bryostatin1_PKC_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Bryostatin1 This compound PKC PKC Bryostatin1->PKC Binds to C1 Domain Downstream Downstream Effectors PKC->Downstream PKC_inactive Inactive PKC PKC_inactive->PKC Translocation & Activation Apoptosis Apoptosis Downstream->Apoptosis Growth_Inhibition Growth Inhibition Downstream->Growth_Inhibition

Caption: this compound-mediated PKC signaling pathway.

PMA_PKC_Signaling cluster_membrane_pma Plasma Membrane cluster_cytoplasm_pma Cytoplasm PMA PMA PKC_pma PKC PMA->PKC_pma Binds to C1 Domain MAPK_pathway MAPK/ERK Pathway PKC_pma->MAPK_pathway PKC_inactive_pma Inactive PKC PKC_inactive_pma->PKC_pma Translocation & Activation Proliferation Proliferation MAPK_pathway->Proliferation Inflammation Inflammation MAPK_pathway->Inflammation

Caption: PMA-mediated PKC signaling pathway.

Experimental Protocols

PKC Translocation Assay using GFP-tagged PKC Isoforms

This protocol is used to visualize the movement of specific PKC isoforms from the cytosol to cellular membranes upon stimulation with this compound or PMA.

Methodology:

  • Cell Culture and Transfection:

    • Culture cells (e.g., LNCaP, NIH 3T3) in an appropriate medium.

    • Transfect cells with plasmids encoding GFP-tagged PKC isoforms (e.g., pEGFP-N1-PKCα, pEGFP-N1-PKCδ, pEGFP-N1-PKCε) using a suitable transfection reagent.

    • Allow 24-48 hours for protein expression.

  • Cell Treatment:

    • Treat the transfected cells with the desired concentration of this compound (e.g., 10 nM) or PMA (e.g., 100 nM) for various time points (e.g., 0, 10, 30, 60 minutes).

    • Include a vehicle control (e.g., DMSO).

  • Confocal Microscopy:

    • Fix the cells with 4% paraformaldehyde.

    • Mount the coverslips on microscope slides.

    • Visualize the subcellular localization of the GFP-tagged PKC isoforms using a confocal microscope.[10]

  • Image Analysis:

    • Quantify the fluorescence intensity in the cytoplasm and at the plasma membrane to determine the extent of translocation.

Translocation_Assay_Workflow start Start cell_culture Cell Culture & Transfection (GFP-PKC plasmids) start->cell_culture treatment Treatment (this compound or PMA) cell_culture->treatment fixation Cell Fixation treatment->fixation microscopy Confocal Microscopy fixation->microscopy analysis Image Analysis microscopy->analysis end End analysis->end

Caption: Workflow for PKC Translocation Assay.

Western Blot Analysis for PKC Isoform Down-regulation and Downstream Protein Phosphorylation

This protocol is used to quantify the total protein levels of PKC isoforms and the phosphorylation status of downstream signaling proteins.

Methodology:

  • Cell Lysis:

    • Treat cells with this compound or PMA for the desired duration.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies specific for the PKC isoform of interest (e.g., anti-PKCδ) or a phosphorylated downstream target (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize to a loading control like β-actin or GAPDH.[13]

In Vitro PKC Kinase Activity Assay

This protocol measures the enzymatic activity of PKC in cell lysates or purified preparations.

Methodology:

  • Sample Preparation:

    • Prepare cell lysates as described for Western blotting or use purified PKC enzyme.

  • Kinase Reaction:

    • Set up the kinase reaction in a microcentrifuge tube or 96-well plate.

    • The reaction mixture typically includes a kinase buffer, a specific PKC substrate peptide, ATP (often radiolabeled with ³²P), and the cell lysate/purified enzyme.[14]

    • Add this compound or PMA to the reaction to stimulate PKC activity.

  • Incubation:

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).[14]

  • Detection of Substrate Phosphorylation:

    • Stop the reaction.

    • Detect the amount of phosphorylated substrate. If using radiolabeled ATP, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the remaining radioactivity using a scintillation counter.[15] Non-radioactive methods often use antibodies that specifically recognize the phosphorylated substrate.[16]

  • Data Analysis:

    • Calculate the PKC activity based on the amount of phosphorylated substrate, and compare the activity in treated versus untreated samples.

Conclusion

This compound and PMA, while both potent activators of PKC, exhibit profound differences in their modulation of PKC signaling and subsequent cellular effects. PMA acts as a broad PKC activator, leading to responses characteristic of tumor promotion. In contrast, this compound demonstrates a more refined, isoform-specific regulation of PKC, which can result in therapeutic outcomes such as anti-cancer activity and neuroprotection. Understanding these distinctions is crucial for researchers and drug developers aiming to harness the therapeutic potential of PKC modulation. The experimental protocols provided in this guide offer a framework for further investigating the intricate signaling pathways governed by these two powerful molecules.

References

Unlocking Latent HIV: A Comparative Guide to the Efficacy of Bryostatin-1 Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the comparative efficacy of Bryostatin-1 and its synthetic analogues reveals promising advancements in the "shock and kill" strategy to eradicate latent HIV reservoirs. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the potency, safety, and mechanisms of action of these emerging latency-reversing agents (LRAs).

The persistence of latent HIV-1 in cellular reservoirs remains the primary obstacle to a cure. Bryostatin-1, a natural macrolide, has long been recognized for its ability to activate these dormant viruses, making them susceptible to antiretroviral therapy and immune clearance. However, its limited availability and unfavorable side-effect profile have spurred the development of synthetic analogues, or "bryologs," designed for improved efficacy and tolerability. This guide synthesizes experimental data to offer a clear comparison of these next-generation compounds.

Quantitative Efficacy of Bryostatin-1 Analogues

Recent studies have demonstrated that synthetic bryologs can surpass the potency of the parent compound, Bryostatin-1, and another well-known LRA, prostratin. A series of designed, synthetically accessible bryostatin analogues have shown exceptional potency in reactivating latent HIV in vitro.[1]

CompoundTargetEC50 (nM)Maximum HIV-1 Activation (% of cells)Relative Potency vs. ProstratinCytotoxicity (CC50, µM)
Bryostatin-1 PKC~1-10Varies by cell type~1000x>10
Prostratin PKC~300-500Varies by cell type1x>20
SUW133 PKC<10Significantly higher than Bryostatin-1>1000xData not available
Analogue 4 PKC<1Higher than Bryostatin-1>1000xData not available
Analogue 7 PKC<1Higher than Bryostatin-1>1000xData not available

Table 1: Comparative Efficacy of Bryostatin-1 and its Analogues. This table summarizes the 50% effective concentration (EC50) for HIV latency reversal, the maximum percentage of cells in which latency was reversed, the potency relative to prostratin, and the 50% cytotoxic concentration (CC50). Lower EC50 values indicate higher potency. Data is compiled from multiple in vitro studies.

Signaling Pathways and Mechanism of Action

Bryostatin-1 and its analogues exert their latency-reversing effects primarily through the activation of Protein Kinase C (PKC) isoforms.[2][3] This activation triggers a downstream signaling cascade that leads to the activation of transcription factors, such as NF-κB, which in turn promote the transcription of the latent HIV-1 provirus. Specifically, PKC-α and PKC-δ have been identified as key mediators in this pathway.[4]

HIV_Latency_Reversal cluster_cell Resting CD4+ T Cell cluster_nucleus Bryostatin_Analogue Bryostatin-1 Analogue PKC PKCα / PKCδ Bryostatin_Analogue->PKC Activates IKK IKK Complex PKC->IKK Phosphorylates IκB IκBα IKK->IκB Phosphorylates (leading to degradation) NF_kB NF-κB (p50/p65) IκB->NF_kB Releases Nucleus Nucleus NF_kB->Nucleus Translocates to HIV_LTR HIV-1 LTR NF_kB->HIV_LTR Binds to HIV_RNA HIV-1 RNA Transcription HIV_LTR->HIV_RNA Initiates

Figure 1: Signaling Pathway of Bryostatin-1 Analogues. This diagram illustrates the activation of the PKC pathway by Bryostatin-1 analogues, leading to the translocation of NF-κB to the nucleus and subsequent activation of HIV-1 transcription.

Experimental Protocols

The evaluation of Bryostatin-1 analogues relies on robust and standardized experimental models of HIV latency.

In Vitro Latency Reversal Assay using J-Lat Cells

The Jurkat-derived T-cell line (J-Lat) is a widely used model for studying HIV latency. These cells contain a latent, full-length HIV-1 provirus with a green fluorescent protein (GFP) gene replacing the nef gene, allowing for the quantification of viral reactivation via flow cytometry.

Methodology:

  • Cell Culture: J-Lat cells (clone 10.6) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well. Bryostatin-1 analogues and control compounds (e.g., prostratin, TNF-α) are added at various concentrations.

  • Incubation: The treated cells are incubated for 24-48 hours.

  • Flow Cytometry: Following incubation, cells are washed and fixed. The percentage of GFP-positive cells, indicating reactivation of the latent provirus, is quantified using a flow cytometer.

  • Data Analysis: The EC50 values are calculated from the dose-response curves.

JLat_Assay_Workflow Start J-Lat Cell Culture Seeding Seed cells in 96-well plate Start->Seeding Treatment Add Bryostatin-1 Analogues and Controls Seeding->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Analysis Analyze GFP expression by Flow Cytometry Incubation->Analysis Result Determine % of reactivated cells and calculate EC50 Analysis->Result

Figure 2: J-Lat Latency Reversal Assay Workflow. This flowchart outlines the key steps in the in vitro assay to determine the efficacy of Bryostatin-1 analogues in reactivating latent HIV.

Ex Vivo Assay using Patient-Derived CD4+ T Cells

To assess the efficacy in a more clinically relevant setting, resting CD4+ T cells are isolated from HIV-infected individuals on suppressive antiretroviral therapy (ART).

Methodology:

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples by density gradient centrifugation. Resting CD4+ T cells are then purified using negative selection magnetic beads.

  • Compound Treatment: Isolated resting CD4+ T cells are cultured in the presence of ART and treated with Bryostatin-1 analogues or control compounds.

  • HIV-1 RNA Quantification: After 24-72 hours, cell-associated and supernatant HIV-1 RNA are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). An increase in HIV-1 RNA levels indicates latency reversal.

  • Viral Outgrowth Assay (VOA): To confirm the production of replication-competent virus, treated cells are co-cultured with uninfected target cells (e.g., activated CD4+ T cells from a healthy donor). The production of p24 antigen in the supernatant over time is measured by ELISA.

The "Kick and Kill" Effect and Future Directions

A significant finding is that some synthetic bryologs not only "kick" the latent virus out of hiding but also contribute to the "kill" of the newly activated cells.[1][5] This dual functionality is a highly desirable characteristic for an LRA, as it can potentially lead to a reduction in the size of the latent reservoir.

The development of synthetically accessible and tunable bryostatin analogues represents a major step forward in the quest for an HIV cure.[1][6] These compounds exhibit superior potency and potentially improved safety profiles compared to Bryostatin-1. Further preclinical and clinical investigations are warranted to fully assess their therapeutic potential as part of a comprehensive "shock and kill" strategy. Ongoing research is focused on optimizing the structure of these analogues to further enhance their efficacy and minimize off-target effects, bringing us closer to the goal of HIV eradication.

References

Validating the Neuroprotective Effects of Bryostatin-1 in AD Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Bryostatin-1's performance with other Alzheimer's disease (AD) therapeutic alternatives, supported by experimental data. We delve into its mechanism of action, its effects on key AD pathologies, and its performance in preclinical and clinical models, offering a comprehensive overview for researchers in the field.

Bryostatin-1: A Potent Modulator of Protein Kinase C

Bryostatin-1, a marine-derived macrolide lactone, has emerged as a promising neuroprotective agent for AD.[1][2] Its primary mechanism of action involves the activation of Protein Kinase C (PKC), particularly the ε (epsilon) and α (alpha) isoforms.[3] This activation triggers a cascade of downstream signaling events that counteract the neurodegenerative processes characteristic of AD.

Performance Comparison: Bryostatin-1 vs. Alternative AD Therapeutics

This section compares the efficacy of Bryostatin-1 against other therapeutic strategies for AD, including other PKC activators, Histone Deacetylase (HDAC) inhibitors, and anti-amyloid agents. While direct head-to-head studies are limited, this comparison is based on available data from preclinical and clinical studies in AD models.

Table 1: Comparison of Efficacy in Preclinical AD Models
Therapeutic AgentClassModel SystemKey FindingsReference
Bryostatin-1 PKC ActivatorAPP/PS1 micePrevented synaptic loss, inhibited Aβ accumulation, and improved cognitive function.[2]Hongpaisan et al., 2011
Tg2576 micePrevented the increase in soluble Aβ-42 in hippocampal neurons.[4]Hongpaisan et al., 2011
TPPB PKC ActivatorSH-SY5Y cellsInduced sAPPα release, but was 10- to 100-fold less potent than Bryostatin-1.Yi et al., 2012
SAHA (Vorinostat) HDAC InhibitorAPP/PS1 miceRescued contextual memory deficits.Kilgore et al., 2010
RGFP-966 HDAC3 Inhibitor3xTg-AD miceDecreased Aβ1-42 levels and improved spatial learning and memory.Janczura et al., 2018
Aducanumab Anti-amyloid mAbTransgenic miceReduced Aβ plaques.Sevigny et al., 2016
Solanezumab Anti-amyloid mAbPreclinical ADDid not slow cognitive decline.[5]Sperling et al., 2023
Crenezumab Anti-amyloid mAbPreclinical ADADBeing evaluated for efficacy in delaying cognitive decline.[6]Tariot et al., 2018
Table 2: Comparison of Efficacy in Clinical AD Trials
Therapeutic AgentClassPhaseKey FindingsReference
Bryostatin-1 PKC ActivatorPhase IIaIncreased MMSE score by +1.83±0.70 vs. -1.00±1.53 for placebo at 3 hours.Nelson et al., 2017
Phase IIIn patients with advanced AD not receiving memantine, showed a 4.0 point or more improvement in SIB scores.Thompson et al., 2022
Phase IIIn moderately severe AD patients (MMSE 10-14), Bryostatin-1 treatment showed no significant cognitive decline over a 10-month period, while the placebo group declined by an average of 12.8 SIB points.[7][8]Alkon et al., 2023
Aducanumab Anti-amyloid mAbPhase III (EMERGE)Met primary endpoint with a 22% decrease in CDR-SB vs. placebo.[9]Cummings et al., 2021
Donanemab Anti-amyloid mAbPhase III (TRAILBLAZER-ALZ 4)Showed greater amyloid clearance at 6 months compared to aducanumab (nearly 40% vs. less than 2%).[10]Mintun et al., 2021

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.

Morris Water Maze for Cognitive Assessment in APP/PS1 Mice

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.[3][11]

  • Apparatus: A circular pool (1.2 m in diameter) filled with water made opaque with non-toxic paint. A hidden platform is submerged 1 cm below the water surface.

  • Procedure:

    • Acquisition Phase: Mice are trained to find the hidden platform over several days (e.g., 5 days), with multiple trials per day.[12] The starting position is varied for each trial. The time taken to find the platform (escape latency) is recorded.

    • Probe Trial: On the final day, the platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 90 seconds).[13] The time spent in the target quadrant (where the platform was located) is measured as an indicator of spatial memory.

  • Bryostatin-1 Administration: Bryostatin-1 can be administered orally or via intraperitoneal (i.p.) injection. For example, oral administration of 5 µg per mouse for three alternative days during a pretreatment week and then daily during the testing week has been shown to improve performance.[3]

Western Blot Analysis for PSD-95 Levels

Western blotting is a standard technique to quantify the expression of specific proteins, such as the postsynaptic density protein-95 (PSD-95), a marker of synaptic integrity.

  • Sample Preparation:

    • Dissect the hippocampus from the brains of treated and control mice.

    • Homogenize the tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).

  • Electrophoresis and Transfer:

    • Denature 20 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for PSD-95 (e.g., mouse anti-PSD-95 antibody) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Quantification:

    • Apply a chemiluminescent substrate to the membrane.

    • Capture the signal using a CCD camera-based imager.

    • Quantify the band intensity using image analysis software and normalize to a loading control protein (e.g., GAPDH or β-actin).

Signaling Pathways and Experimental Workflows

Bryostatin-1 Signaling Pathway

Bryostatin-1's neuroprotective effects are primarily mediated through the activation of PKCε. This initiates a signaling cascade that promotes synaptogenesis, reduces amyloid-β (Aβ) production, and enhances cognitive function.

Bryostatin1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Bryostatin1 Bryostatin-1 PKCe_inactive PKCε (inactive) Bryostatin1->PKCe_inactive binds PKCe_active PKCε (active) PKCe_inactive->PKCe_active activates alpha_secretase α-secretase PKCe_active->alpha_secretase activates BDNF BDNF PKCe_active->BDNF upregulates JNK1 JNK1 PKCe_active->JNK1 activates CaMKII CaMKII PKCe_active->CaMKII activates mTOR mTOR PKCe_active->mTOR activates APP APP sAPPa sAPPα APP->sAPPa Abeta Aβ (reduced production) APP->Abeta alpha_secretase->APP cleaves Synaptogenesis Synaptogenesis BDNF->Synaptogenesis PSD95 PSD-95 JNK1->PSD95 phosphorylates CaMKII->PSD95 phosphorylates S6K1 S6K1 mTOR->S6K1 phosphorylates PSD95->Synaptogenesis Cognitive_Improvement Cognitive Improvement sAPPa->Cognitive_Improvement Synaptogenesis->Cognitive_Improvement

Figure 1: Bryostatin-1 activates PKCε, leading to multiple downstream effects that promote neuroprotection.

Experimental Workflow for Validating Neuroprotective Compounds

The following workflow outlines a general approach for evaluating the neuroprotective effects of a compound like Bryostatin-1 in AD models.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation In_Vitro In Vitro Studies (e.g., SH-SY5Y cells) In_Vivo In Vivo Studies (e.g., APP/PS1 mice) In_Vitro->In_Vivo Biochemical Biochemical Assays (Western Blot, ELISA) In_Vivo->Biochemical Behavioral Behavioral Testing (Morris Water Maze) In_Vivo->Behavioral PhaseI Phase I Trials (Safety & Dosing) Biochemical->PhaseI Behavioral->PhaseI PhaseII Phase II Trials (Efficacy & Safety) PhaseI->PhaseII PhaseIII Phase III Trials (Confirmation of Efficacy) PhaseII->PhaseIII Compound Test Compound (e.g., Bryostatin-1) Compound->In_Vitro

Figure 2: A general workflow for the preclinical and clinical validation of a neuroprotective compound.

Conclusion

Bryostatin-1 demonstrates significant neuroprotective effects in various AD models. Its ability to activate PKCε, promote synaptogenesis, reduce Aβ pathology, and improve cognitive function positions it as a compelling candidate for AD therapy. While direct comparative data with other drug classes are still emerging, the existing evidence strongly supports its continued investigation. The detailed protocols and pathway diagrams provided in this guide offer a valuable resource for researchers aiming to further validate and build upon these promising findings.

References

Validating the Role of Specific PKC Isoforms in Bryostatin 1's Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Bryostatin 1's performance in activating specific Protein Kinase C (PKC) isoforms against other well-known PKC modulators. Supported by experimental data, this document details the methodologies for key experiments and visualizes complex signaling pathways to facilitate a deeper understanding of this compound's mechanism of action.

This compound: A Potent Modulator of PKC Isoforms

This compound, a marine-derived macrolide lactone, is a potent modulator of PKC, a family of serine/threonine kinases crucial in various cellular processes. Its unique biological activities, including pro-cognitive and anti-cancer effects, are largely attributed to its differential regulation of PKC isoforms. Unlike tumor-promoting phorbol esters such as Phorbol 12-Myristate 13-Acetate (PMA), this compound exhibits a more nuanced interaction with PKC isoforms, leading to distinct downstream signaling outcomes.

Comparative Performance of PKC Modulators

The efficacy and selectivity of this compound are best understood when compared with other PKC activators. The following tables summarize the binding affinities and differential effects of this compound, PMA, and Prostratin on various PKC isoforms.

Table 1: Binding Affinities of PKC Modulators
PKC IsoformThis compound (Ki, nM)PMA (Ki, nM)Prostratin (Ki, nM)
Conventional
PKCα1.35[1]~2.6~29.4
PKCβI-~1.1~14.3
PKCβII0.42[1]--
PKCγ-~1.0~10.5
Novel
PKCδ0.26[1]~0.5~23.5
PKCε0.24[1]~10.7~200
PKCη-~2.0~27.8
PKCθ-~1.1-
Table 2: Differential Effects on PKC Isoform Translocation and Downregulation
FeatureThis compoundPhorbol 12-Myristate 13-Acetate (PMA)
PKCα Induces translocation and downregulation.[2] Faster depletion compared to PMA.[2]Induces translocation and downregulation with similar potency to its effects on PKCδ and ε.[2]
PKCδ Markedly more potent in inducing translocation than PMA.[2] Exhibits a biphasic dose-response for downregulation, with protection at higher concentrations.[2][3]Shows similar potencies for translocation and downregulation as with PKCα and ε.[2]
PKCε Induces translocation with slightly higher potency than for PKCδ.[2] No protection from downregulation is observed at any dose.[2]Affects translocation and downregulation with similar potency to PKCα and δ.[2]

Key Experimental Protocols

To aid in the validation and further investigation of this compound's effects, detailed protocols for essential experiments are provided below.

Protocol 1: PKC Translocation Assay via Western Blotting

This protocol details the procedure to assess the translocation of PKC isoforms from the cytosol to the membrane fraction upon treatment with a PKC activator.

1. Cell Culture and Treatment:

  • Culture cells (e.g., NIH 3T3 fibroblasts) to 70-80% confluency.

  • Treat cells with desired concentrations of this compound, PMA, or other modulators for various time points (e.g., 10 min, 30 min, 1h, 4h, 24h).

2. Cell Lysis and Fractionation:

  • Wash cells with ice-cold PBS.

  • Lyse cells in a hypotonic buffer and disrupt using a Dounce homogenizer.

  • Centrifuge the lysate at low speed to pellet nuclei and intact cells.

  • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to separate the cytosolic (supernatant) and membrane (pellet) fractions.

3. Sample Preparation and Western Blotting:

  • Resuspend the membrane pellet in lysis buffer containing detergents.

  • Determine protein concentration for both cytosolic and membrane fractions.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies specific for the PKC isoform of interest (e.g., anti-PKCα, anti-PKCδ, anti-PKCε).

  • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

4. Data Analysis:

  • Quantify band intensities using densitometry software.

  • Calculate the ratio of membrane-associated to cytosolic PKC for each treatment condition.

Protocol 2: In Vitro PKC Kinase Activity Assay

This protocol outlines the steps to measure the kinase activity of specific PKC isoforms in response to activators.

1. Reaction Setup:

  • Prepare a reaction mixture containing a PKC-specific substrate peptide, ATP ([γ-32P]ATP for radioactive detection or unlabeled ATP for non-radioactive methods), and the lipid activator phosphatidylserine.

  • Add the purified PKC isoform of interest.

2. Initiation of Reaction:

  • Add the PKC activator (e.g., this compound, PMA) at various concentrations to the reaction mixture.

  • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

3. Termination and Detection:

  • Radioactive Method:

    • Stop the reaction by adding a quench buffer (e.g., phosphoric acid).

    • Spot the reaction mixture onto phosphocellulose paper.

    • Wash the paper to remove unincorporated [γ-32P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Non-Radioactive Method (ELISA-based):

    • Stop the reaction using a stop solution.

    • Transfer the reaction mixture to a microplate pre-coated with a substrate-capturing antibody.

    • Add a phospho-specific antibody that recognizes the phosphorylated substrate.

    • Add an HRP-conjugated secondary antibody.

    • Add a TMB substrate and measure the absorbance at 450 nm.

4. Data Analysis:

  • Calculate the specific activity of the PKC isoform in the presence of different concentrations of the activator.

  • Determine the EC50 value for each activator.

Visualizing the Molecular Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Bryostatin1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus PKC PKC NFkB NF-κB PKC->NFkB Activates AP1 AP-1 PKC->AP1 Activates PLC PLC PLC->PKC Generates DAG to activate GPCR GPCR GPCR->PLC Activates Bryostatin1 This compound PKC_inactive Inactive PKC Bryostatin1->PKC_inactive Binds and Activates PMA PMA PMA->PKC_inactive Binds and Activates Prostratin Prostratin Prostratin->PKC_inactive Binds and Activates PKC_inactive->PKC Translocates to Membrane GeneExpression Gene Expression NFkB->GeneExpression Regulates AP1->GeneExpression Regulates

This compound and other modulators activate PKC, leading to downstream signaling.

PKC_Translocation_Workflow start Cell Culture & Treatment lysis Cell Lysis & Fractionation start->lysis centrifugation High-Speed Centrifugation lysis->centrifugation separation Cytosol vs. Membrane Separation centrifugation->separation sds_page SDS-PAGE separation->sds_page Both Fractions western_blot Western Blotting sds_page->western_blot analysis Densitometry Analysis western_blot->analysis

Workflow for assessing PKC isoform translocation.

Conclusion

This compound demonstrates a distinct profile of PKC isoform activation and regulation compared to other modulators like PMA. Its higher potency for specific novel PKC isoforms, such as PKCδ and PKCε, and its unique biphasic effects on downregulation, likely contribute to its diverse and beneficial biological activities without the tumor-promoting effects associated with phorbol esters. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to validate and explore the therapeutic potential of this compound and other PKC modulators. Further investigation into the precise downstream consequences of isoform-specific PKC activation by this compound will be critical for the development of targeted therapies for a range of diseases, including neurodegenerative disorders and cancer.

References

Bryostatin 1: A Comparative Guide to its Synergistic Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bryostatin 1, a marine-derived macrocyclic lactone, has garnered significant interest in oncology for its potent modulation of Protein Kinase C (PKC) isoforms. While its efficacy as a monotherapy has been limited, a growing body of preclinical and clinical research highlights its potential to synergistically enhance the anti-cancer activity of a wide range of therapeutic agents. This guide provides a comparative analysis of this compound's synergistic effects with various anti-cancer drugs, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.

Comparative Analysis of Synergistic Efficacy

The synergistic potential of this compound has been evaluated in combination with several classes of anti-cancer agents, including chemotherapeutics, targeted therapies, and immunotherapies. The following tables summarize the quantitative data from key preclinical and clinical studies, demonstrating the enhanced efficacy of these combination therapies.

In Vitro Synergistic Activity of this compound Combinations
Combination AgentCancer Cell LineThis compound ConcentrationIC50 of Combination Agent (Alone)IC50 of Combination Agent (with this compound)Fold Increase in PotencyReference
CisplatinHeLa (Cervical Cancer)1 µM6.4 µmol/L1.7 µmol/L~3.8[1]
CisplatinHeLa/CP (Cisplatin-Resistant)1 µM>30 µmol/L14 µmol/L>2.1[1]
TamoxifenP388 (Murine Lymphocytic Leukemia)Non-inhibitory-->30[1]
This compoundP388 (Murine Lymphocytic Leukemia)---~200 (in the presence of non-inhibitory Tamoxifen)[1]
Auristatin PEWSU-CLL (Chronic Lymphocytic Leukemia)200 nM--Synergistic apoptosis and cell death observed[1][2]
Dolastatin 10WSU-CLL (Chronic Lymphocytic Leukemia)200 nM--Synergistic apoptosis and cell death observed[1]
In Vivo Synergistic Activity of this compound Combinations
Combination AgentCancer ModelThis compound DoseCombination Agent DoseEndpointOutcomeReference
PaclitaxelMouse Mammary Tumor80 µg/kg (IP)12 mg/kg (IV)Tumor Doubling TimePaclitaxel alone: 23.4 days; Paclitaxel followed by this compound: 29.6 days (Significant increase)[3]
PaclitaxelMouse Mammary Tumor80 µg/kg (IP)12 mg/kg (IV)Tumor Doubling TimeThis compound followed by Paclitaxel: 9.7 days (Inhibitory effect)[3]
Auristatin PEWSU-CLL SCID Mouse Xenograft--Cure RateAuristatin PE alone: 3/5 mice cured; this compound + Auristatin PE: 5/5 mice cured[2]

Mechanisms of Synergy: Signaling Pathways and Molecular Interactions

This compound's synergistic effects stem from its complex modulation of multiple signaling pathways, primarily through its interaction with PKC isozymes. This can lead to cell cycle arrest, induction of apoptosis, and modulation of the tumor microenvironment, sensitizing cancer cells to the effects of other drugs.

This compound General Signaling Mechanism

This compound acts as a potent agonist of PKC, leading to its translocation to cellular membranes and subsequent activation or downregulation depending on the duration of exposure. This modulation affects several downstream pathways critical for cancer cell survival and proliferation.

Bryostatin1_Signaling cluster_membrane cluster_cytoplasm cluster_nucleus PKC PKC Isoforms (α, δ, ε) RasGRP RasGRP PKC->RasGRP PKD1 PKD1 PKC->PKD1 Activation Gli Gli (Hedgehog Pathway) PKC->Gli Inhibition of transcriptional activity Bryostatin1 This compound Bryostatin1->PKC Binds to C1 domain Ras Ras RasGRP->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Bim Bim (pro-apoptotic) ERK->Bim Phosphorylation Gene_Expression Altered Gene Expression ERK->Gene_Expression beta_catenin β-catenin PKD1->beta_catenin Modulates localization TCF TCF beta_catenin->TCF Reduced nuclear translocation Gli->Gene_Expression TCF->Gene_Expression Bryostatin1_Paclitaxel_Synergy Bryostatin1 This compound PKC PKC Bryostatin1->PKC Activation Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization TNFa_Induction TNF-α Induction PKC->TNFa_Induction TNFa TNF-α TNFa_Induction->TNFa Transcription & Secretion TNFR TNFR TNFa->TNFR Binds to receptor Extrinsic_Pathway Extrinsic Apoptotic Pathway (Caspase-8) TNFR->Extrinsic_Pathway Activation Mitochondrial_Damage Mitochondrial Damage Extrinsic_Pathway->Mitochondrial_Damage Apoptosis Apoptosis Mitochondrial_Damage->Apoptosis G2M_Arrest G2/M Arrest Microtubule_Stabilization->G2M_Arrest G2M_Arrest->Apoptosis Sensitization to TNF-α-induced lethality

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Bryostatin 1

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory and Research Professionals

This document provides crucial safety and logistical guidance for the proper disposal of Bryostatin 1, a potent marine-derived compound utilized in cancer research and clinical trials. Adherence to these procedures is essential to mitigate risks to personnel and the environment. This compound's cytotoxic nature necessitates its classification and handling as a hazardous substance.

I. Immediate Safety and Handling Precautions

This compound is a potent modulator of protein kinase C and exhibits significant biological activity.[1][2] While some safety data sheets (SDS) may not classify it as hazardous under the Globally Harmonized System (GHS), others categorize it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Given its cytotoxic and antineoplastic properties, it is imperative to handle this compound with the utmost caution, treating it as a hazardous compound.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A dedicated lab coat should be worn.

  • Respiratory Protection: In cases of potential aerosolization of the solid compound, a respirator is recommended.

II. Disposal of this compound Waste

All materials contaminated with this compound, including unused solutions, empty vials, contaminated labware (pipette tips, tubes), and personal protective equipment (gloves, gowns), must be disposed of as cytotoxic hazardous waste.

Step-by-Step Disposal Protocol:

  • Segregation: At the point of generation, immediately segregate all this compound waste from other laboratory waste streams. Use designated, clearly labeled, leak-proof containers.

  • Container Labeling: All waste containers must be prominently labeled with "Cytotoxic Waste," "Hazardous Waste," and the universal biohazard symbol.

  • Waste Collection:

    • Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container for cytotoxic waste.

    • Solid Waste: Contaminated gloves, gowns, bench paper, and other solid materials should be collected in a dedicated, leak-proof, and clearly labeled cytotoxic waste container.

    • Liquid Waste: Unused or expired this compound solutions should not be poured down the drain. They must be collected in a compatible, sealed, and clearly labeled hazardous waste container.

  • Storage: Store cytotoxic waste in a secure, designated area with limited access, away from general laboratory traffic.

  • Final Disposal: The ultimate disposal method for this compound waste is high-temperature incineration .[4][5][6][7][8] This process ensures the complete destruction of the cytotoxic compounds.[7] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and incineration.

III. Spill Management

In the event of a this compound spill, immediate action is required to contain and decontaminate the area.

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the appropriate personal protective equipment as outlined above.

  • Containment: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Decontamination: The specific decontaminating agent and procedure should be in accordance with your institution's established protocols for cytotoxic drug spills.

  • Waste Disposal: All materials used for spill cleanup must be disposed of as cytotoxic hazardous waste.

IV. Quantitative Data Summary

Currently, there is a lack of specific, publicly available quantitative data on the thermal decomposition temperature or chemical inactivation parameters for this compound. The standard and accepted practice for cytotoxic compounds is high-temperature incineration, which is effective for a broad range of hazardous organic molecules.

ParameterValueSource/Recommendation
Recommended Disposal Method High-Temperature IncinerationStandard practice for cytotoxic waste[4][5][6][7][8]
Incineration Temperature >1100°CRecommended for complete destruction of cytotoxic compounds[7]

V. Logical Disposal Workflow

The following diagram illustrates the proper disposal workflow for this compound waste.

Bryostatin1_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Use B Contaminated Materials (Vials, PPE, Labware) A->B C Unused/Expired This compound A->C D Segregate as Cytotoxic Waste B->D C->D E Collect in Labeled, Leak-Proof Containers D->E F Store in Secure, Designated Area E->F G Arrange Pickup by EHS/Licensed Contractor F->G H High-Temperature Incineration G->H

This compound Disposal Workflow

This comprehensive guide is intended to ensure the safe handling and disposal of this compound in a research environment. By adhering to these procedures, laboratories can maintain a safe working environment and ensure compliance with hazardous waste regulations. Always consult your institution's specific safety protocols and EHS department for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.